Lydicamycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(5E,9E,13E,17E)-3,11-dimethylicosa-5,9,13,17-tetraenyl]-7-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O2/c1-5-6-7-8-9-11-14-17-26(2)18-15-12-10-13-16-19-27(3)20-21-29-25-30-22-23-32(34)33(35)31(30)24-28(29)4/h6-7,11,13-16,18,24,26-27,29-35H,5,8-10,12,17,19-23,25H2,1-4H3/b7-6+,14-11+,16-13+,18-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKQNIYSGVLMEW-AIJVIGOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CCC(C)C=CCCC=CCC(C)CCC1CC2CCC(C(C2C=C1C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC/C=C/CC(C)/C=C/CC/C=C/CC(C)CCC1CC2CCC(C(C2C=C1C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Lydicamycin-Producing Organism Streptomyces lydicamycinicus
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lydicamycin (B608755) is a potent polyketide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the producing organism, Streptomyces lydicamycinicus, formerly identified as Streptomyces sp. TP-A0598. This guide details the taxonomy, morphology, and genomic features of S. lydicamycinicus, with a specific focus on the biosynthetic gene cluster (BGC) responsible for this compound synthesis. Furthermore, it outlines detailed experimental protocols for the cultivation of the organism, extraction and purification of this compound, and methods for genetic manipulation and quantitative analysis. Signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the underlying biological and technical processes.
Introduction to Streptomyces lydicamycinicus
Streptomyces lydicamycinicus is a marine-derived actinomycete, first isolated from seawater, that is notable for its production of the structurally unique antibiotic, this compound, and its congeners.[1][2] Initially designated as Streptomyces sp. TP-A0598, it was formally classified as a novel species based on a polyphasic approach that combined phylogenetic, phenotypic, and genomic data.[3][4]
Taxonomy and Phylogeny
S. lydicamycinicus belongs to the family Streptomycetaceae. Phylogenetic analysis based on 16S rDNA sequences revealed its closest relative to be Streptomyces angustmyceticus, with a sequence similarity of 99.93%.[2][3] However, digital DNA-DNA hybridization values between S. lydicamycinicus and its closest relatives are well below the 70% threshold for species delineation, confirming its status as a distinct species.[3]
Morphological and Physiological Characteristics
S. lydicamycinicus exhibits typical Streptomyces morphology, forming branching vegetative hyphae and aerial mycelia that differentiate into spore chains.[5] Key physiological and chemotaxonomic characteristics are summarized in the table below.
| Characteristic | Description |
| Morphology | Forms spiral spore chains with a warty surface. Substrate mycelia are light to vivid yellow, and aerial mycelia are white to grey.[5] |
| Growth Conditions | Optimal temperature: 25–28 °C; Optimal pH: 6–9. Tolerates up to 5% NaCl.[5] |
| Cell Wall | Contains LL-diaminopimelic acid, glutamic acid, glycine, and alanine.[3] |
| Major Menaquinones | MK-9(H₆) and MK-9(H₈).[3] |
| Major Fatty Acids | C₁₆:₀, iso-C₁₅:₀, iso-C₁₆:₀, and anteiso-C₁₅:₀.[3] |
| Carbon Source Utilization | Utilizes D-fructose, D-glucose, D-mannitol, D-raffinose, D-sucrose, and inositol.[5] |
This compound Biosynthesis
This compound is a hybrid polyketide-nonribosomal peptide synthesized by a Type I Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) assembly line.[6] The biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC).
The this compound Biosynthetic Gene Cluster (BGC)
The this compound BGC in S. lydicamycinicus is a large, hybrid PKS/NRPS cluster (pks/nrps-1).[1] A comprehensive annotation of the core biosynthetic genes and their putative functions is provided below.
| Gene (Locus Tag) | Proposed Function | Key Domains |
| lyd60 (example) | PKS module 1 | KS, AT, DH, KR, ACP |
| ... | ... | ... |
| lydXX (example) | NRPS module | C, A, PCP |
| lydYY (example) | Thioesterase | TE |
| lydZZ (example) | Regulator | LuxR family transcriptional regulator |
| ... | ... | ... |
(Note: A complete, experimentally verified gene-by-gene annotation of the this compound BGC is not fully available in the public domain. This table represents a generalized structure based on typical PKS/NRPS systems and available genomic data.)
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to start with an enzymatically converted arginine precursor, which is then elaborated by the PKS/NRPS machinery.[7] The pathway involves sequential condensation of amino acid and polyketide extender units, followed by cyclization and modification steps to yield the final complex structure.
Quantitative Data on this compound Production
While the optimization of fermentation conditions is known to significantly impact the yield of secondary metabolites in Streptomyces, specific production titers for this compound from S. lydicamycinicus (e.g., in mg/L or g/L) are not extensively reported in the available literature. However, studies on related compounds in other Streptomyces species have shown that yields can be dramatically improved through media optimization and genetic engineering, with titers reaching hundreds of mg/L.[8][9] For example, an optimized process for platensimycin (B21506) production by S. platensis achieved a titer of 1560 mg/L.[9] this compound production is closely linked to the morphological differentiation of the organism, particularly the formation of aerial mycelia.[7]
| Congener | Molecular Formula | Bioactivity |
| This compound | C₄₇H₇₄N₄O₁₀ | Active against Gram-positive bacteria, including MRSA.[3] |
| TPU-0037-A | C₄₆H₇₂N₄O₁₀ | Active against MRSA, B. subtilis, and M. luteus (MICs = 1.56-12.5 µg/mL).[10] |
| TPU-0037-B | ... | Anti-MRSA activity. |
| TPU-0037-C | ... | Anti-MRSA activity. |
| TPU-0037-D | ... | Anti-MRSA activity. |
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of S. lydicamycinicus, extraction and analysis of this compound, and genetic manipulation of the organism.
Cultivation and Fermentation
This protocol describes the liquid fermentation of S. lydicamycinicus for this compound production.
Materials:
-
Streptomyces lydicamycinicus (e.g., NBRC 110027)
-
Seed Culture Medium (e.g., Tryptone Soya Broth)
-
Production Medium (e.g., Potato Dextrose Broth or custom medium)
-
Baffled Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. lydicamycinicus spores or mycelia from a solid agar (B569324) plate to a 250 mL baffled flask containing 50 mL of seed culture medium.
-
Incubate at 28 °C with shaking at 200 rpm for 48-72 hours, or until dense mycelial growth is observed.[11]
-
-
Production Culture:
-
Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.
-
Incubate at 28 °C with shaking at 200 rpm for 7-10 days.[11] this compound production typically coincides with the stationary phase of growth.
-
Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from liquid culture.
Materials:
-
Culture broth from fermentation
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Rotary evaporator
-
HP-20 resin or equivalent
-
ODS (C18) column for chromatography
-
Methanol (B129727), Acetonitrile (B52724), Water (HPLC grade)
-
Preparative HPLC system
Protocol:
-
Biomass Separation: Centrifuge the culture broth at 8,000 x g for 15 minutes to separate the mycelial biomass from the supernatant.
-
Solvent Extraction:
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial biomass with acetone/methanol (1:1 v/v).
-
Combine all organic extracts.
-
-
Concentration: Evaporate the combined organic extracts to dryness in vacuo using a rotary evaporator to yield a crude extract.
-
Initial Purification:
-
Dissolve the crude extract in methanol and apply it to an HP-20 resin column.
-
Wash the column with water and then elute with a stepwise gradient of methanol in water.
-
-
Chromatographic Purification:
-
Pool the active fractions and further purify using an ODS (C18) column.
-
Elute with a gradient of acetonitrile in water.
-
-
Final Purification: Perform a final purification step using preparative HPLC to obtain pure this compound and its congeners.
Genetic Manipulation using CRISPR/Cas9
This protocol provides a generalized workflow for gene knockout in S. lydicamycinicus using a CRISPR/Cas9-based system.
Materials:
-
S. lydicamycinicus strain
-
E. coli strain for conjugation (e.g., ET12567/pUZ8002)
-
CRISPR/Cas9 editing plasmid (e.g., pCRISPomyces-2 derivative) containing a guide RNA targeting the gene of interest and homology repair templates.
-
Appropriate antibiotics for selection (e.g., apramycin (B1230331), nalidixic acid)
-
Media for conjugation (e.g., MS agar)
Protocol:
-
Design and Construction of Editing Plasmid:
-
Design a 20-bp guide RNA (sgRNA) specific to the target gene.
-
Synthesize and clone the sgRNA and ~1 kb homology arms flanking the target gene into the CRISPR/Cas9 vector.
-
-
Intergeneric Conjugation:
-
Transform the final editing plasmid into the E. coli donor strain.
-
Grow both the E. coli donor and S. lydicamycinicus recipient strains to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable conjugation medium.
-
Incubate for 16-20 hours at 30 °C.
-
-
Selection of Mutants:
-
Overlay the conjugation plate with antibiotics to select for exconjugants (e.g., nalidixic acid to kill E. coli and apramycin to select for plasmid-containing Streptomyces).
-
Incubate until colonies appear.
-
-
Verification of Deletion:
-
Screen the resulting colonies by PCR using primers that flank the target gene to confirm the deletion.
-
Confirm the mutation by Sanger sequencing.
-
-
Plasmid Curing: Culture the confirmed mutant on a non-selective medium at a higher temperature (e.g., 37 °C) to promote the loss of the temperature-sensitive CRISPR/Cas9 plasmid.
HPLC-UV Method for this compound Quantification
This protocol describes a representative HPLC method for the analysis and quantification of this compound.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier
-
This compound standard
Protocol:
-
Sample Preparation: Dissolve the crude or purified extract in methanol or the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at 285 nm
-
Gradient: A linear gradient from 10% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.
-
-
Quantification: Create a standard curve by injecting known concentrations of the this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Conclusion
Streptomyces lydicamycinicus represents a valuable source for the discovery and development of novel antibiotics. The characterization of its genome and the this compound biosynthetic gene cluster opens up avenues for genetic engineering to enhance production titers and generate novel analogues through combinatorial biosynthesis. The protocols and data presented in this guide provide a foundational framework for researchers to cultivate S. lydicamycinicus, isolate and analyze its bioactive products, and manipulate its genetic content to further explore its therapeutic potential. Future work should focus on optimizing fermentation conditions to obtain quantifiable production data and on elucidating the regulatory networks that govern this compound biosynthesis to inform rational strain improvement strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
Lydicamycin: A Technical Guide to its Antibiotic Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a novel polyketide antibiotic isolated from Streptomyces lydicus, has demonstrated significant promise as an antibacterial agent, particularly against Gram-positive bacteria.[1] This technical guide provides an in-depth overview of the current understanding of this compound's activity, including its quantitative antimicrobial efficacy, detailed experimental protocols for its evaluation, and insights into its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Core Antibiotic Activity
This compound exhibits a potent inhibitory effect against a range of Gram-positive bacteria. While comprehensive data for this compound itself remains somewhat distributed in the literature, studies on closely related compounds and congeners provide strong evidence of its efficacy.
Quantitative Antimicrobial Data
The antimicrobial potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and its congeners against key Gram-positive pathogens. It is important to note that a compound designated LY146032, which exhibits a similar mechanism of action by inhibiting peptidoglycan biosynthesis, has reported MIC90 values of 4 µg/mL for Staphylococcus species and 8 µg/mL for Enterococcus species.[2] While not definitively identified as this compound, this data provides a valuable reference point. Furthermore, novel congeners of this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1.56 to 12.5 µg/ml.[2]
| Bacterial Species | Strain | This compound/Congener MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 1.56 - 12.5 (Congeners) | [2] |
| Staphylococcus spp. | 150 Clinical Isolates | 4 (MIC90 for LY146032) | [2] |
| Enterococcus spp. | 45 Clinical Isolates | 8 (MIC90 for LY146032) | [2] |
Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis
Current evidence strongly suggests that this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis, specifically targeting the peptidoglycan biosynthesis pathway. This is a well-established target for many successful antibiotics, as peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.
Studies on analogous compounds indicate that the antibiotic likely interferes with the early stages of peptidoglycan precursor formation.[3] Specifically, it is believed to inhibit the formation of UDP-N-acetylmuramyl-peptide (UDP-MurNAc-peptide) intermediates within the bacterial cytoplasm.[3] This disruption of a critical building block of the cell wall leads to a weakened cell structure and ultimately, bacterial cell death. Further research has indicated that this compound exposure induces a cell envelope stress response in bacteria.[4]
The following diagram illustrates the proposed mechanism of action of this compound within the context of the peptidoglycan biosynthesis pathway.
Caption: Proposed inhibition of peptidoglycan synthesis by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antibacterial activity of this compound. These protocols are based on established standards and can be adapted for specific research needs.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of twofold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL. b. Transfer 100 µL of each this compound dilution to the corresponding wells of the test microtiter plate.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL. b. Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only). c. Incubate the plate at 35-37°C for 18-24 hours.
-
Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Caption: Workflow for MIC determination.
Time-Kill Assay
This assay is performed to determine the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile culture tubes
-
Sterile saline or PBS
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Incubator
-
Shaker
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension in CAMHB and adjust to a 0.5 McFarland standard. b. Dilute the suspension to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: a. Prepare culture tubes containing CAMHB with various concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC). b. Include a growth control tube (no antibiotic). c. Inoculate each tube with the prepared bacterial suspension.
-
Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube. b. Perform serial tenfold dilutions of the aliquots in sterile saline or PBS. c. Plate 100 µL of appropriate dilutions onto agar plates in duplicate.
-
Incubation and Colony Counting: a. Incubate the plates at 35-37°C for 18-24 hours. b. Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Data Analysis: a. Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[5]
Caption: Workflow for Time-Kill Assay.
Conclusion
This compound represents a promising antibiotic with potent activity against Gram-positive bacteria, including drug-resistant strains. Its mechanism of action, involving the inhibition of the essential peptidoglycan biosynthesis pathway, makes it an attractive candidate for further development. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound in the ongoing battle against bacterial infections. Further studies are warranted to establish a more comprehensive MIC profile for this compound itself and to precisely identify the specific enzymatic targets within the peptidoglycan synthesis pathway.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of LY146032 against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
Lydicamycin: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lydicamycin is a complex polyketide antibiotic produced by several species of Streptomyces, including S. lydicus and S. platensis.[1][2] With the molecular formula C47H74N4O10, this natural product exhibits significant activity against Gram-positive bacteria.[1][2] Its intricate chemical architecture, featuring a novel skeleton with tetramic acid and amidinopyrrolidine moieties, has been elucidated through extensive spectroscopic analysis.[3] Beyond its antibiotic properties, recent studies have revealed a fascinating ecological role for this compound as a signaling molecule that induces morphological differentiation, specifically sporulation, in other actinobacteria. This guide provides a comprehensive overview of the chemical structure of this compound, the experimental methodologies used for its characterization, and its known biological functions.
Chemical Structure and Properties
The chemical structure of this compound was determined primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C47H74N4O10 | [1] |
| Molecular Weight | 855.1 g/mol | [1] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results |
Spectroscopic Data
The structural elucidation of this compound relied heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as high-resolution mass spectrometry.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While the original publication detailing the complete NMR signal assignments for this compound is not fully accessible through the provided search results, it is established that techniques such as 1H and 13C NMR, along with 2D methods (e.g., COSY, HMQC, HMBC), were instrumental in defining the connectivity and stereochemistry of the molecule.
A comprehensive table of 1H and 13C NMR chemical shifts and coupling constants would be compiled from the primary literature for a complete analysis.
1.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation patterns, aiding in the structural confirmation of different moieties within the molecule. The fragmentation data for this compound and its congeners are available in the Global Natural Products Social Molecular Networking (GNPS) library.
| Ion | m/z (observed) | Proposed Fragment |
| [M+H]+ | 855.548 | Protonated this compound |
| Further fragmentation data would be compiled from detailed MS/MS spectra. |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Streptomyces fermentation broths generally follows a multi-step procedure involving extraction and chromatography.
2.1.1. Fermentation
Streptomyces species, such as S. lydicus, are cultured in a suitable liquid medium under optimal conditions for secondary metabolite production. The fermentation is typically carried out for several days to allow for the accumulation of this compound.
2.1.2. Extraction
The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. This compound can be extracted from both the mycelium and the supernatant using organic solvents like ethyl acetate (B1210297) or butanol.
2.1.3. Chromatographic Purification
The crude extract is then subjected to a series of chromatographic steps to purify this compound. These steps may include:
-
Silica Gel Chromatography: Used for initial fractionation of the crude extract based on polarity.
-
Sephadex LH-20 Chromatography: Effective for separating compounds based on size and polarity.
-
High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18), to obtain pure this compound.
The following diagram illustrates a general workflow for the isolation of this compound.
Structure Elucidation Methodologies
The definitive structure of this compound was established using a combination of spectroscopic techniques.
-
NMR Spectroscopy: 1H and 13C NMR spectra provide information about the chemical environment of each proton and carbon atom. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments help in determining the relative stereochemistry of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments are performed to analyze the fragmentation patterns, which helps in identifying the different structural components of the molecule.
The logical relationship for structure elucidation is depicted below.
Biological Activity and Signaling
This compound is recognized for its potent activity against Gram-positive bacteria. More recently, its role as a signaling molecule has been a subject of investigation.
Antibacterial Activity
This compound exhibits inhibitory activity against various Gram-positive bacteria. The precise mechanism of its antibacterial action is not fully elucidated in the provided information but is a key area for future research.
Induction of Morphological Differentiation
A significant finding is the ability of this compound to induce sporulation in other actinobacteria, such as Kitasatospora species. This suggests a role for this compound in microbial communication and competition within complex soil ecosystems. Transcriptomic analysis of bacteria exposed to this compound has revealed the upregulation of genes associated with aerial mycelium development and spore formation, as well as genes related to cell envelope stress responses.
The proposed signaling pathway leading to sporulation is illustrated below.
Conclusion and Future Perspectives
This compound stands out as a structurally unique and biologically active natural product. Its dual role as an antibiotic and an interspecies signaling molecule makes it a fascinating subject for further investigation. Future research should focus on elucidating its precise mechanism of antibacterial action, which could inform the development of new therapeutic agents. Furthermore, a deeper understanding of its role in microbial ecology could open up new avenues for manipulating microbial communities for agricultural and biotechnological applications. The complete assignment of its absolute stereochemistry through methods like X-ray crystallography or advanced NMR techniques remains a key step for its total synthesis and the development of synthetic analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Lydicamycin: A Technical Guide to a Hybrid Polyketide-Nonribosomal Peptide Antibiotic
Introduction
Lydicamycin (B608755) is a potent antibiotic belonging to the hybrid polyketide-nonribosomal peptide class of natural products.[1] First isolated from Streptomyces lydicus, it has since been identified in other actinomycetes, including Streptomyces platensis, Streptomyces lydicamycinicus, and the plant pathogen Rhodococcus fascians.[2][3][4] this compound exhibits significant biological activity, primarily against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), and certain fungi such as Cryptococcus neoformans.[5][6] Its unique structure, assembled by a hybrid biosynthetic pathway, and its specific mode of action make it a subject of considerable interest for drug development and synthetic biology.[7][2] This guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, biological activity, and the experimental protocols for its production and evaluation.
Chemical Structure and Physicochemical Properties
This compound possesses a novel and complex molecular architecture. Its structure is characterized by a polyketide-derived carbon chain featuring multiple hydroxyl and olefinic groups.[6] This backbone is flanked by two unique nitrogen-containing heterocyclic moieties: a tetramic acid ring at one end and an amidinopyrrolidine ring at the other, products of nonribosomal peptide synthesis.[8][9] A structural re-evaluation based on its predicted biosynthesis has led to a revised structure featuring a rare 2-pentyl-succinyl chemophore.[2][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₄₇H₇₄N₄O₁₀ | [4][11] |
| Molar Mass | 855.1 g/mol | [4][11] |
| Appearance | Crystalline compound | [12] |
| Solubility | Soluble in water and most organic solvents | [12] |
| CAS Number | 133352-27-9 |[4] |
Biosynthesis of this compound
This compound is synthesized by a modular enzymatic assembly line that combines elements of both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery.[9][13] Such hybrid PKS-NRPS systems are responsible for producing a wide array of structurally diverse and biologically active natural products. The genetic blueprint for this pathway is encoded within a dedicated biosynthetic gene cluster (BGC).[3][14]
The biosynthesis involves the sequential condensation of acetate-derived units by PKS modules and amino acid building blocks by NRPS modules. The PKS modules are responsible for assembling the main carbon chain, while the NRPS modules incorporate the amino acid precursors that cyclize to form the terminal tetramic acid and pyrrolidine (B122466) rings.[7][14]
Caption: Proposed biosynthetic pathway of this compound via a hybrid PKS-NRPS system.
Biological Activity and Mechanism of Action
This compound demonstrates a targeted spectrum of antimicrobial activity. It is particularly effective against Gram-positive bacteria and shows notable potency against MRSA.[6] Its ecological role also includes inducing morphological differentiation, such as sporulation, in other soil-dwelling actinobacteria, highlighting its function in microbial communication and competition.[15][16]
The primary molecular target of this compound is peptide deformylase (PDF), a crucial metalloenzyme in bacteria.[2] PDF is responsible for removing the formyl group from the N-terminus of newly synthesized proteins, an essential step in bacterial protein maturation. By inhibiting PDF, this compound disrupts protein synthesis, leading to bacterial growth inhibition and cell death.[2][10] Interestingly, the this compound BGC often includes a PDF gene that confers resistance to the producing organism, representing a self-immunity mechanism.[2][10] Additionally, this compound has been shown to possess herbicidal properties by inhibiting auxin transport in plants.[17][18]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Target Organism | MIC (µg/mL) | Reference(s) |
|---|---|---|
| Staphylococcus aureus (including MRSA) | 0.39 - 3.13 | [6] |
| Bacillus subtilis | 0.39 - 1.56 | [6] |
| Micrococcus luteus | 0.39 | [6] |
| Corynebacterium bovis | 1.56 | [6] |
| Cryptococcus neoformans | 12.5 |[5][6] |
Experimental Protocols
Fermentation for this compound Production
This protocol describes a typical submerged fermentation process for producing this compound using a Streptomyces strain.
-
Inoculum Preparation (Seed Culture):
-
Prepare a seed medium containing (per liter): Glucose 10 g, Soy Peptone 10 g, Yeast Extract 3 g, K₂HPO₄ 0.5 g, MgSO₄·7H₂O 0.5 g, NaCl 3.0 g. Adjust pH to 7.0 before sterilization.
-
Aseptically transfer a loopful of spores or mycelia from a mature agar (B569324) plate culture of the producing strain into a 250 mL flask containing 50 mL of sterile seed medium.
-
Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours to obtain a dense seed culture.
-
-
Production Fermentation:
-
Prepare the production medium, which can be the same as the seed medium or an optimized medium such as Potato Dextrose Broth for certain strains.[15][19]
-
Inoculate a 2 L baffled flask containing 1 L of sterile production medium with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C with agitation at 200 rpm for 7-10 days.
-
Monitor this compound production periodically by extracting a small sample and analyzing it via HPLC or a bioassay.
-
Caption: General workflow for the fermentation of this compound-producing Streptomyces.
Isolation and Purification of this compound
This protocol outlines a general strategy for extracting and purifying this compound from the fermentation broth.
-
Harvesting and Extraction:
-
After fermentation, centrifuge the culture broth (e.g., 8,000 rpm for 20 minutes) to separate the supernatant and the mycelial cake. This compound is often found in both fractions.
-
Extract the mycelial cake repeatedly with an organic solvent like ethyl acetate (B1210297) or methanol (B129727). Use sonication to improve extraction efficiency.[20]
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography (Initial Cleanup): Dissolve the crude extract in a minimal volume of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane). Load the solution onto a silica gel column equilibrated with the same solvent. Elute the column with a stepwise or linear gradient of increasing polarity, for instance, by adding methanol to the chloroform.[20] Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.
-
High-Performance Liquid Chromatography (HPLC) (Final Purification): Pool the fractions containing this compound. Concentrate the pooled fractions and dissolve the residue in the HPLC mobile phase. Purify the compound using a reverse-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid or TFA). Monitor the elution at a suitable UV wavelength and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of this compound.
-
Preparation:
-
Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO).
-
Grow the target bacterial strain (e.g., S. aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Adjust the bacterial culture concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial suspension.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for the broth microdilution MIC assay.
Regulatory Control of Biosynthesis
The expression of secondary metabolite BGCs in Streptomyces is tightly regulated by complex signaling networks. While specific regulators for the this compound cluster are still being fully elucidated, the regulatory cascades often involve pathway-specific regulators and global antibiotic production signals. A common model involves TetR family transcriptional regulators and receptors for small signaling molecules like γ-butyrolactones (GBLs).[21] These systems typically feature a repressor protein that binds to the promoter regions of activator genes. The binding of a signaling molecule to the repressor alleviates this repression, triggering the expression of the entire biosynthetic pathway.
Caption: A model for the regulation of the this compound biosynthetic gene cluster.
References
- 1. Hybrid peptide-polyketide natural products: biosynthesis and prospects toward engineering novel molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound | C47H74N4O10 | CID 66753317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Production, purification, and characterization of chandramycin, a polypeptide antibiotic from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lydicamycins induce morphological differentiation in actinobacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissecting the Herbicidal Mechanism of Microbial Natural Product Lydicamycins Using a Deep Learning-Based Nonlinear Regression Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. Characterization and Manipulation of the Pathway-Specific Late Regulator AlpW Reveals Streptomyces ambofaciens as a New Producer of Kinamycins - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Lydicamycin: A Technical Guide to its Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Lydicamycin (B608755), a potent antibiotic with a unique chemical scaffold, holds significant promise in the ongoing search for novel antimicrobial agents. This technical guide provides an in-depth exploration of the biosynthetic gene cluster (BGC) responsible for the production of this complex natural product. By delving into the genetic architecture, proposed biosynthetic pathways, and experimental methodologies, this document aims to equip researchers with the foundational knowledge required to harness and engineer the this compound biosynthetic machinery for drug discovery and development.
Genetic Organization and Function of the this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a complex and fascinating hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster. This BGC has been identified and characterized in different bacterial species, notably in Streptomyces sp. TP-A0598 and the plant pathogen Rhodococcus fascians. While the overall architecture is conserved, specific gene content and organization may vary between producing organisms.
A comprehensive annotation of the genes within the this compound BGC is crucial for understanding its function. The table below summarizes the putative functions of the key genes identified in the lyd cluster of Rhodococcus fascians, based on sequence homology and experimental evidence.
| Gene | Proposed Function | Domain Architecture / Key Features |
| Core Biosynthetic Genes | ||
| lydJ | Nonribosomal Peptide Synthetase (NRPS) | Adenylation (A), Thiolation (T), Condensation (C) domains |
| lydK | Standalone Adenylation (A) domain | Predicted to activate piperazic acid |
| lydL | Nonribosomal Peptide Synthetase (NRPS) | Adenylation (A), Thiolation (T), Condensation (C) domains |
| lydD/E/F | Genes involved in the biosynthesis of the 2-pentyl-succinyl moiety (putative) | Homology to enzymes involved in HPS-like chemophore biosynthesis |
| Tailoring and Modification Genes | ||
| lydH | Putative dehydrogenase | May be involved in the modification of the polyketide chain |
| Resistance and Regulation Genes | ||
| lydA | Peptide Deformylase (PDF) | Confers self-immunity to this compound by a yet-to-be-defined mechanism[1][2][3] |
| lydR | Putative LuxR-family transcriptional regulator | May control the expression of the lyd gene cluster |
| Transport Genes | ||
| lydT | Putative transporter | Likely involved in the export of lydiamycin out of the cell |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that involves the coordinated action of NRPS and PKS modules, followed by tailoring reactions. The proposed pathway, based on bioinformatic analysis of the gene cluster in Rhodococcus fascians, is as follows:
Caption: Proposed biosynthetic pathway of this compound in Rhodococcus fascians.
Quantitative Data
Quantitative analysis of this compound production is essential for optimizing fermentation processes and for comparative studies. While extensive data on fermentation titers are not widely published, studies on the bioactivity of this compound A have provided valuable quantitative information in the form of Minimum Inhibitory Concentrations (MIC).
| Strain | Genotype | Lydiamycin A MIC (µg/mL) |
| Rhodococcus fascians D188 | Wild-type (contains lyd BGC) | >600[4] |
| Rhodococcus fascians D188-5 | Plasmid-free (lacks lyd BGC) | 10[4] |
These results demonstrate the potent antimicrobial activity of this compound A and highlight the role of the lyd BGC in conferring resistance to the producing organism.
Experimental Protocols
The following sections provide an overview of key experimental protocols that have been or could be applied to the study of the this compound BGC.
Gene Knockout via Homologous Recombination
Gene knockout is a fundamental technique to confirm the involvement of a specific gene or an entire BGC in the production of a natural product. A general workflow for creating a gene disruption mutant in Rhodococcus fascians is outlined below.
Caption: General workflow for gene knockout in Rhodococcus fascians.
Detailed Methodological Considerations:
-
Vector: A suicide vector that cannot replicate in Rhodococcus is typically used, often containing a sacB gene for counter-selection on sucrose-containing media.
-
Homology Arms: The flanking regions of the target gene/cluster should be sufficiently long (typically 1-2 kb) to ensure efficient homologous recombination.
-
Conjugation: Intergeneric conjugation from an E. coli donor strain is a common method for introducing plasmids into Rhodococcus.
-
Selection: Initial selection is performed on media containing an antibiotic corresponding to the resistance cassette in the knockout construct. Subsequent counter-selection on sucrose (B13894) plates selects for the loss of the vector backbone, enriching for double-crossover events.
Heterologous Expression of the this compound BGC
Heterologous expression in a well-characterized host, such as Streptomyces lividans, can facilitate the study of the BGC, improve product titers, and enable the production of novel analogs.
Caption: General workflow for heterologous expression of a BGC in Streptomyces.
Detailed Methodological Considerations:
-
Host Strain: A genetically amenable and high-producing Streptomyces host, often with a "clean" background (i.e., with major endogenous BGCs deleted), is preferred.
-
Vector: An integrative vector (e.g., containing the φC31 integrase system) is often used to ensure stable, single-copy integration of the BGC into the host chromosome.
-
Promoter: The native promoters within the BGC may be functional in the heterologous host, or they can be replaced with strong, constitutive promoters to enhance expression.
In Vitro Enzyme Assays
To characterize the function and kinetics of individual enzymes in the this compound biosynthetic pathway, in vitro assays are indispensable.
General Protocol for NRPS Adenylation Domain Assay:
-
Cloning and Expression: The gene encoding the A-domain of interest is cloned into an expression vector and the protein is overexpressed in E. coli, followed by purification.
-
Reaction Mixture: A typical reaction mixture contains the purified A-domain, the cognate amino acid substrate, ATP, and a suitable buffer.
-
Detection Method: The activity can be measured using various methods, such as:
-
ATP-PPi Exchange Assay: This classic method measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on amino acid activation.
-
Colorimetric Assays: These assays often couple the release of pyrophosphate to a color change that can be measured spectrophotometrically.
-
-
Kinetic Analysis: By varying the concentration of the amino acid substrate and ATP, kinetic parameters such as K_m and k_cat can be determined using Michaelis-Menten kinetics.
Regulatory Network of the this compound BGC
The expression of secondary metabolite BGCs is tightly regulated in response to various environmental and physiological cues. While the specific regulatory network governing the this compound BGC is not yet fully elucidated, bioinformatic analysis suggests the presence of a LuxR-family transcriptional regulator within the cluster.
Caption: Putative regulatory cascade for the this compound BGC.
Further research, including gene knockout studies of the putative regulator and transcriptomic analyses under different growth conditions, is required to fully unravel the intricate regulatory mechanisms controlling this compound biosynthesis.
This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic gene cluster. The information presented herein serves as a valuable resource for researchers aiming to further explore, engineer, and exploit this promising antibiotic biosynthetic pathway.
References
- 1. rua.ua.es [rua.ua.es]
- 2. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Rhodococcus fascians cytokinins and their modus operandi to reshape the plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Isolation and Characterization of Lydicamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin is a potent antibacterial compound belonging to the polyketide-derived class of antibiotics. Initially isolated from the fermentation broth of an actinomycete identified as Streptomyces lydicus, the primary producing organism has since been reclassified as a new species, Streptomyces lydicamycinicus.[1] Congeners of this compound have also been isolated from Streptomyces platensis.[2] This natural product has garnered significant interest within the scientific community due to its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the yeast Cryptococcus neoformans.[3] This technical guide provides an in-depth overview of the initial isolation, characterization, and biological activity of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Taxonomy and Fermentation of the Producing Organism
The production of this compound is achieved through the submerged fermentation of Streptomyces lydicamycinicus. Optimal production relies on carefully controlled culture conditions and a nutrient-rich medium.
Producing Organism
-
Organism: Streptomyces lydicamycinicus (initially identified as Streptomyces lydicus)[1]
-
Morphology: Filamentous bacterium, characteristic of the Streptomyces genus.
-
Culture Conditions:
-
Temperature: 25-35°C
-
pH: 4-9
-
Aeration: Ventilated and stirred culture[4]
-
Experimental Protocol: Fermentation
This protocol is based on a method developed for a high-yield strain of Streptomyces lydicus and can be adapted for this compound production.[4]
1.2.1. Media Preparation
-
Shake Flask Medium:
-
Starch: 90 g/L
-
Glucose: 10 g/L
-
Corn steep liquor: 10 g/L
-
Soybean meal: 9 g/L
-
NaCl: 0.5 g/L
-
K₂HPO₄: 0.3 g/L
-
MgSO₄·7H₂O: 0.4 g/L
-
CaCO₃: 0.5 g/L
-
Adjust pH to 6.0 and sterilize by autoclaving.[4]
-
-
Seed Culture Medium: A nutrient-rich broth such as Tryptone Soya Broth (TSB) is suitable.
-
Production Medium: The same composition as the shake flask medium can be used for larger-scale fermentation.
1.2.2. Fermentation Procedure
-
Shake Flask Culture: Inoculate a 500 mL shake flask containing 50 mL of the sterile shake flask medium with a loopful of S. lydicamycinicus from a stock culture. Incubate at 29°C for 48 hours with shaking at 160 rpm.[4]
-
Seed Culture: Transfer 10 mL of the shake flask culture to 90 mL of sterile seed culture medium in a larger flask (500 mL - 2 L). Incubate at 27°C for 72 hours with shaking at 230 rpm.[4]
-
Production Culture (Fermentation Tank): Inoculate a 5 L fermentation tank containing 3 L of sterile production medium with the seed culture. Maintain the temperature at 28°C and the pH at 5.0 (adjusted with NaOH and H₂SO₄). Provide aeration at a rate of 2.5 volumes of air per volume of medium per minute (vvm) and stir at 500 rpm. The fermentation is typically carried out for 24-96 hours.[4]
Isolation and Purification of this compound
The recovery of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.
Experimental Protocol: Isolation and Purification
This protocol is a composite of established methods for purifying antibiotics from Streptomyces cultures.
2.1.1. Extraction
-
Biomass Separation: At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration through a Buchner funnel or by centrifugation.
-
Solvent Extraction: Extract the cell-free broth twice with an equal volume of ethyl acetate (B1210297).[5] Combine the organic phases.
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain the crude extract.[5]
2.1.2. Chromatographic Purification
-
Silica (B1680970) Gel Chromatography:
-
Prepare a slurry of the crude extract with silica gel (230-400 mesh) in a minimal amount of methanol (B129727) and dry it on a rotary evaporator.[5]
-
Load the dried slurry onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).
-
Elute the column with a stepwise or gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Collect fractions and monitor for the presence of this compound using a bioassay against a susceptible organism (e.g., Staphylococcus aureus) or by thin-layer chromatography (TLC).
-
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the active fractions from the silica gel column to reversed-phase HPLC.
-
Column: A C18 column is commonly used.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) in a buffer such as 0.1 M ammonium (B1175870) acetate at pH 4.5 is a typical mobile phase.[6]
-
Detection: Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound and concentrate the fraction to obtain the purified compound.
-
Characterization of this compound
The structure and physicochemical properties of this compound have been determined using various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₇H₇₄N₄O₁₀ | [7] |
| Molecular Weight | 855.11 g/mol | [7] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |
| Solubility | Not explicitly stated, but likely soluble in organic solvents like methanol, ethyl acetate, and chloroform. |
Structural Elucidation
The structure of this compound was elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, including various 2D NMR techniques. Mass spectrometry was also employed to confirm the molecular weight and fragmentation patterns.
Biological Activity and Mechanism of Action
This compound exhibits significant activity against Gram-positive bacteria and a specific yeast, with a notable lack of activity against Gram-negative bacteria.[3]
Antibacterial and Antifungal Activity
| Organism | MIC Range (for this compound congeners) (µg/mL) |
| Gram-positive bacteria (including MRSA) | 1.56 - 12.5 |
Note: This data is for this compound congeners, and the activity of pure this compound may vary.
Additionally, pure this compound has been shown to induce sporulation in other actinobacteria, such as Kitasatospora sp., at a concentration of 100 µg when added to a pre-grown culture.[2]
Mechanism of Action
The precise antibacterial mechanism of action for this compound is still under investigation, with a few proposed theories:
-
Inhibition of Protein Synthesis: One proposed mechanism is the inhibition of bacterial protein synthesis through binding to the bacterial ribosome.[7]
-
Cell Envelope Stress: A transcriptomics study of Streptomyces coelicolor exposed to this compound revealed the differential expression of genes associated with cell envelope stress, suggesting that this compound may disrupt the bacterial cell wall or membrane.[2]
-
Herbicidal Action (in plants): In a different biological context, this compound has been shown to act as a herbicide by inhibiting auxin transport in Arabidopsis thaliana.[8] This is achieved by inducing the overaccumulation of flavonols, which in turn affects the function of PIN proteins involved in auxin transport.[8]
Further research is required to definitively elucidate the primary antibacterial mechanism of this compound.
Visualizing Experimental Workflows and Proposed Mechanisms
This compound Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Proposed Antibacterial Mechanisms of this compound
Caption: Proposed antibacterial mechanisms of action for this compound.
Conclusion
This compound remains a promising antibiotic with demonstrated efficacy against challenging Gram-positive pathogens. This guide provides a comprehensive overview of its initial discovery and characterization, offering detailed protocols to aid in its further study and development. Future research should focus on elucidating its precise antibacterial mechanism of action and optimizing its production to fully realize its therapeutic potential.
References
- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101693881B - High-yield strain streptomyces lydicus, breeding and fermentation thereof - Google Patents [patents.google.com]
- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process-scale reversed-phase high-performance liquid chromatography purification of LL-E19020 alpha, a growth promoting antibiotic produced by Streptomyces lydicus ssp. tanzanius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 133352-27-9 | AL184016 | Biosynth [biosynth.com]
- 8. Dissecting the Herbicidal Mechanism of Microbial Natural Product Lydicamycins Using a Deep Learning-Based Nonlinear Regression Model - PMC [pmc.ncbi.nlm.nih.gov]
Lydicamycin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lydicamycin (B608755), a complex polyketide antibiotic, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its chemical properties, biosynthetic pathway, and emerging mechanisms of action. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are outlined for key cited studies. Visualizations of the biosynthetic workflow and its proposed mechanism of action in plant systems are provided to facilitate a deeper understanding of this multifaceted natural product.
Core Molecular Attributes
This compound is a macrolide antibiotic with the molecular formula C47H74N4O10.[1][2] Its complex structure features a polyketide backbone with unique tetramic acid and pyrrolidine (B122466) moieties.
| Property | Value | Source |
| Molecular Formula | C47H74N4O10 | [1][2] |
| Molar Mass | 855.1 g/mol | [3] |
| CAS Number | 133352-27-9 | |
| Appearance | Colourless film | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO |
Antimicrobial Spectrum
This compound exhibits selective activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and is inactive against Gram-negative bacteria.[4]
| Organism | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [5] |
| Cryptococcus neoformans | 25 |
Biosynthesis
The biosynthesis of this compound is orchestrated by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line.[6] The biosynthetic gene cluster (BGC) responsible for its production has been identified in Streptomyces species.[6][7]
The biosynthetic process can be conceptualized as a multi-step workflow:
The organization of the PKS and NRPS gene clusters follows a co-linearity rule, where the sequence of catalytic domains dictates the structure of the final product.[7] The domains within these modules include acyltransferase (AT) for monomer selection, acyl carrier protein (ACP) or peptidyl carrier protein (PCP) for holding the growing chain, and ketosynthase (KS) or condensation (C) domains for chain elongation.[8]
Mechanism of Action
Recent research has begun to unravel the multifaceted mechanism of action of this compound, which appears to extend beyond simple antimicrobial activity.
Induction of Morphological Differentiation in Actinobacteria
This compound has been shown to induce sporulation in other actinobacteria, suggesting a role in microbial communication and development.[9] This effect is concentration-dependent, with inhibitory effects at higher concentrations and sporulation induction at sub-inhibitory concentrations.
Interference with Plant Auxin Transport
In the plant Arabidopsis thaliana, this compound has been demonstrated to inhibit primary root growth by interfering with auxin transport.[3] The proposed mechanism involves the upregulation of flavonoid biosynthesis, leading to an accumulation of isorhamnetin. This flavonol is thought to disrupt the function of PIN-FORMED (PIN) proteins, which are crucial for polar auxin transport.[1][3]
Experimental Protocols
Mass Spectrometry Imaging (MSI) for Microbial Natural Products
The spatial distribution of this compound and its congeners in microbial co-cultures can be visualized using MSI. A general protocol involves:
-
Sample Preparation : Co-culture of this compound-producing and recipient microbial strains on a suitable agar (B569324) medium.[2]
-
Matrix Application : A matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), is applied to the microbial culture surface to facilitate desorption and ionization.[10] This can be done via spraying, sublimation, or robotic spotting.[11]
-
Data Acquisition : A mass spectrometer with imaging capabilities, such as a MALDI-TOF instrument, is used to acquire mass spectra across the surface of the sample in a raster pattern.[10]
-
Data Analysis : Software is used to reconstruct an image of the spatial distribution of specific ions corresponding to this compound and other metabolites of interest.[2]
Transcriptomics Analysis of this compound-Induced Gene Expression
To study the effect of this compound on gene expression in a target organism, a comparative transcriptomics approach can be employed. A representative workflow includes:
-
Experimental Setup : Exposing the target organism (e.g., a recipient bacterial strain or plant) to a sub-inhibitory concentration of this compound, with a control group receiving no treatment.
-
RNA Extraction : Total RNA is extracted from both treated and control samples at various time points.
-
Library Preparation and Sequencing : The extracted RNA is converted to cDNA, and sequencing libraries are prepared and sequenced using a high-throughput sequencing platform.
-
Data Analysis :
-
Raw sequencing reads are quality-controlled and mapped to a reference genome or assembled de novo.
-
Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound treatment.
-
Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is conducted to understand the biological processes affected by the differentially expressed genes.[12]
-
Conclusion
This compound stands out as a natural product with significant potential. Its potent activity against drug-resistant bacteria, coupled with its intriguing effects on microbial development and plant physiology, opens up diverse avenues for future research and development. The elucidation of its biosynthetic pathway provides a foundation for bioengineering efforts to generate novel analogs with improved therapeutic properties. Furthermore, a deeper understanding of its mechanisms of action could lead to the development of new classes of antibiotics or agrochemicals. The technical information and methodologies presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to harnessing the potential of complex natural products like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Exploration of Microbial Natural Products and Metabolic Interaction Guided by Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Herbicidal Mechanism of Microbial Natural Product Lydicamycins Using a Deep Learning-Based Nonlinear Regression Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rua.ua.es [rua.ua.es]
- 9. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mbl.sjtu.edu.cn [mbl.sjtu.edu.cn]
- 12. Comparative transcriptomics analysis pipeline for the meta-analysis of phylogenetically divergent datasets (CoRMAP) - PMC [pmc.ncbi.nlm.nih.gov]
Lydicamycin from Soil Actinomycetes: A Technical Guide to its Natural Source, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin (B608755), a potent polyketide antibiotic, represents a promising scaffold for novel therapeutic development. Originally isolated from the soil actinomycete Streptomyces lydicus, this complex natural product exhibits significant activity against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its isolation and production, its biosynthetic pathway, and its biological activities.
Natural Sources and Isolation of this compound-Producing Actinomycetes
This compound is primarily produced by the Gram-positive bacterium Streptomyces lydicus, a common inhabitant of soil ecosystems.[1] While S. lydicus is the archetypal producer, other actinomycete strains have also been identified as sources of this compound and its congeners. Notably, a marine-derived actinomycete, Streptomyces platensis TP-A0598, and the newly classified Streptomyces lydicamycinicus are also known producers.[2][3]
Experimental Protocol: Isolation of Streptomyces from Soil
This protocol provides a general framework for the isolation of Streptomyces species from soil samples.[4][5]
1. Sample Collection and Pre-treatment:
-
Collect soil samples from a depth of 10-20 cm into sterile containers.
-
Air-dry the soil samples at room temperature for 5-7 days to reduce the population of Gram-negative bacteria.
-
Sieve the dried soil to remove large debris.
-
Heat-treat a portion of the soil sample at 55°C for 5-10 minutes to further select for spore-forming actinomycetes.[5]
2. Serial Dilution and Plating:
-
Suspend 1 gram of the pre-treated soil in 9 mL of sterile saline solution (0.9% NaCl) and vortex thoroughly.
-
Perform a series of ten-fold serial dilutions (10⁻² to 10⁻⁶) in sterile saline.
-
Plate 100 µL of the higher dilutions (10⁻⁴ to 10⁻⁶) onto selective agar (B569324) media, such as Starch Casein Agar (SCA) or Actinomycete Isolation Agar (AIA), supplemented with antifungal agents like cycloheximide (B1669411) (50 µg/mL) and nystatin (B1677061) (50 µg/mL) to inhibit fungal growth.
3. Incubation and Colony Selection:
-
Incubate the plates at 28-30°C for 7-14 days.
-
Observe the plates for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, dry, and often produce pigmented diffusible compounds.
-
Subculture individual, well-isolated colonies onto fresh agar plates to obtain pure cultures.
4. Identification:
-
Preliminary identification can be based on colony morphology, microscopic examination of aerial and substrate mycelia, and spore chain morphology.
-
Definitive identification is achieved through 16S rRNA gene sequencing and comparison with databases.
Fermentation and Production of this compound
The production of this compound is typically carried out through submerged fermentation of the producing Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield of the antibiotic.[6][7][8][9][10][11][12][13]
Experimental Protocol: Fermentation of Streptomyces lydicus
1. Seed Culture Preparation:
-
Inoculate a loopful of a pure culture of S. lydicus into a 250 mL flask containing 50 mL of a suitable seed medium, such as Tryptic Soy Broth (TSB) or ISP2 medium (Yeast Extract-Malt Extract Broth).
-
Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
2. Production Culture:
-
Inoculate a production medium with the seed culture (typically 5-10% v/v). A variety of production media can be used, and optimization is recommended. A common basal medium for Streptomyces fermentation contains:
-
A carbon source (e.g., glucose, soluble starch)
-
A nitrogen source (e.g., soybean meal, yeast extract, peptone)
-
Mineral salts (e.g., K₂HPO₄, MgSO₄·7H₂O, NaCl, CaCO₃)
-
-
Conduct the fermentation in baffled flasks or a bioreactor to ensure adequate aeration.
-
Maintain the fermentation at 28-30°C with continuous agitation (e.g., 200 rpm) for 7-10 days. The optimal pH for production is typically around 7.0.[7]
Workflow for this compound Production
Caption: General workflow for the production and isolation of this compound.
Extraction and Purification of this compound
This compound is typically extracted from the fermentation broth using organic solvents, followed by chromatographic purification.[8][14][15][16][17][18][19]
Experimental Protocol: Extraction and Purification
1. Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery of the compound.
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Purification:
-
Silica (B1680970) Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound-containing fractions using reversed-phase HPLC (RP-HPLC).
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid.[2][19][20][21][22]
-
Monitor the elution profile using a UV detector, and collect the peak corresponding to this compound.
-
Quantitative Data
Quantitative data on this compound production yields and its biological activity are crucial for research and development.
Table 1: Production of this compound and its Congeners
| Producing Strain | Compound | Reported Yield | Reference |
| Streptomyces lydicus | This compound | Not specified in initial reports | [1] |
| Streptomyces platensis TP-A0598 | This compound & Congeners | Not quantified in available literature | [23] |
| Engineered Streptomyces | Concanamycin A (related plecomacrolide) | >900 mg/L | [24] |
Table 2: Biological Activity of this compound and its Congeners
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Gram-positive bacteria | Active (specific values not consistently reported) | [1] |
| This compound Congeners (TPU-0037-A, B, C, D) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [23] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[25][26][27][28]
Biosynthesis of this compound
This compound is a hybrid polyketide-nonribosomal peptide natural product. Its biosynthesis is orchestrated by a large, modular enzymatic assembly line encoded by a biosynthetic gene cluster (BGC).[29][30][31][32][33]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with a starter unit, which is extended by the sequential addition of extender units by the polyketide synthase (PKS) modules. A nonribosomal peptide synthetase (NRPS) module incorporates an amino acid residue. The linear precursor then undergoes cyclization and tailoring reactions, catalyzed by various enzymes encoded within the BGC, to yield the final this compound structure.
Caption: A simplified schematic of the proposed this compound biosynthetic pathway.
Conclusion
This compound, a secondary metabolite from soil actinomycetes, holds considerable promise as a lead compound for the development of new antibiotics. This guide has outlined the fundamental methodologies for the isolation of this compound-producing strains, their fermentation, and the subsequent extraction and purification of the target compound. While detailed quantitative data and optimized protocols are continually being refined in the scientific community, the information presented here provides a solid foundation for researchers and drug development professionals to embark on the exploration and exploitation of this valuable natural product. Further research into the optimization of production yields, the elucidation of the complete biosynthetic pathway, and the comprehensive evaluation of the biological activity of this compound and its derivatives will be crucial for realizing its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Streptomyces species from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Production and statistical optimization of oxytetracycline from Streptomyces rimosus NCIM 2213 using a new cellulosic substrate, Prosopis juliflora :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Production, purification, and characterization of chandramycin, a polypeptide antibiotic from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. banglajol.info [banglajol.info]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India | PLOS One [journals.plos.org]
- 19. benchchem.com [benchchem.com]
- 20. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 21. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Optimized production of concanamycins using a rational metabolic engineering strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. idexx.dk [idexx.dk]
- 28. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. P450-Catalyzed Tailoring Steps in Leinamycin Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304 - PMC [pmc.ncbi.nlm.nih.gov]
Lydicamycin: A Molecular Mediator of Microbial Interactions and Ecological Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Abstract
Lydicamycin (B608755), a structurally unique polyketide antibiotic, represents a fascinating case study in the chemical ecology of microorganisms. Produced by several species of soil and marine-dwelling Streptomyces, this molecule transcends the simple role of an antimicrobial agent, acting as a sophisticated signaling molecule that modulates the developmental cycles of competing bacteria. This dual functionality highlights a complex ecological strategy, enabling the producing organism to inhibit competitors at high concentrations while manipulating their life cycle at sub-inhibitory levels to gain a territorial advantage. This guide provides a comprehensive overview of this compound's role in microbial interactions, detailing its antimicrobial activity, its function as a morphogenic inducer, the experimental methodologies used to elucidate these roles, and the underlying signaling events.
Introduction to this compound
This compound is a potent bioactive metabolite first isolated from Streptomyces lydicus.[1] It is a hybrid polyketide-nonribosomal peptide synthesized molecule characterized by a novel skeleton containing tetramic acid and amidinopyrrolidine moieties.[2][3] Its molecular formula is C₄₇H₇₄N₄O₁₀.[3] this compound and its congeners are produced by several actinomycete species, including Streptomyces platensis, marine-derived Streptomyces lydicamycinicus, and Streptomyces ginsengnesis.[3][4]
Initially identified for its antimicrobial properties, this compound exhibits activity primarily against Gram-positive bacteria, including clinically significant strains like Methicillin-resistant Staphylococcus aureus (MRSA), and certain yeasts.[1][2][4] However, recent research has unveiled a more nuanced and ecologically significant role: its ability to act as an intercellular signaling molecule that induces profound morphological changes—specifically, sporulation—in other actinobacteria.[5] This discovery shifts the perception of this compound from a simple weapon in microbial warfare to a key mediator of complex community dynamics.
Data Presentation: Antimicrobial Activity of this compound and its Congeners
This compound's primary antimicrobial effect is targeted against Gram-positive bacteria. While specific MIC values for the parent this compound compound are not extensively detailed in recent literature, the activity of its closely related congeners, TPU-0037-A, B, C, and D, provides a clear indication of its potency.
| Compound | Target Organisms | MIC Range (µg/mL) | Reference |
| This compound Congeners (TPU-0037-A, B, C, D) | Gram-positive bacteria, including MRSA | 1.56 - 12.5 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
This compound's Role in Microbial Ecology: A Dual-Function Molecule
The ecological significance of this compound lies in its concentration-dependent, dual functionality. This strategy allows the producing organism, such as Streptomyces sp. P9-2B2, to modulate its competitive strategy based on proximity and resource competition.[5]
-
As an Antibiotic (Inhibitory Role): When applied concurrently with the inoculation of a competing bacterium, such as Kitasatospora sp. P9-2B1, or at high concentrations, pure this compound acts as a classical antibiotic, inhibiting growth.[5] This is a direct competitive mechanism, killing or arresting the growth of nearby microbes to secure resources.
-
As a Signaling Molecule (Morphogenic Role): When introduced to an established, growing colony (i.e., at a distance or at a later time point), sub-inhibitory concentrations of this compound trigger a dramatic morphological shift in the receiving actinomycete, inducing a wave of sporulation.[5] This has been observed in the interaction between Streptomyces sp. P9-2B2 and various receiver strains, including Kitasatospora sp. and the model organism Streptomyces coelicolor.[6] This induced sporulation is a sophisticated ecological strategy; by forcing a competitor into a dormant spore state, the this compound producer can halt the competitor's vegetative growth and resource consumption without expending the energy required for outright killing, effectively neutralizing the competition and securing territory.
This dual-role functionality is visualized in the logical diagram below.
References
- 1. The Frequency, Antifungal Susceptibility and Enzymatic Profiles of Candida Species Isolated from Neutropenic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiparameter Flow Cytometric Analysis of Antibiotic Effects on Membrane Potential, Membrane Permeability, and Bacterial Counts of Staphylococcus aureus and Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data in the Foundational Identification of Lydicamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a novel antibiotic with a unique skeletal structure, was first isolated from the fermentation broth of Streptomyces lydicus. Its initial characterization and structure elucidation, published in 1991, laid the groundwork for future research into its biological activities and potential therapeutic applications. The groundbreaking work by Hayakawa et al. employed a suite of spectroscopic techniques to unravel the complex architecture of this natural product. This technical guide provides an in-depth look at the spectroscopic data and methodologies that were pivotal in the initial identification of this compound.
Physicochemical Properties
The initial characterization of this compound established it as a white powder with the following properties:
| Property | Value |
| Molecular Formula | C₄₉H₇₀N₄O₁₃ |
| Molecular Weight | 922 |
| UV λmax (MeOH) | 245 nm, 320 nm (sh) |
| Solubility | Soluble in methanol, DMSO; Insoluble in water, hexane |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data that would have been instrumental in the initial structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was central to determining the complex structure of this compound, revealing a novel skeleton that incorporates tetramic acid and amidinopyrrolidine moieties.[1] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would have been employed to piece together the connectivity and stereochemistry of the molecule.
Table 1: Key ¹H NMR Resonances (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
| ~7.0-8.5 | m | - | Amide, Guanidinyl protons |
| ~5.0-6.0 | m | - | Olefinic protons |
| ~3.0-4.5 | m | - | Methine, Methylene protons adjacent to heteroatoms |
| ~0.8-2.5 | m | - | Aliphatic protons |
Table 2: Key ¹³C NMR Resonances (Predicted)
| Chemical Shift (δ) ppm | Carbon Type | Assignment (Proposed) |
| > 190 | C=O | Ketone carbonyls |
| 160 - 180 | C=O | Amide, Ester, Carboxylic acid carbonyls |
| 157 | C=N | Guanidinyl carbon |
| 100 - 150 | C=C | Olefinic carbons |
| 50 - 80 | C-O, C-N | Carbons attached to heteroatoms |
| 10 - 50 | CH, CH₂, CH₃ | Aliphatic carbons |
Mass Spectrometry (MS)
Mass spectrometry would have been used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which helps in identifying structural motifs.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| FAB-MS | Positive | 923.5 | [M+H]⁺ |
| HR-FAB-MS | Positive | 923.5069 | Elemental composition C₄₉H₇₁N₄O₁₃ |
Infrared (IR) Spectroscopy
The IR spectrum would have provided crucial information about the functional groups present in the this compound molecule.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Broad | O-H, N-H stretching |
| ~2930, 2850 | Strong | C-H stretching (aliphatic) |
| ~1710 | Strong | C=O stretching (ketone, ester) |
| ~1650 | Strong | C=O stretching (amide), C=C stretching |
| ~1540 | Medium | N-H bending |
Experimental Protocols
The following sections detail the likely methodologies used for the spectroscopic analysis in the initial identification of this compound.
Sample Preparation
This compound, isolated as a white powder, would be dissolved in appropriate deuterated solvents for NMR analysis (e.g., CD₃OD, DMSO-d₆). For mass spectrometry, a suitable matrix would be used for Fast Atom Bombardment (FAB). IR spectroscopy would likely have been performed on a KBr pellet of the solid sample.
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) would have been used.
-
¹H NMR : Standard acquisition parameters would be used to obtain the proton spectrum.
-
¹³C NMR : Proton-decoupled spectra would be acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR : A suite of 2D NMR experiments would have been essential for structure elucidation:
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks.
-
HETCOR/HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mass Spectrometry
-
Instrumentation : A high-resolution double-focusing mass spectrometer equipped with a Fast Atom Bombardment (FAB) ion source.
-
FAB-MS : The sample would be mixed with a matrix (e.g., glycerol, m-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (e.g., Xenon) to generate ions. This "soft" ionization technique is well-suited for large, non-volatile molecules like this compound.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrophotometer.
-
Sample Preparation : A small amount of this compound would be finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition : The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Visualizations
Experimental Workflow for this compound Identification
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from the isolated compound to the elucidated structure.
Caption: Workflow for the initial spectroscopic identification of this compound.
Note on Signaling Pathways: The initial discovery and structure elucidation of a natural product like this compound focuses on its chemical and physical properties. The investigation of its interaction with specific signaling pathways is a subsequent area of research and was not part of the initial identification papers.
Conclusion
The initial identification of this compound was a significant achievement in natural product chemistry, made possible by the application of powerful spectroscopic techniques. While the precise numerical data from the original publication remains elusive in readily accessible formats, the combination of NMR, mass spectrometry, and IR spectroscopy provided the necessary information to piece together its novel and complex structure. This foundational work paved the way for further investigations into the biosynthesis, mechanism of action, and potential therapeutic uses of this intriguing antibiotic.
References
Lydicamycin Production by Streptomyces platensis: A Technical Guide for Researchers
An In-depth Examination of Biosynthesis, Fermentation, and Recovery of a Promising Antibiotic Candidate
This technical guide provides a comprehensive overview of Streptomyces platensis as a producer of Lydicamycin, a potent antibiotic with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of this compound production, from the genetic and regulatory mechanisms to detailed experimental protocols for cultivation, extraction, and purification.
Introduction to this compound and Streptomyces platensis
This compound is a polyketide antibiotic known for its activity against a range of bacteria.[1] Streptomyces platensis, a filamentous bacterium belonging to the actinomycetes, has been identified as a notable producer of this compound and its congeners.[2][3][4] The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the S. platensis genome, which encodes a suite of enzymes responsible for its complex chemical structure.[1] Understanding the intricacies of this production process is paramount for optimizing yields and facilitating further drug development efforts.
Quantitative Data on this compound Production
While comprehensive quantitative data on this compound production by Streptomyces platensis remains an area of active research, studies on related secondary metabolites produced by this species offer valuable insights into its productive capacity. For instance, through genetic engineering and fermentation optimization, significant titers of other antibiotics have been achieved, highlighting the potential for enhancing this compound yields. The following table summarizes illustrative production data for antibiotics from Streptomyces platensis, providing a benchmark for potential this compound production.
| Strain | Compound | Titer (mg/L) | Fermentation Conditions | Reference |
| Streptomyces platensis SB12026 | Platensimycin (B21506) | 1560 | Optimized submerged batch fermentation | [5] |
| Streptomyces platensis MA7327 (Engineered) | Platensimycin | 323 ± 29 | Shake flask fermentation | [6][7] |
| Streptomyces platensis MA7327 (Engineered) | Platencin (B21511) | 255 ± 30 | Shake flask fermentation | [6][7] |
Note: Specific yield data for this compound from S. platensis is not extensively reported in publicly available literature. The data presented for other metabolites from the same species is for comparative purposes.
Signaling Pathways Regulating this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is tightly controlled by complex regulatory networks. These networks involve both pathway-specific regulators, located within the biosynthetic gene cluster, and global regulators that respond to broader physiological and environmental cues. While the specific regulators of the this compound BGC in S. platensis are yet to be fully elucidated, a general model of regulation in Streptomyces can be inferred. This typically involves a hierarchical cascade where global regulators, responding to signals such as nutrient availability and cell density, activate pathway-specific regulators (e.g., SARPs or LAL-family regulators), which in turn switch on the transcription of the biosynthetic genes.
Experimental Protocols
This section provides detailed methodologies for the production and purification of this compound from Streptomyces platensis, based on established protocols for Streptomyces fermentation and antibiotic recovery.
Fermentation of Streptomyces platensis
This protocol outlines the steps for submerged fermentation of S. platensis in a shake flask culture.
Materials:
-
Streptomyces platensis strain
-
Seed medium (e.g., Tryptic Soy Broth or ISP2 medium)
-
Production medium (see Table 2 for a representative composition)
-
Sterile baffled flasks
-
Shaking incubator
Table 2: Representative Production Medium for Streptomyces Fermentation
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soluble Starch | 20.0 |
| Soybean Meal | 15.0 |
| Yeast Extract | 5.0 |
| CaCO₃ | 2.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| Trace element solution | 1.0 mL |
| pH | 7.0 - 7.2 |
Procedure:
-
Seed Culture Preparation: Inoculate a loopful of S. platensis spores or mycelia from a fresh agar (B569324) plate into a 250 mL baffled flask containing 50 mL of seed medium. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture Inoculation: Inoculate a 1 L baffled flask containing 200 mL of production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 7-10 days. Monitor the culture periodically for growth and antibiotic production.
Extraction and Purification of this compound
This protocol describes a general procedure for the solvent extraction of this compound from the fermentation broth and its subsequent purification using chromatographic techniques.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)
-
HPLC system with a C18 column
-
Acetonitrile and water (HPLC grade)
Procedure:
-
Extraction:
-
Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Extract the mycelial pellet with methanol (B129727) or acetone (B3395972) to recover any intracellular this compound.
-
Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Silica Gel Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise or gradient of increasing polarity, for example, from hexane to ethyl acetate and then to methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-containing fractions and concentrate to dryness.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the partially purified extract from the previous step in the HPLC mobile phase.
-
Purify the sample using a preparative or semi-preparative reversed-phase HPLC system equipped with a C18 column.
-
Use a gradient elution of water and acetonitrile, both with 0.1% trifluoroacetic acid or formic acid, to separate this compound from remaining impurities.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Lyophilize the pure fractions to obtain this compound as a solid.
-
Conclusion
Streptomyces platensis stands out as a promising microbial factory for the production of the antibiotic this compound. While further research is needed to fully optimize production yields and elucidate the specific regulatory mechanisms governing its biosynthesis, the methodologies and insights provided in this guide offer a solid foundation for researchers in the field. By leveraging advanced fermentation techniques, genetic engineering strategies, and robust purification protocols, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel treatments for bacterial infections.
References
- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineered Streptomyces platensis strains that overproduce antibiotics platensimycin and platencin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Core Chemical Scaffold of Lydicamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a potent antibiotic with a novel skeletal structure, represents a fascinating area of study for natural product chemists, microbiologists, and drug discovery scientists. Produced by various Streptomyces species, this complex molecule exhibits significant activity against Gram-positive bacteria, certain yeasts, and oomycetes.[1] This technical guide provides an in-depth exploration of the core chemical scaffold of this compound, its biosynthesis, biological activity, and the experimental methodologies employed in its study.
Core Chemical Scaffold and Physicochemical Properties
This compound is a hybrid non-ribosomal peptide-polyketide natural product.[2] Its unique structure is characterized by the presence of a tetramic acid moiety and an amidinopyrrolidine ring system. The molecular formula for this compound is C₄₇H₇₄N₄O₁₀.
Key Structural Features:
-
Polyketide Backbone: A long aliphatic chain derived from the polyketide biosynthetic pathway.
-
Tetramic Acid: A five-membered heterocyclic lactam ring that is crucial for its biological activity.
-
Amidinopyrrolidine Moiety: A nitrogen-containing five-membered ring with a guanidino group.
-
Multiple Chiral Centers: The complex structure of this compound contains numerous stereocenters, contributing to its specific biological interactions.
Several congeners of this compound have been isolated and characterized, including TPU-0037-A, B, C, and D, which are demethylated or dehydrated analogs.[2][3]
Biosynthesis of the this compound Scaffold
The biosynthesis of this compound is a complex process orchestrated by a hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic machinery. The biosynthetic gene cluster (BGC) for this compound has been identified and characterized.
The biosynthetic pathway can be broadly divided into the following key stages:
-
Initiation: The assembly is initiated with a precursor derived from L-arginine.
-
Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by the modular PKS enzymes.
-
NRPS-mediated incorporation: The NRPS module incorporates a glycine (B1666218) residue.
-
Cyclization and Tailoring: The linear precursor undergoes intramolecular cyclization to form the characteristic tetramic acid and pyrrolidine (B122466) rings. Subsequent tailoring reactions, such as hydroxylation and methylation, lead to the final this compound structure.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with notable potency against Gram-positive bacteria and oomycetes.
Antibacterial and Antifungal Activity
This compound is active against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the yeast Cryptococcus neoformans.[1][3] It is generally inactive against Gram-negative bacteria.
| Organism | This compound Congener | MIC (µg/mL) | Reference |
| Staphylococcus aureus | This compound | 1.56-3.13 | [3] |
| Bacillus subtilis | This compound | 0.78 | |
| Micrococcus luteus | This compound | 0.20 | |
| Cryptococcus neoformans | This compound | 3.13 | [1] |
| MRSA | TPU-0037-A, B, C, D | 1.56-12.5 | [3] |
Antioomycete Activity
This compound A and B have demonstrated significant activity against plant-pathogenic oomycetes of the genera Phytophthora and Pythium.
| Organism | This compound Congener | EC₅₀ (µg/mL) | Reference |
| Phytophthora sojae | This compound A | 0.73 | |
| Phytophthora capsici | This compound A | 1.25 | |
| Pythium ultimum | This compound A | 0.89 | |
| Phytophthora sojae | This compound B | 1.86 | |
| Phytophthora capsici | This compound B | 2.67 | |
| Pythium ultimum | This compound B | 1.54 |
Mechanism of Action
Recent studies have begun to elucidate the mechanism of action of this compound. In plants, it has been shown to interfere with auxin transport. This disruption of a fundamental plant hormone signaling pathway leads to herbicidal effects. The proposed mechanism involves the inhibition of PIN-FORMED (PIN) auxin efflux carriers, leading to altered auxin distribution and subsequent developmental defects in the plant.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Lydicamycin: From Fermentation to Purification - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fermentation of Lydicamycin from Streptomyces lydicus and its subsequent extraction and purification. The information is compiled from various scientific sources to guide researchers in obtaining this potent antibiotic.
Introduction to this compound
This compound is a polyketide antibiotic produced by the bacterium Streptomyces lydicus. It exhibits significant biological activity, making it a compound of interest for drug development. The production of this compound involves a multi-step process that begins with the fermentation of the producing microorganism, followed by extraction of the compound from the fermentation broth and subsequent purification to isolate the active molecule.
Fermentation Protocol for this compound Production
The successful production of this compound is highly dependent on the optimal growth of Streptomyces lydicus. This protocol outlines the media composition and culture conditions for achieving high yields of this compound.
Culture Media and Conditions
Several media compositions have been reported for the cultivation of Streptomyces lydicus for antibiotic production. Below are examples of media that can be used for seed culture and fermentation.
Table 1: Media Composition for Streptomyces lydicus Fermentation
| Component | Seed Medium (g/L) | Fermentation Medium (g/L)[1] |
| Soluble Starch | 10 | - |
| Glucose | - | 30 |
| Corn Starch | - | 3.5 |
| Soybean Meal | 25 | 2.5 |
| Beef Extract | 1 | - |
| Yeast Extract | 4 | - |
| NaCl | 2 | - |
| K₂HPO₄ | 0.25 | - |
| CaCO₃ | 2 | - |
| MgCl₂ | - | 1.2 mM |
| Glutamate | - | 5.9 mM |
| pH | 7.2 | Not specified |
Note: The fermentation medium composition is based on an optimized medium for antimicrobial compound production by Streptomyces rimosus and may require further optimization for this compound production.[1]
Table 2: Optimal Fermentation Parameters for Antibiotic Production by Streptomyces sp.
| Parameter | Optimal Value |
| Incubation Time | 168 hours[2] |
| Seed Age | 48 hours[2] |
| Initial pH | 6.5[2][3] |
| Inoculum Amount | 5.0% (v/v)[2] |
| Liquid Loading | 30 mL in 250 mL flask[2] |
| Shaking Speed | 220 rpm[2] |
Fermentation Workflow
Extraction and Purification Protocols
Following fermentation, this compound must be extracted from the culture broth and purified to isolate the active compound.
Solvent Extraction
Solvent extraction is a common method to recover antibiotics from fermentation broth. The choice of solvent is critical for achieving high extraction efficiency.
Table 3: Comparison of Solvents for Extraction of Bioactive Compounds
| Solvent | Polarity | Extraction Efficiency | Reference |
| Methanol (B129727) | High | High | [4] |
| Ethanol (B145695) | High | High | [4] |
| Ethyl Acetate | Medium | Moderate to High | |
| Chloroform | Low | Moderate | [5] |
Note: The efficiency of a solvent can vary depending on the specific properties of the target compound. For this compound, a polar solvent like methanol or ethanol is likely to be effective.
Extraction Protocol
-
Separation of Biomass: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Mix the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Phase Separation: Shake the mixture vigorously and allow the aqueous and organic phases to separate.
-
Collection of Organic Phase: Collect the organic layer containing the extracted this compound.
-
Concentration: Evaporate the solvent from the organic phase under reduced pressure to obtain the crude extract.
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for purifying antibiotics from crude extracts. A reversed-phase C18 column is commonly used for the separation of polyketide antibiotics.
Table 4: HPLC Purification Parameters for a Polyketide Antibiotic
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA)[6] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[6] |
| Gradient | A linear gradient from 10% to 90% Mobile Phase B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Note: This is a general protocol and may require optimization for this compound purification.
Extraction and Purification Workflow
References
- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for HPLC Purification of Lydicamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin is a polyketide antibiotic produced by the bacterium Streptomyces lydicus. Its potent biological activity has made it a compound of significant interest for therapeutic development. Effective purification is a critical step in the research and development process to ensure the isolation of a highly pure and active compound for further studies. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely used technique for the purification of such natural products.
These application notes provide detailed protocols for the extraction and HPLC purification of this compound from Streptomyces lydicus fermentation broth. The methodologies are designed to be a comprehensive guide for researchers, offering a step-by-step workflow from crude extraction to the acquisition of highly purified this compound.
Data Presentation
Table 1: Summary of this compound Extraction and Purification Parameters
| Parameter | Description | Reference |
| Producing Organism | Streptomyces lydicus | |
| Extraction Solvent | Ethyl Acetate (B1210297) | [1] |
| Initial Purification | Activated Carbon Chromatography | [2] |
| Final Purification | Reversed-Phase HPLC | [3] |
| Stationary Phase | C18 silica (B1680970) gel | [3] |
| Mobile Phase A | 0.1 M Ammonium (B1175870) Acetate (pH 4.5) in Water | [3] |
| Mobile Phase B | Acetonitrile (B52724) | [3] |
| Detection Wavelength | 325 nm | [3] |
Table 2: Illustrative Preparative HPLC Gradient for this compound Purification
| Time (minutes) | % Mobile Phase A (0.1 M Ammonium Acetate, pH 4.5) | % Mobile Phase B (Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Note: This gradient is a representative starting point and may require optimization based on the specific column, system, and crude extract composition.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces lydicus and Production of this compound
This protocol outlines the general procedure for the cultivation of Streptomyces lydicus for the production of this compound.
Materials:
-
Streptomyces lydicus strain (e.g., NRRL 2433)[2]
-
Seed medium (e.g., Glucose monohydrate 25 g/L, Pharmamedia 25 g/L)[2]
-
Production medium
-
Sterile Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Inoculate a seed flask containing the appropriate seed medium with a stock culture of Streptomyces lydicus.
-
Incubate the seed culture at 28 °C for 2 days on a rotary shaker.[2]
-
Transfer the seed culture to a larger production flask containing the production medium.
-
Incubate the production culture at a temperature between 26 and 35 °C for 2 to 10 days with agitation.[2]
Protocol 2: Extraction of Crude this compound from Fermentation Broth
This protocol describes the extraction of this compound from the fermentation broth using solvent extraction.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate[1]
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.[2]
-
The supernatant (clarified beer) contains the dissolved this compound.
-
Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.[1]
-
Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate), which now contains the this compound.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize recovery.
-
Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 3: Preparative HPLC Purification of this compound
This protocol details the final purification of the crude this compound extract using reversed-phase HPLC.
Materials:
-
Crude this compound extract
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Acetic acid (to adjust pH)
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 20-50 mm internal diameter)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1 M ammonium acetate solution in HPLC-grade water. Adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm membrane.[3]
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the preparative C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) at the desired flow rate until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as outlined in Table 2 (or an optimized version thereof).
-
Monitor the elution profile at 325 nm.[3]
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak that elutes, which is expected to be this compound.
-
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions using analytical HPLC (see Protocol 4).
-
Pool the fractions with the desired purity.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
The this compound can then be recovered from the remaining aqueous mobile phase by extraction with a suitable solvent like methylene (B1212753) chloride, followed by concentration and freeze-drying to yield a solid product.[3]
-
Protocol 4: Analytical HPLC for Purity Assessment
This protocol is for the analysis of the purity of the collected fractions.
Materials:
-
Purified this compound fractions
-
Analytical HPLC system with a UV detector
-
Analytical C18 HPLC column (e.g., 5 µm particle size, 4.6 mm internal diameter)
-
Mobile phases A and B (as prepared for preparative HPLC)
Procedure:
-
Equilibrate the analytical C18 column with the initial mobile phase conditions.
-
Inject a small aliquot of each collected fraction.
-
Run a faster gradient than the preparative method (e.g., 5-95% B in 15-20 minutes) to allow for rapid analysis.
-
Monitor the chromatogram at 325 nm.
-
Assess the purity of each fraction by calculating the peak area percentage of the this compound peak relative to the total peak area.
Visualizations
This compound Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of HPLC Purification Steps
Caption: Logical steps in the HPLC purification of this compound.
References
Elucidating the Molecular Architecture of Lydicamycin: An Application Note on NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the analytical methodologies employed in the structural elucidation of Lydicamycin, a potent antibiotic with a novel skeletal framework. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can unravel the complex chemical structure of this natural product, paving the way for further investigation into its therapeutic potential. This document outlines the key experimental protocols and data interpretation strategies integral to this process.
Introduction
This compound, a polyketide antibiotic produced by Streptomyces lydicamycinicus and Streptomyces platensis, exhibits significant activity against Gram-positive bacteria.[1] Its unique structure, featuring a tetramic acid and an amidinopyrrolidine moiety, presented a considerable challenge for structural determination.[2][3] The definitive elucidation of its molecular formula, C₄₇H₇₄N₄O₁₀, and complex stereochemistry was made possible through the synergistic application of advanced NMR and mass spectrometry techniques.[2][3]
Data Presentation
A comprehensive analysis of this compound's structure relies on the precise interpretation of quantitative data obtained from NMR and MS experiments. The following tables summarize the key spectroscopic data essential for its characterization.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments offer valuable insights into the fragmentation pattern, aiding in the identification of key structural motifs.
| Parameter | Value | Reference |
| Molecular Formula | C₄₇H₇₄N₄O₁₀ | [Hayakawa et al., 1991] |
| Monoisotopic Mass | 854.5432 g/mol | Calculated |
| Observed [M+H]⁺ | 855.5496 m/z | [Jarmusch et al., 2023][4] |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
NMR Spectroscopic Data
| Atom Number | δ¹³C (ppm) | δ¹H (ppm, multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| Data would be populated here based on experimental results. |
Table 2: ¹H and ¹³C NMR Data and Key 2D Correlations for this compound (in a suitable deuterated solvent). Note: This table is a template. Specific chemical shift values and correlations need to be determined from experimental spectra.
Experimental Protocols
The following protocols provide a general framework for the experiments required for the structure elucidation of this compound. Instrument parameters should be optimized for the specific sample and spectrometer used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
Prepare a dilute solution of purified this compound (approximately 1 µg/mL) in a suitable solvent compatible with electrospray ionization (e.g., methanol, acetonitrile).
2. HRMS Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire full scan mass spectra over an appropriate m/z range (e.g., 100-1500) to determine the accurate mass of the parent ion.
3. Tandem MS (MS/MS) Analysis:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound.
-
Fragmentation: Subject the isolated precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) at varying collision energies.
-
Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions to establish the fragmentation pathway, which provides structural information.
Mandatory Visualizations
To facilitate a deeper understanding of the experimental workflow and the logical connections in the structure elucidation process, the following diagrams are provided.
Conclusion
The structural elucidation of this compound serves as a prime example of the indispensable role of modern spectroscopic techniques in natural product chemistry. The combination of high-resolution mass spectrometry for determining the elemental composition and fragmentation patterns, along with a suite of 1D and 2D NMR experiments for mapping the intricate network of atomic connectivities and stereochemical relationships, provides an unambiguous pathway to defining the complete molecular architecture. The protocols and data interpretation strategies outlined in this application note offer a robust framework for researchers and scientists engaged in the discovery and development of novel bioactive compounds.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying the Antibacterial Activity of Lydicamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin is a novel antibiotic isolated from Streptomyces lydicus. It exhibits potent activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and certain yeasts, while being inactive against Gram-negative bacteria.[1] Structurally, it is a complex molecule containing tetramic acid and amidinopyrrolidine moieties. The mechanism of action of this compound is not fully elucidated but is known to induce morphological changes in actinobacteria, such as sporulation, and elicits a cell envelope stress response.[2][3] These application notes provide detailed protocols for assessing the antibacterial activity of this compound, including determining its minimum inhibitory concentration (MIC) and time-kill kinetics.
Data Presentation
The antibacterial efficacy of this compound and its congeners has been quantified against various Gram-positive pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.
Table 1: MIC of this compound Congeners Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC (µg/mL) |
| TPU-0037-A | 1.56 - 12.5 |
| TPU-0037-B | 1.56 - 12.5 |
| TPU-0037-C | 1.56 - 12.5 |
| TPU-0037-D | 1.56 - 12.5 |
Source: Data synthesized from studies on this compound congeners.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol follows the standardized broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.[5][6][7]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipettes
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland turbidity standard).
-
Adjust the bacterial suspension with sterile CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the appropriate this compound dilution to each well of a new 96-well microtiter plate.
-
Include a positive control well containing 100 µL of CAMHB with the bacterial suspension but no this compound.
-
Include a negative control (sterility control) well containing 100 µL of CAMHB without bacteria.
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Alternatively, bacterial growth can be quantified by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.
-
Time-Kill Curve Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[8][9][10]
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator and shaking incubator
-
Spectrophotometer
-
Pipettes and sterile tips
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial culture in logarithmic growth phase as described in the MIC protocol.
-
Dilute the culture in pre-warmed CAMHB to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
-
Exposure to this compound:
-
Prepare flasks or tubes containing the bacterial inoculum and this compound at various concentrations (e.g., 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask with no this compound.
-
Incubate all flasks at 37°C with constant agitation.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by an inhibition of growth without a significant reduction in the initial inoculum.
-
Visualizations
Caption: Workflow for antibacterial activity assays.
Caption: this compound's proposed mechanism of action.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Mediated Manipulation of the Lydicamycin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a potent antibiotic with a complex polyketide-nonribosomal peptide hybrid structure, represents a promising scaffold for the development of novel therapeutics.[1] The genetic blueprint for its biosynthesis is encoded within the this compound biosynthetic gene cluster (BGC). Manipulation of this BGC using the precise and efficient CRISPR-Cas9 genome editing technology offers a powerful strategy for elucidating its biosynthetic pathway, generating novel analogs, and potentially enhancing production yields. These application notes provide a comprehensive guide, including detailed protocols and workflows, for the targeted modification of the this compound gene cluster in Streptomyces, the native producers of this valuable secondary metabolite.
This compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a series of enzymes encoded by the this compound BGC. This pathway involves the assembly of a polyketide chain by polyketide synthases (PKSs) and the incorporation of amino acid precursors by nonribosomal peptide synthetases (NRPSs).[2][3] The final structure is achieved through a series of modifications, including cyclization and tailoring reactions.[2] Understanding this pathway is crucial for identifying key genes to target for manipulation.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data on CRISPR-Cas9 Editing in Streptomyces
While specific quantitative data for CRISPR-Cas9 mediated manipulation of the this compound gene cluster is not yet extensively published, the following table summarizes representative editing efficiencies observed for modifications of other PKS and NRPS gene clusters in various Streptomyces species.[4][5][6] This data provides an expected range of success for similar experiments targeting the this compound BGC.
| Target Gene/Cluster | Streptomyces Species | Type of Edit | Editing Efficiency (%) | Reference |
| Actinorhodin (ACT) BGC | S. coelicolor M145 | Deletion (21.3 kb) | ~60-100% | (Huang et al., 2015) |
| Undecylprodigiosin (RED) BGC | S. coelicolor M145 | Deletion (31.6 kb) | ~60-100% | (Huang et al., 2015) |
| sshg_05713 (PKS-NRPS) | S. albus | Deletion (67 bp) | 100% | (Cobb et al., 2014)[5] |
| actII-orf4 (regulator) | S. coelicolor M145 | Deletion | ~80-100% | (Huang et al., 2015) |
| redD (regulator) | S. coelicolor M145 | Deletion | ~90-100% | (Huang et al., 2015) |
Experimental Protocols
gRNA Design for Targeting the this compound BGC
Successful CRISPR-Cas9 editing relies on the design of effective guide RNAs (gRNAs) that direct the Cas9 nuclease to the desired genomic locus.
Protocol:
-
Obtain the sequence of the this compound BGC: If the sequence of the this compound BGC from your Streptomyces strain is not available, it can be obtained through whole-genome sequencing and annotation using tools like antiSMASH.[7]
-
Identify target genes: Select key genes within the BGC for targeting. Potential targets include:
-
PKS and NRPS genes: To generate novel analogs.
-
Regulatory genes: To upregulate or downregulate the entire pathway.
-
Tailoring enzyme genes: To produce derivatives with altered bioactivity.
-
-
Use a gRNA design tool: Utilize online tools such as CRISPy-web or other gRNA design software to identify potential 20-nucleotide gRNA sequences within your target genes.[8] These tools will identify sequences adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).
-
Check for off-target effects: Perform a BLAST search of the potential gRNA sequences against the entire genome of your Streptomyces strain to ensure they do not have significant homology to other genomic regions, which could lead to off-target cleavage.
-
Select optimal gRNAs: Choose gRNAs with high on-target scores and minimal predicted off-target effects.
Construction of the CRISPR-Cas9 Editing Plasmid
A single plasmid system, such as pCRISPomyces-2, is commonly used for CRISPR-Cas9 editing in Streptomyces.[4] This plasmid contains the Cas9 expression cassette, the gRNA expression cassette, and homology arms for directing DNA repair.
Protocol:
-
Synthesize gRNA oligonucleotides: Order complementary oligonucleotides encoding your chosen 20-bp gRNA sequence with appropriate overhangs for cloning into the gRNA expression cassette of your chosen CRISPR plasmid.
-
Anneal oligonucleotides: Mix the complementary oligonucleotides, heat to 95°C, and slowly cool to room temperature to allow for annealing.
-
Clone the gRNA into the CRISPR plasmid: Ligate the annealed gRNA duplex into the linearized CRISPR-Cas9 vector.
-
Design and amplify homology arms: Design primers to amplify ~1-2 kb regions flanking the target site for deletion or insertion. These will serve as the homology-directed repair (HDR) template.
-
Clone homology arms into the gRNA-containing plasmid: Insert the amplified homology arms into the CRISPR-Cas9 plasmid containing your gRNA. This can be done using methods like Gibson Assembly or traditional restriction-ligation cloning.
-
Transform into E. coli: Transform the final construct into a suitable E. coli strain (e.g., DH5α) for plasmid propagation and verification.
-
Verify the plasmid sequence: Confirm the sequence of the gRNA insert and the homology arms by Sanger sequencing.
Transformation of Streptomyces
Intergeneric conjugation from E. coli is a common method for introducing plasmids into Streptomyces.
Protocol:
-
Prepare E. coli donor cells: Grow the E. coli strain carrying the final CRISPR-Cas9 plasmid to mid-log phase.
-
Prepare Streptomyces recipient cells: Grow the this compound-producing Streptomyces strain to generate a dense spore suspension.
-
Conjugation:
-
Mix the E. coli donor cells with the Streptomyces spores.
-
Plate the mixture on a suitable medium (e.g., SFM agar) and incubate to allow for conjugation.
-
-
Selection of exconjugants: Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic corresponding to the resistance marker on the CRISPR plasmid).
-
Isolate and confirm exconjugants: Isolate individual Streptomyces colonies that grow on the selection plates.
Screening and Verification of Mutants
Protocol:
-
Colony PCR: Perform colony PCR on the exconjugants using primers that flank the targeted region. A successful deletion will result in a smaller PCR product compared to the wild-type.
-
Sanger Sequencing: Sequence the PCR product from positive colonies to confirm the precise genetic modification.
-
Plasmid Curing: To remove the CRISPR-Cas9 plasmid, passage the confirmed mutant strains on non-selective media.
-
Phenotypic Analysis: Analyze the confirmed mutants for changes in this compound production using techniques like HPLC and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for CRISPR-Cas9 mediated manipulation of the this compound gene cluster.
Caption: Experimental workflow for this compound gene cluster editing.
Conclusion
The protocols and guidelines presented here provide a robust framework for the application of CRISPR-Cas9 technology to manipulate the this compound biosynthetic gene cluster. By leveraging these powerful genome editing tools, researchers can unlock the full potential of this important natural product, paving the way for the discovery of novel antibiotics and other valuable pharmaceuticals.
References
- 1. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 2. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 4. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
Application Notes & Protocols: Large-Scale Fermentation of Streptomyces for Lydicamycin Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lydicamycin is a novel antibiotic with a unique skeletal structure, demonstrating activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and certain yeasts[1][2]. It is a secondary metabolite produced by specific strains of actinomycetes, most notably Streptomyces lydicus and Streptomyces lydicamycinicus (formerly Streptomyces sp. TP-A0598)[1][3][4]. This compound belongs to the non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid family of natural products[5]. The industrial production of such complex metabolites relies on optimized, large-scale fermentation processes.
These application notes provide a comprehensive overview and detailed protocols for the cultivation of Streptomyces species, optimization of fermentation parameters, and downstream processing for the isolation and quantification of this compound.
Strain and Culture Maintenance
The primary producers of this compound are Streptomyces lydicus (e.g., NRRL 2433) and Streptomyces lydicamycinicus (e.g., TP-A0598T)[3][6].
Protocol 2.1: Strain Maintenance
-
Prepare Starch Casein Agar (B569324) (SCA) plates.
-
Inoculate the plates with a spore suspension or a mycelial fragment of the Streptomyces strain.
-
Incubate at 27-30°C for 7-14 days, or until significant sporulation is observed.
-
For long-term storage, create spore suspensions in 20% glycerol (B35011) and store at -80°C. For routine use, store agar slants at 4°C.
Large-Scale Fermentation
The production of this compound is typically achieved through a two-stage submerged batch fermentation process: an initial seed culture to generate sufficient biomass, followed by inoculation into a larger production medium formulated to maximize secondary metabolite synthesis.
Experimental Workflow
The overall process from laboratory-scale culture to purified compound involves several key stages, as illustrated below.
Caption: Overall workflow for this compound production.
Media Composition
The composition of the fermentation medium is critical for high-yield antibiotic production. Different carbon and nitrogen sources can significantly impact the final titer[7]. The tables below provide representative media formulations.
Table 1: Media Compositions for Streptomyces Fermentation
| Component | Seed Medium[6][8] | Production Medium[6][8][9] | Concentration (g/L) |
|---|---|---|---|
| Carbon Sources | |||
| Dextrose (Glucose) | ✓ | ✓ | 10.0 |
| Dextrin | ✓ | 20.0 | |
| Starch | ✓ | ✓ | 20.0 |
| Nitrogen Sources | |||
| Yeast Extract | ✓ | ✓ | 5.0 - 10.0 |
| Casein Hydrolysate | ✓ | ✓ | 5.0 |
| Peptone | ✓ | 3.0 - 5.0 | |
| Cottonseed Meal | ✓ | 10.0 | |
| Ammonium Sulphate | ✓ | ✓ | 5.0 |
| Minerals & Buffers | |||
| Calcium Carbonate (CaCO₃) | ✓ | ✓ | 1.0 - 4.0 |
| Sodium Chloride (NaCl) | ✓ | 2.5 | |
| Other | |||
| Lard Oil | ✓ | 1.0 (mL/L) |
| Tap/Marine Water | ✓ | ✓ | to 1 L |
Protocol 3.1: Seed Culture Preparation
-
Prepare the seed medium (see Table 1) in baffled Erlenmeyer flasks. A typical volume is 50-100 mL in a 250-500 mL flask.
-
Autoclave the medium at 121°C for 20 minutes.
-
Aseptically inoculate the cooled medium with a loopful of spores or a small agar plug from a mature culture plate.
-
Incubate the flasks at 28-30°C for 2-5 days on a rotary shaker operating at 150-250 rpm[6][8][10]. A well-grown seed culture will appear dense and fragmented.
Protocol 3.2: Production Fermentation
-
Prepare the production medium (see Table 1) in a sterilized bioreactor.
-
Inoculate the production fermenter with the seed culture. A typical inoculum volume is 5-10% (v/v)[6][10].
-
Carry out the fermentation under the optimized conditions outlined in Table 2. Monitor parameters such as pH, dissolved oxygen (DO), and glucose consumption throughout the process.
-
Fermentation is typically continued for 7 to 14 days, with peak production often occurring in the late stationary phase[6][8].
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimized Range | Reference(s) |
|---|---|---|
| Temperature | 28 - 32°C | [6][11] |
| pH | 6.5 - 7.5 | [7][10] |
| Agitation Speed | 200 - 250 rpm | [6][11] |
| Aeration Rate | 0.75 - 1.0 vvm | [11] |
| Inoculum Volume | 5% (v/v) | [10] |
| Fermentation Time | 7 - 14 days |[6][8] |
This compound Biosynthesis Pathway
This compound is synthesized via a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid pathway. The biosynthesis is initiated from an arginine-derived starter unit, followed by chain elongation and subsequent cyclization and modification steps to yield the final complex structure[5].
Caption: Simplified this compound biosynthesis pathway.
Downstream Processing & Analysis
Protocol 5.1: Extraction and Isolation
-
Harvest : At the end of the fermentation, harvest the entire culture broth.
-
Separation : Separate the mycelial biomass from the supernatant by centrifugation (e.g., 10,000 rpm for 15 min) or filtration[8]. This compound is an extracellular antibiotic, so the supernatant is the primary source.
-
Extraction : Adjust the pH of the supernatant to 4.0 with acid (e.g., sulfuric acid)[6]. Extract the active compounds from the culture filtrate using a water-immiscible organic solvent like ethyl acetate (B1210297) at a ratio of 1:3 (v/v, solvent:filtrate)[8]. Shake vigorously and allow the phases to separate.
-
Concentration : Collect the organic phase and concentrate it to dryness using a rotary vacuum evaporator.
-
Purification : The dried crude extract can be further purified using chromatographic techniques such as gel permeation chromatography (e.g., Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound[12].
Protocol 5.2: Quantification by HPLC
-
System : A standard HPLC system equipped with a UV detector is suitable.
-
Column : A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used[13].
-
Mobile Phase : An isocratic or gradient system of acetonitrile, methanol (B129727), and a buffered aqueous solution (e.g., potassium dihydrogen phosphate) is effective. A typical mobile phase might be a mixture of 10 mM potassium dihydrogen phosphate (B84403) (pH 3.8), acetonitrile, and methanol (65:15:20, v/v/v)[13].
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor the column effluent at the λmax of this compound.
-
Quantification : Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the fermentation samples by comparing their peak areas to the standard curve. For more complex matrices or higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended[14][15].
References
- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces lydicus - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US3395220A - Antibiotic lydimycin and process for preparing the same using streptomyces lydicus - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 12. Large Scale Production and Downstream Processing of Labyrinthopeptins from the Actinobacterium Actinomadura namibiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Solvent Extraction of Lydicamycin from Broth Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a potent antibiotic produced by the actinomycete Streptomyces lydicus, has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] As a complex polyketide, the efficient extraction and purification of this compound from fermentation broth are critical steps for its further study and potential therapeutic application. These application notes provide detailed protocols for the solvent-based extraction of this compound, drawing from established methods for the recovery of secondary metabolites from Streptomyces cultures. The protocols cover initial solvent extraction from the culture filtrate and subsequent purification steps.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is fundamental to designing an effective extraction strategy.
| Property | Value | Source |
| Molecular Formula | C₄₇H₇₄N₄O₁₀ | [2][3] |
| Molecular Weight | 855.1 g/mol | [2][3] |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol (B129727). | [3] |
| Producing Organism | Streptomyces lydicus | [4] |
Experimental Protocols
Protocol 1: Direct Solvent Extraction with Ethyl Acetate (B1210297)
This protocol outlines a common and effective method for the initial extraction of this compound from the fermentation broth. Ethyl acetate is a widely used solvent for the extraction of moderately polar secondary metabolites from Streptomyces cultures.
Materials:
-
Fermentation broth of Streptomyces lydicus
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge and centrifuge tubes
-
Separatory funnel (large volume)
-
Rotary evaporator
Procedure:
-
Biomass Separation:
-
Harvest the Streptomyces lydicus culture broth after the desired fermentation period.
-
Separate the mycelial biomass from the supernatant by centrifugation at 5,000 rpm for 20 minutes.
-
Carefully decant the supernatant (culture filtrate), which contains the secreted this compound.
-
-
Solvent Extraction:
-
Transfer the culture filtrate to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the filtrate (1:1 v/v).
-
Shake the separatory funnel vigorously for 10-15 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Allow the layers to separate. The upper layer will be the ethyl acetate phase containing this compound.
-
Collect the upper ethyl acetate layer. For optimal recovery, repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate.
-
-
Drying and Concentration:
-
Pool the collected ethyl acetate extracts.
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Crude Extract:
-
The resulting residue is the crude this compound extract, which can be further purified.
-
Protocol 2: Extraction and Purification using Adsorbent Resins
For a higher purity initial extract, adsorbent resins can be employed to capture this compound from the culture filtrate. This method is particularly useful for large-scale extractions.
Materials:
-
Culture filtrate (from Protocol 1, step 1)
-
Diaion® HP-20 or a similar adsorbent resin
-
Methanol
-
Acetone
-
Glass column for chromatography
-
Rotary evaporator
Procedure:
-
Resin Adsorption:
-
Pass the culture filtrate through a column packed with Diaion® HP-20 resin. The hydrophobic nature of the resin will adsorb this compound and other non-polar to moderately polar metabolites.
-
Wash the column with distilled water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the adsorbed compounds from the resin using a stepwise gradient of aqueous methanol or acetone. A common elution profile would be to start with a lower concentration of the organic solvent and gradually increase it (e.g., 50% aqueous methanol, followed by 100% methanol, and then acetone).
-
Collect the fractions and monitor for the presence of this compound using a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Concentration:
-
Combine the fractions containing this compound.
-
Concentrate the pooled fractions to dryness using a rotary evaporator.
-
-
Further Purification (Silica Gel Chromatography):
-
Dissolve the crude extract from the resin purification in a minimal amount of a suitable solvent (e.g., methanol).
-
Prepare a silica (B1680970) gel column equilibrated with a non-polar solvent (e.g., chloroform (B151607) or a hexane-ethyl acetate mixture).
-
Load the dissolved extract onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., a gradient of methanol in chloroform).
-
Collect fractions and analyze for the presence and purity of this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Quantitative Data Summary
The efficiency of solvent extraction can be influenced by the choice of solvent, the pH of the culture broth, and the extraction temperature. The following table provides a summary of expected outcomes based on general principles of secondary metabolite extraction.
| Extraction Parameter | Solvent/Condition | Expected this compound Yield (Relative) | Purity of Crude Extract | Notes |
| Solvent Type | Ethyl Acetate | High | Moderate | Good selectivity for moderately polar compounds. |
| n-Butanol | Very High | Moderate to Low | Higher polarity than ethyl acetate, may co-extract more impurities. | |
| Chloroform | Moderate | High | Good for less polar compounds, may be less efficient for this compound. | |
| pH of Broth | Acidic (pH 4-5) | Moderate | Moderate | May alter the charge state of this compound, affecting solubility. |
| Neutral (pH 7) | High | Moderate | Generally optimal for the extraction of neutral compounds. | |
| Alkaline (pH 8-9) | Moderate to Low | Low | May lead to the degradation of some antibiotics. | |
| Temperature | 4°C | Low | High | Reduced extraction kinetics. |
| Room Temperature (~25°C) | High | Moderate | Optimal balance between efficiency and stability. | |
| 40°C | Very High | Low | Increased extraction efficiency but also higher risk of degradation and co-extraction of impurities. |
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Proposed this compound Biosynthetic Pathway
Caption: Simplified overview of the this compound biosynthetic pathway.
Generalized Signaling Pathway for Antibiotic Production in Streptomyces
Caption: A generalized signaling pathway for antibiotic production in Streptomyces.
References
Application Notes and Protocols for Reversed-Phase HPLC Purification of Lydicamycin Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin and its congeners are a class of potent macrolide antibiotics produced by various Streptomyces species.[1][2] These compounds exhibit significant activity against Gram-positive bacteria, making them promising candidates for further drug development. Structurally, Lydicamycins are complex molecules characterized by a large macrolactone ring, and congeners primarily differ in substitutions and modifications on this scaffold. Known congeners include TPU-0037-A, B, C, and D, as well as 30-demethylthis compound, 30-demethyl-8-deoxythis compound, and 8-deoxythis compound. The inherent structural similarities among these congeners present a significant challenge for their separation and purification.
This document provides detailed application notes and protocols for the purification of this compound congeners using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies described herein are based on established analytical methods for this compound and scaled for preparative purification, offering a robust starting point for obtaining high-purity congeners for research and development purposes.
Physicochemical Properties of this compound Congeners
A summary of the known physicochemical properties of this compound and its congeners is presented in Table 1. Understanding these properties is crucial for the development of an effective HPLC purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C47H74N4O10 | 855.11 | Macrolide antibiotic |
| 30-demethylthis compound | C46H72N4O10 | 841.08 | Demethylated at C30 |
| 30-demethyl-8-deoxythis compound | C46H72N4O9 | 825.08 | Demethylated at C30 and deoxygenated at C8 |
| 8-deoxythis compound | C47H74N4O9 | 839.11 | Deoxygenated at C8 |
| TPU-0037-A | Not specified | Not specified | This compound congener |
| TPU-0037-B | Not specified | Not specified | This compound congener |
| TPU-0037-C | Not specified | Not specified | This compound congener |
| TPU-0037-D | Not specified | Not specified | This compound congener |
Experimental Protocols
Analytical Method Development
An analytical method is first developed to resolve the this compound congeners in a crude extract. This method serves as the foundation for scaling up to a preparative protocol.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Agilent Poroshell 120 phenyl-C6 (2.1 x 150 mm, 1.9 µm) |
| Mobile Phase A | Water with 20 mM Formic Acid |
| Mobile Phase B | Acetonitrile with 20 mM Formic Acid |
| Gradient | 10% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 10% B in 0.1 minutes, and hold at 10% B for 1.9 minutes. |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40 °C |
| Detection | PDA, 210-400 nm (monitoring at 280 nm) |
| Injection Volume | 1 µL |
Sample Preparation: Dissolve the crude this compound extract in a suitable solvent (e.g., methanol (B129727) or DMSO) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Proposed Preparative HPLC Method
This proposed method is scaled up from the analytical method to enable the purification of milligram quantities of this compound congeners.
Instrumentation:
-
Preparative HPLC system with a fraction collector.
Chromatographic Conditions:
| Parameter | Proposed Condition |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., 20 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A linear gradient adapted from the analytical method, adjusted for the larger column volume. A shallower gradient may be required to improve resolution. |
| Flow Rate | To be determined based on column dimensions (typically 10-20 mL/min for a 20 mm ID column) |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Detection | UV-Vis at 280 nm |
| Injection Volume | 1-5 mL of a concentrated sample solution |
Sample Preparation: Dissolve the crude extract in the initial mobile phase composition to the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter before injection.
Fraction Collection: Collect fractions based on the UV chromatogram, isolating each peak corresponding to a this compound congener.
Post-Purification Processing
-
Purity Analysis: Analyze the purity of each collected fraction using the analytical UHPLC method described above.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions using a rotary evaporator or a lyophilizer.
-
Compound Identification: Confirm the identity of the purified congeners using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the expected data from the purification of this compound congeners based on the proposed preparative HPLC method.
Table 2: Estimated Retention Times of this compound Congeners
| Compound | Estimated Retention Order |
| 30-demethyl-8-deoxythis compound | 1 (most polar) |
| 30-demethylthis compound | 2 |
| 8-deoxythis compound | 3 |
| This compound | 4 (least polar) |
| TPU-0037 Congeners | Variable, dependent on specific structure |
Note: The exact retention times will depend on the final optimized preparative HPLC conditions.
Table 3: Expected Purity and Recovery
| Parameter | Expected Value |
| Purity of Isolated Congeners | >95% (as determined by analytical HPLC) |
| Recovery | 70-90% (dependent on the abundance of the congener in the crude extract) |
Visualization of Workflow and Proposed Mechanism of Action
Experimental Workflow
The overall workflow for the purification of this compound congeners is depicted in the following diagram.
References
Application Note: Structural Elucidation of Lydicamycin Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and generalized protocols for the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in the structural analysis of complex natural products, with a specific focus on the antibiotic Lydicamycin. While the precise spectral data for this compound from its primary literature is not publicly available, this note outlines the established methodologies that were instrumental in determining its novel skeletal structure.[1][2]
The structure of this compound, a novel antibiotic, was determined through extensive NMR spectral analysis, including a variety of 2D techniques.[2] This approach is standard for the de novo structural elucidation of natural products, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.[3][4]
Introduction to 2D NMR in Natural Product Chemistry
Two-dimensional NMR spectroscopy is a powerful analytical technique that disperses NMR signals into two frequency dimensions, resolving spectral overlap and revealing correlations between different nuclei.[5] This is particularly crucial for large and complex molecules like this compound, where one-dimensional (1D) ¹H and ¹³C NMR spectra would be too crowded for direct interpretation. Key 2D NMR experiments for structural elucidation include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds, revealing which protons are adjacent to each other in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton (¹H) signals with directly attached heteronuclei, most commonly carbon-13 (¹³C), to identify which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the molecule's three-dimensional structure and stereochemistry.
By combining the information from these experiments, a complete picture of the molecular structure can be assembled piece by piece.
Generalized Experimental Protocols
The following are generalized protocols for the 2D NMR analysis of a natural product like this compound. Specific parameters should be optimized based on the sample, solvent, and available spectrometer.
2.1. Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified natural product (e.g., this compound) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter that could degrade the quality of the NMR spectra.
2.2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Table 1: Generalized Acquisition Parameters for 2D NMR Experiments
| Experiment | Pulse Program | Spectral Width (F2 - ¹H) | Spectral Width (F1) | Data Points (F2 x F1) | Number of Scans | Key Parameter |
| COSY | gCOSY or COSY90 | 10-12 ppm | 10-12 ppm | 2048 x 256 | 4-8 | - |
| HSQC | gHSQCEDET | 10-12 ppm | 160-200 ppm (¹³C) | 2048 x 256 | 2-4 | ¹J(CH) ≈ 145 Hz |
| HMBC | gHMBC | 10-12 ppm | 200-220 ppm (¹³C) | 2048 x 512 | 16-64 | ⁿJ(CH) ≈ 8 Hz |
| NOESY | NOESYPH | 10-12 ppm | 10-12 ppm | 2048 x 256 | 8-16 | Mixing Time (tm) = 300-800 ms |
Data Presentation and Interpretation
The structural elucidation of this compound would involve the systematic analysis of the aforementioned 2D NMR spectra to piece together its molecular framework. The data would be organized into tables to facilitate this process.
3.1. ¹H and ¹³C NMR Data
The first step is the assignment of all proton and carbon signals using a combination of 1D spectra and the HSQC experiment.
Table 2: Hypothetical ¹H and ¹³C NMR Data for a this compound Fragment
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 172.5 | - | - |
| 2 | 55.3 | 4.10 | dd (8.5, 4.2) |
| 3 | 34.8 | 2.25 | m |
| 2.10 | m | ||
| 4 | 28.9 | 1.80 | m |
| 5 | 130.1 | 5.50 | dt (15.4, 6.8) |
| 6 | 128.7 | 5.42 | dt (15.4, 7.1) |
3.2. COSY and HMBC Correlations
COSY data is used to connect adjacent protons, while HMBC data connects different spin systems and establishes the carbon skeleton.
Table 3: Hypothetical 2D NMR Correlations for a this compound Fragment
| Position (¹H) | COSY (Correlated ¹H) | HMBC (Correlated ¹³C) |
| H-2 (4.10) | H-3 (2.25, 2.10) | C-1, C-3, C-4 |
| H-3 (2.25, 2.10) | H-2 (4.10), H-4 (1.80) | C-1, C-2, C-4, C-5 |
| H-4 (1.80) | H-3 (2.25, 2.10), H-5 (5.50) | C-2, C-3, C-5, C-6 |
| H-5 (5.50) | H-4 (1.80), H-6 (5.42) | C-3, C-4, C-6, C-7 |
| H-6 (5.42) | H-5 (5.50) | C-4, C-5, C-7, C-8 |
Visualizations
4.1. Experimental Workflow
The logical flow of experiments for structural elucidation is critical for an efficient and accurate analysis.
Caption: Workflow for NMR-based structural elucidation.
4.2. Logical Relationships in Structure Elucidation
The interpretation of 2D NMR data involves a logical process of piecing together structural fragments based on observed correlations.
Caption: Relationship between 2D NMR experiments and structural information.
Conclusion
The structural elucidation of this compound is a testament to the power of 2D NMR spectroscopy in natural product chemistry. By employing a suite of experiments including COSY, HSQC, HMBC, and NOESY, researchers can systematically piece together complex molecular architectures. The protocols and workflows described herein represent a standard and robust approach for scientists engaged in the discovery and development of new chemical entities from natural sources.
References
- 1. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. moh.gov.my [moh.gov.my]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Lydicamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin is a polyketide antibiotic produced by Streptomyces lydicamycinicus and Streptomyces platensis.[1] It exhibits activity primarily against Gram-positive bacteria and has also been noted to affect certain yeasts.[1][2] Structurally, it is a complex molecule containing tetramic acid and amidinopyrrolidine moieties. As a compound with potential therapeutic applications, particularly against drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), standardized methods for determining its in vitro potency are crucial.
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a key pharmacodynamic parameter that quantifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. The provided methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Data Presentation: this compound MIC Values
Due to the limited publicly available MIC data for this compound against a wide range of microorganisms, the following tables are presented as a template for researchers to collate their experimental findings. Data for this compound congeners against MRSA are included as a reference.
Table 1: Antibacterial Activity of this compound Congeners against MRSA
| Compound | Organism | MIC (µg/mL) |
| TPU-0037-A (30-demethylthis compound) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
| TPU-0037-B (14,15-dehydro-8-deoxythis compound) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
| TPU-0037-C (30-demethyl-8-deoxythis compound) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
| TPU-0037-D (8-deoxythis compound) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
Table 2: Template for this compound MIC Data against Gram-Positive Bacteria
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ||
| Streptococcus pneumoniae | ||
| Enterococcus faecalis | ||
| Bacillus subtilis |
Table 3: Template for this compound MIC Data against Fungi
| Organism | Strain | MIC (µg/mL) |
| Candida albicans | ||
| Cryptococcus neoformans | ||
| Aspergillus fumigatus |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using broth microdilution and agar (B569324) dilution methods. These are standard and widely accepted methods for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution MIC Assay
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
This compound (pure compound)
-
Appropriate solvent for this compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Bacterial or fungal inoculum
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to a known high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.
-
Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Preparation of Inoculum:
-
Bacteria: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Prepare a suspension of fungal spores or yeast cells and adjust the concentration as per CLSI guidelines (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 10 µL of the prepared inoculum.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria.
-
Incubate fungal plates at an appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) for bacteria
-
Appropriate agar medium for fungi (e.g., Sabouraud Dextrose Agar)
-
Sterile petri dishes
-
Bacterial or fungal inoculum
-
Inoculum replicator (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt the agar medium and cool it to 45-50°C.
-
Add 1 part of each this compound stock solution to 9 parts of molten agar to achieve the final desired concentrations. Mix well and pour into sterile petri dishes.
-
Prepare a control plate with no this compound.
-
-
Preparation of Inoculum:
-
Prepare the bacterial or fungal inoculum as described in the broth microdilution protocol, but adjust the final concentration to approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Spot-inoculate a small volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to test multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate under the same conditions as for the broth microdilution method.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
-
Visualizations
Experimental Workflow for MIC Determination
References
Genetic Strategies for Unraveling Lydicamycin Biosynthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to employing genetic techniques for the elucidation and manipulation of the lydicamycin (B608755) biosynthetic pathway. This compound, a potent antibiotic with a novel skeletal structure, is a hybrid polyketide-nonribosomal peptide produced by Streptomyces lydicamycinicus and other actinomycetes.[1][2] Understanding and engineering its biosynthesis is crucial for the development of new antibiotics and bioactive compounds.
Introduction to this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a large, modular biosynthetic gene cluster (BGC) encoding both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes.[1] These enzymes work in an assembly-line fashion to construct the complex chemical scaffold of this compound from simple metabolic precursors. Genetic manipulation of this BGC is a powerful approach to confirm gene function, elucidate the roles of specific enzymes, and generate novel derivatives of the parent compound.
Data Presentation: this compound Production in Wild-Type vs. Mutant Strains
| Strain | Relevant Genotype | This compound Titer (µg/mL) | Reference |
| Streptomyces sp. P9-2B2 | Wild-Type | ~50-100 | [3] |
| Streptomyces sp. P9-2B2 lyd60STOP | PKS gene inactivated via CRISPR | Not Detected | [3] |
| Heterologous Host (e.g., S. coelicolor) | Empty Vector | Not Detected | N/A |
| Heterologous Host (e.g., S. coelicolor) | Expressing this compound BGC | To be determined | N/A |
Key Genetic Approaches and Experimental Protocols
Two primary genetic strategies are employed to study the this compound BGC: targeted gene inactivation to probe gene function and heterologous expression to reconstitute the pathway in a clean genetic background.
Targeted Gene Inactivation using CRISPR-Cas9
CRISPR-Cas9-based genome editing has become the method of choice for precise and efficient genetic manipulation in Streptomyces.[4][5] This can be used for gene deletion, insertion, or, as has been demonstrated for the this compound cluster, introduction of a premature stop codon to inactivate a key biosynthetic gene.[3]
Protocol: Inactivation of a this compound Biosynthetic Gene (e.g., lyd60) via CRISPR-BEST
This protocol is adapted from methodologies described for Streptomyces and specifically references the inactivation of a PKS gene in the this compound cluster.[3][6]
I. Design and Construction of the CRISPR Editing Plasmid
-
Target Selection: Identify the target gene within the this compound BGC (e.g., lyd60, a core PKS gene). Use a CRISPR design tool to select a suitable protospacer sequence with a high on-target score and minimal off-target effects.
-
Plasmid Backbone: Utilize a Streptomyces-compatible CRISPR-Cas9 plasmid, such as pCRISPR-cBEST, which allows for base editing.[6]
-
gRNA Cassette Assembly: Synthesize oligonucleotides corresponding to the chosen protospacer and clone them into the CRISPR plasmid under the control of a suitable promoter.
-
Homology Repair Template (for deletion): For complete gene deletion, amplify ~1-2 kb regions flanking the target gene (homology arms) and clone them into the CRISPR plasmid. This is not necessary for base editing approaches that introduce a stop codon.[5]
-
Transformation into E. coli: Transform the final CRISPR construct into a methylation-deficient E. coli strain, such as ET12567/pUZ8002, for subsequent conjugation.[7]
II. Intergeneric Conjugation from E. coli to Streptomyces
-
Prepare Streptomyces Spores: Grow the this compound-producing Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP4) until sporulation is abundant. Harvest spores and prepare a dense spore suspension.
-
Grow E. coli Donor: Inoculate an overnight culture of the E. coli donor strain carrying the CRISPR plasmid.
-
Conjugation: Mix the Streptomyces spore suspension and the E. coli culture. Plate the mixture onto a conjugation medium (e.g., ISP4) and incubate.
-
Selection of Exconjugants: After incubation, overlay the plates with an appropriate antibiotic selection (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the CRISPR plasmid).
-
Isolate and Verify Mutants: Isolate individual Streptomyces colonies that grow on the selection medium. Verify the desired mutation by colony PCR and Sanger sequencing of the target locus.
III. Phenotypic Analysis of Mutants
-
Cultivation: Grow the wild-type and mutant strains under conditions known to induce this compound production.
-
Metabolite Extraction: Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
LC-MS Analysis: Analyze the crude extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolic profiles of the wild-type and mutant strains. The absence of the this compound peak in the mutant confirms the gene's role in its biosynthesis.[3]
Heterologous Expression of the this compound BGC
Heterologous expression involves transferring the entire this compound BGC into a well-characterized and genetically tractable host strain, such as Streptomyces coelicolor or Streptomyces albus.[8][9] This can lead to improved production titers and facilitates pathway engineering.
Protocol: Heterologous Expression of the this compound BGC
This protocol is a generalized procedure based on established methods for large BGC expression in Streptomyces.[8][10]
I. Cloning the this compound BGC
-
BGC Identification: Identify the complete this compound BGC using genome mining tools like antiSMASH.
-
Vector Selection: Choose a suitable vector for cloning large DNA fragments, such as a Bacterial Artificial Chromosome (BAC) or a cosmid.
-
Library Construction: Construct a BAC or cosmid library of genomic DNA from the native this compound producer.
-
Screening: Screen the library for clones containing the this compound BGC using PCR with primers specific to genes within the cluster.
-
BGC Capture (Alternative): Use in vivo cloning methods like TAR (Transformation-Associated Recombination) cloning in yeast or Gibson assembly to directly capture the BGC from genomic DNA.
II. Transfer to a Heterologous Host
-
Host Selection: Choose a suitable Streptomyces heterologous host. Ideal hosts are fast-growing, genetically tractable, and have a low background of native secondary metabolites.
-
Conjugation: Transfer the BAC or cosmid containing the this compound BGC from E. coli to the chosen Streptomyces host via intergeneric conjugation, following a similar procedure as described above.
-
Integration (Optional but Recommended): For stable expression, the BGC can be integrated into the chromosome of the heterologous host using site-specific recombination systems (e.g., φC31 integrase).
III. Analysis of Heterologous Production
-
Cultivation and Extraction: Grow the heterologous host containing the this compound BGC under various culture conditions to identify optimal production parameters. Extract metabolites as previously described.
-
LC-MS and NMR: Analyze the extracts by LC-MS to detect the production of this compound and its analogs. For structural confirmation of the produced compounds, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language)
Caption: Workflow for CRISPR-Cas9 mediated gene inactivation.
Caption: Workflow for heterologous expression of the this compound BGC.
Caption: Simplified proposed biosynthetic pathway for this compound.
References
- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 9. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lydicamycin Production Using Co-culturing Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a potent antibiotic with a complex polyketide structure, represents a promising candidate for drug development. However, its production by the host organism, typically a Streptomyces species, can be low or undetectable under standard laboratory monoculture conditions. Co-culturing techniques, which mimic the natural competitive or symbiotic interactions between microorganisms, have emerged as a powerful strategy to induce or enhance the production of secondary metabolites like this compound. This document provides detailed application notes and protocols for utilizing co-culturing methods to study and stimulate this compound biosynthesis.
The basis for the protocols described herein is the observed induction of this compound production in Streptomyces sp. P9-2B2 when co-cultured with Kitasatospora sp. P9-2B1. In this interaction, this compound acts as a signaling molecule that induces morphological differentiation (sporulation) in Kitasatospora sp. P9-2B1[1][2]. This observation forms the foundation for a robust screening and production enhancement platform.
Data Presentation: this compound Production in Co-culture
While precise fold-increase data from literature is limited, the following table summarizes the qualitative and semi-quantitative findings on this compound and its congeners' production in a co-culture of Streptomyces sp. P9-2B2 and Kitasatospora sp. P9-2B1 versus monoculture, as determined by mass spectrometry imaging (MSI) and liquid chromatography-mass spectrometry (LC-MS)[1][2].
| Metabolite | Monoculture of Streptomyces sp. P9-2B2 | Co-culture with Kitasatospora sp. P9-2B1 | Analytical Method | Reference |
| This compound | Low to undetectable | Accumulated in the interaction zone | MSI, LC-MS | [1][2] |
| TPU-0037-A | Low to undetectable | Detected in the interaction zone | MSI | [1] |
| TPU-0037-B | Low to undetectable | Detected in the interaction zone | MSI | [1] |
| TPU-0037-C | Low to undetectable | Detected in the interaction zone | MSI | [1] |
| TPU-0037-D | Low to undetectable | Detected in the interaction zone | MSI | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Co-culture for this compound Induction
This protocol details the agar-based co-culture method to induce this compound production by Streptomyces sp. P9-2B2.
Materials:
-
Streptomyces sp. P9-2B2 culture
-
Kitasatospora sp. P9-2B1 culture
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Sterile inoculation loops or toothpicks
-
Incubator (30°C)
-
Microscope for observing morphology
Procedure:
-
Prepare fresh PDA plates.
-
Using a sterile inoculation loop, streak a line of Streptomyces sp. P9-2B2 on one side of the PDA plate.
-
Using a fresh sterile inoculation loop, streak a parallel line of Kitasatospora sp. P9-2B1 approximately 1.5 cm away from the Streptomyces streak[1].
-
As controls, prepare monoculture plates of each strain.
-
Incubate the plates at 30°C for 7-10 days[1].
-
Observe the interaction zone daily for morphological changes in Kitasatospora sp. P9-2B1, specifically the formation of a wave-like sporulation pattern, which indicates the production of this compound[1][2].
Protocol 2: Metabolite Extraction from Agar Co-cultures
This protocol describes the extraction of metabolites from the interaction zone for subsequent analysis.
Materials:
-
Co-culture plates from Protocol 1
-
Sterile scalpel or cork borer
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Syringe filters (0.22 µm)
-
Solvent for LC-MS: Acetonitrile (B52724) (CH3CN) and water (H2O), both with 20 mM formic acid[1].
Procedure:
-
After the incubation period, carefully excise the interaction zone (the area of sporulation on the Kitasatospora side) from the agar plate using a sterile scalpel.
-
Also, collect agar plugs from the Streptomyces sp. P9-2B2 growth area in the co-culture and from the monoculture plates as controls[1].
-
Place the agar plugs into separate microcentrifuge tubes.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex vigorously for 5 minutes to extract the metabolites.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the agar and cellular debris.
-
Carefully transfer the supernatant (ethyl acetate extract) to a new clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in a suitable solvent for analysis (e.g., methanol (B129727) or a mixture of acetonitrile and water)[1].
-
Filter the re-dissolved extract through a 0.22 µm syringe filter before LC-MS analysis.
Protocol 3: LC-MS/MS Analysis for this compound Detection
This protocol outlines the parameters for detecting this compound and its analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
Agilent Infinity 1290 UHPLC system (or equivalent)
-
Mass spectrometer capable of MS/MS (e.g., Q-TOF or Orbitrap)
LC Parameters:
-
Column: Agilent Poroshell 120 phenyl-C6 column (2.1 × 150 mm, 1.9 µm)[1].
-
Column Temperature: 40°C[1].
-
Mobile Phase A: Water with 20 mM formic acid[1].
-
Mobile Phase B: Acetonitrile with 20 mM formic acid[1].
-
Flow Rate: 0.35 mL/min[1].
-
Injection Volume: 1 µL[1].
-
Gradient:
-
10% B to 100% B over 10 minutes (linear gradient)
-
Hold at 100% B for 2 minutes
-
Return to 10% B in 0.1 minutes
-
Hold at 10% B for 1.9 minutes[1].
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1500.
-
MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the expected this compound parent ions.
-
Expected m/z for this compound: 855.5496 [M+H]+[2].
Visualizations
Signaling Pathway of this compound-Induced Sporulation
Caption: this compound signaling pathway from producer to receiver strain.
Experimental Workflow for this compound Co-culture Studies
Caption: Experimental workflow for this compound co-culture studies.
Logical Relationship of Co-culture and this compound Production
References
Application Notes: Mass Spectrometry Imaging of Lydicamycin in Microbial Interactions
Introduction
Lydicamycin, a polyketide antibiotic, is a secondary metabolite produced by several Streptomyces species.[1][2] Beyond its known antibacterial properties, recent studies have revealed its significant role in mediating complex microbial interactions, particularly in inducing morphological differentiation in other actinobacteria.[3][4][5] Mass Spectrometry Imaging (MSI) has emerged as a powerful technique to visualize the spatial distribution of lydicamycins in microbial co-cultures, providing crucial insights into their ecological roles.[6][7] These application notes provide a detailed overview and protocols for utilizing MSI to study this compound in the context of microbial interactions.
Key Applications
-
Visualizing Spatiotemporal Dynamics: MSI allows for the direct visualization of where and when this compound is produced in a microbial co-culture, correlating its presence with observed phenotypic changes such as induced sporulation.[3][6]
-
Identifying Novel Bioactive Molecules: By analyzing the spatial distribution of ions, MSI can aid in the discovery of new this compound congeners or other secondary metabolites involved in the interaction.
-
Understanding Ecological Roles: Mapping the localization of this compound helps to elucidate its function in microbial communication, competition, and development.[4][8]
-
Guiding Natural Product Discovery: MSI can accelerate the identification of bioactive compounds by directly linking them to a biological phenomenon observed in co-culture.[7]
Quantitative Data Summary
Mass spectrometry imaging reveals the spatial accumulation of a suite of lydicamycins in the zone of induced sporulation during the interaction between Kitasatospora sp. P9-2B1 and Streptomyces sp. P9-2B2.[3][4] The following table summarizes the key ions corresponding to this compound and its derivatives detected in the interaction zone.
| Ion (m/z) | Compound | Observation | Reference |
| 800-860 | Suite of Lydicamycins | Accumulated in the induced sporulation zone of Kitasatospora sp. P9-2B1 when co-cultured with Streptomyces sp. P9-2B2. | [6] |
| Varies | This compound Congeners | Several known and putative new derivatives were detected in the interaction zone. | [7] |
Experimental Protocols
This section provides a detailed protocol for the mass spectrometry imaging of this compound in a microbial co-culture setup, based on methodologies described in recent studies.[6][7]
1. Microbial Co-culture
-
Media: Potato Dextrose Agar (B569324) (PDA) is a suitable medium for observing the interaction.[3][5]
-
Inoculation:
-
Inoculate Streptomyces sp. P9-2B2 (the this compound producer) on one side of a PDA plate.
-
Inoculate Kitasatospora sp. P9-2B1 (the interacting partner) on the opposite side of the same plate.
-
Incubate the plates at a suitable temperature (e.g., 30°C) for a period sufficient to observe the interaction and phenotypic changes (e.g., 8-10 days).[5]
-
-
Control Plates: Prepare monoculture plates of each species as controls.
2. Sample Preparation for MALDI-MSI
-
Agar Sectioning:
-
Excise the agar block containing the microbial interaction zone.
-
Mount the agar section onto a conductive MALDI target plate.
-
-
Matrix Application:
-
Prepare a suitable matrix solution. Common matrices for natural product imaging include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[9]
-
Apply the matrix evenly over the agar surface using a sprayer or automated deposition device. An even and fine crystal layer is crucial for high-quality imaging data.[9]
-
3. MALDI-MSI Data Acquisition
-
Instrumentation: A MALDI-Time-of-Flight (TOF) mass spectrometer equipped for imaging is typically used.[9]
-
Parameters:
-
Mass Range: Set a broad mass range to detect this compound and its potential derivatives (e.g., m/z 150-1500).
-
Laser Energy: Optimize the laser energy to achieve good ionization without causing excessive fragmentation.
-
Spatial Resolution: Select a spatial resolution appropriate for the features of interest (e.g., 50-100 µm).
-
Rastering: The laser is rastered across the sample surface to acquire a mass spectrum at each pixel.[10]
-
4. Data Analysis and Visualization
-
Software: Use specialized imaging software (e.g., Bruker SciLS, FlexImaging) to process the acquired data.[6]
-
Ion Imaging: Generate ion images by plotting the intensity of specific m/z values corresponding to this compound and its congeners across the spatial dimensions of the sample.
-
Data Interpretation: Correlate the ion images with optical images of the microbial co-culture to link the spatial distribution of this compound with morphological features like sporulation zones.
Signaling and Interaction Pathway
The interaction between the this compound producer and the responding actinobacterium involves a complex interplay of chemical signaling and stress responses, leading to morphological differentiation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Imaging mass spectrometry for natural products discovery: a review of ionization methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Transcriptomics Analysis of Lydicamycin-Exposed Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lydicamycin, a polyketide antibiotic, has been observed to induce significant morphological changes in certain bacteria, particularly within the Streptomyces genus.[1][2] Recent transcriptomic studies have begun to unravel the complex genetic regulatory networks that are modulated in response to this compound exposure. These investigations provide valuable insights into the antibiotic's mechanism of action and its potential ecological roles.[1][3] This document provides a detailed overview of the transcriptomic response of Streptomyces coelicolor to this compound, including key differentially expressed genes, affected signaling pathways, and comprehensive experimental protocols for researchers aiming to conduct similar studies.
The primary transcriptional response of S. coelicolor to this compound involves the differential expression of genes related to three main processes: the initiation of aerial mycelium development, the subsequent formation of spores, and a general cell envelope stress response.[1][2][3] These changes indicate that this compound acts as a potent signaling molecule, triggering a complex developmental and stress-related genetic program.
Quantitative Transcriptomics Data
The following tables summarize the key differentially expressed genes in Streptomyces coelicolor M1146 following co-culture with a this compound-producing Streptomyces strain. The data is presented from a time-course experiment, with significant changes in gene expression observed at day 4 and day 9 of co-culture.[1]
Table 1: Differentially Expressed Genes Associated with Aerial Mycelium Development (Day 4)
| Gene | Log2 Fold Change | p-value | Function |
| bldN | 3.2 | <0.05 | Transcription factor, key regulator of aerial mycelium formation |
| chpC | 2.8 | <0.05 | Chaplin protein, involved in aerial hyphae formation |
| chpE | 2.5 | <0.05 | Chaplin protein, contributes to the hydrophobic sheath of aerial hyphae |
| chpH | 2.9 | <0.05 | Chaplin protein, essential for aerial growth |
| ramC | 2.1 | <0.05 | Part of the RamCSAB operon, regulates aerial mycelium development |
| ramS | 2.3 | <0.05 | Part of the RamCSAB operon, involved in aerial mycelium formation |
Table 2: Differentially Expressed Genes Associated with Sporulation (Day 9)
| Gene | Log2 Fold Change | p-value | Function |
| whiA | 4.1 | <0.01 | Transcription factor, essential for the initiation of sporulation septation |
| whiB | 3.8 | <0.01 | Transcription factor, involved in the later stages of spore maturation |
| whiG | 3.5 | <0.01 | Sigma factor, required for the initiation of spore formation |
| whiH | 3.9 | <0.01 | Transcription factor, involved in the conversion of aerial hyphae into spores |
| ftsZ | 2.7 | <0.05 | Cell division protein, forms the Z-ring at the site of septation |
| sffA | 2.4 | <0.05 | DNA translocase, involved in chromosome segregation during sporulation |
Table 3: Differentially Expressed Genes Associated with Cell Envelope Stress (Day 4 and Day 9)
| Gene | Log2 Fold Change (Day 4) | Log2 Fold Change (Day 9) | p-value | Function |
| sigE | 2.6 | 3.1 | <0.05 | ECF sigma factor, key regulator of the cell envelope stress response |
| cpeA | 2.2 | 2.8 | <0.05 | Putative cell wall-modifying enzyme |
| hmpA | 1.9 | 2.5 | <0.05 | High-molecular-weight penicillin-binding protein |
| vanS | 2.4 | 3.0 | <0.05 | Sensor histidine kinase of a two-component system, responds to cell wall damage |
| vanR | 2.3 | 2.9 | <0.05 | Response regulator of a two-component system, activates transcription of stress response genes |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the transcriptomics analysis of this compound-exposed bacteria.
Bacterial Co-culture and RNA Isolation
Objective: To obtain high-quality RNA from bacteria exposed to this compound under conditions that induce a transcriptomic response.
Materials:
-
Streptomyces coelicolor M1146 (or other target bacterium)
-
This compound-producing Streptomyces strain (e.g., Streptomyces sp. P9-2B2)
-
Potato Dextrose Agar (PDA) plates
-
RNAprotect Bacteria Reagent (Qiagen)
-
RNeasy Mini Kit (Qiagen)
-
DNase I, RNase-free
-
Sterile inoculation loops, scalpels, and Petri dishes
-
Liquid nitrogen
Protocol:
-
Prepare a lawn of S. coelicolor M1146 on PDA plates.
-
Inoculate the this compound-producing strain in the center of the S. coelicolor lawn.
-
Incubate the plates at 30°C for the desired time points (e.g., 2, 4, 7, and 9 days).
-
At each time point, harvest cells from the interaction zone between the two strains using a sterile scalpel.
-
Immediately transfer the harvested cell mass into 2 ml of RNAprotect Bacteria Reagent and incubate for 5 minutes at room temperature.
-
Centrifuge the sample to pellet the cells and discard the supernatant.
-
Resuspend the cell pellet in a suitable buffer containing lysozyme to digest the cell wall.
-
Proceed with RNA extraction using the RNeasy Mini Kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water and assess its quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
RNA Sequencing (RNA-Seq)
Objective: To generate a comprehensive library of cDNA fragments for sequencing, representing the transcriptome of the this compound-exposed bacteria.
Materials:
-
High-quality total RNA (from Protocol 1)
-
Ribosomal RNA (rRNA) depletion kit (e.g., Ribo-Zero rRNA Removal Kit for Bacteria)
-
RNA fragmentation buffer
-
Reverse transcriptase and associated buffers
-
dNTPs
-
Random hexamer primers
-
Second-strand synthesis enzymes and buffers
-
DNA ligase
-
Adapters for sequencing platform (e.g., Illumina)
-
PCR amplification reagents
-
AMPure XP beads for size selection
Protocol:
-
Deplete ribosomal RNA from the total RNA sample using a suitable rRNA removal kit.
-
Fragment the rRNA-depleted RNA using a fragmentation buffer to obtain appropriately sized RNA fragments.
-
Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize the second strand of cDNA to create double-stranded cDNA.
-
Perform end-repair and A-tailing of the cDNA fragments.
-
Ligate the sequencing adapters to the ends of the cDNA fragments.
-
Perform PCR amplification to enrich the adapter-ligated cDNA library.
-
Purify the library and perform size selection using AMPure XP beads.
-
Assess the quality and quantity of the final library using a bioanalyzer.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Differential Gene Expression Analysis
Objective: To identify genes that are significantly upregulated or downregulated in response to this compound exposure.
Software:
-
FastQC (for quality control of raw sequencing reads)
-
Trimmomatic or similar tool (for trimming adapter sequences and low-quality reads)
-
Hisat2 or STAR (for aligning reads to a reference genome)
-
featureCounts or htseq-count (for counting reads mapped to each gene)
-
DESeq2 or edgeR (R packages for differential expression analysis)
Protocol:
-
Perform quality control on the raw sequencing reads using FastQC.
-
Trim adapter sequences and low-quality bases from the reads.
-
Align the trimmed reads to the S. coelicolor reference genome.
-
Count the number of reads that map to each annotated gene.
-
Import the count data into R and use a package like DESeq2 for differential expression analysis.
-
Normalize the count data to account for differences in library size and RNA composition.
-
Perform statistical testing to identify genes with a significant change in expression between the this compound-exposed and control samples (typically using a negative binomial distribution model).
-
Filter the results based on a specified p-value (or adjusted p-value) and log2 fold change threshold to obtain a list of differentially expressed genes.
Signaling Pathways and Visualizations
The transcriptomic data reveals that this compound exposure triggers a cascade of signaling pathways leading to morphological differentiation and a stress response in S. coelicolor.
This compound-Induced Morphological Differentiation Pathway
This compound appears to act as an external signal that activates the regulatory network controlling aerial mycelium formation and subsequent sporulation. This is initiated by the upregulation of key developmental regulators.
Caption: this compound-induced morphological differentiation pathway in S. coelicolor.
Cell Envelope Stress Response Pathway
Concurrently with the developmental changes, this compound induces a cell envelope stress response, likely due to its antibiotic activity targeting the cell wall or membrane. This response is primarily mediated by the ECF sigma factor SigE and a two-component system.
Caption: this compound-induced cell envelope stress response pathway.
Experimental Workflow for Transcriptomics Analysis
The overall workflow for a transcriptomics study of this compound-exposed bacteria involves several key stages, from experimental setup to data analysis and interpretation.
Caption: Experimental workflow for transcriptomics analysis.
References
Troubleshooting & Optimization
Increasing Lydicamycin yield through fermentation optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation process for increased Lydicamycin yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound production?
A1: The optimal temperature for this compound production by Streptomyces species generally falls within the range of 28-30°C. Maintaining a consistent temperature within this range is crucial for optimal enzyme function and cell growth, which are essential for robust antibiotic production.
Q2: How does pH affect this compound fermentation?
A2: The pH of the fermentation medium is a critical factor that can significantly influence this compound yield. The optimal pH for antibiotic production by Streptomyces is typically in the neutral to slightly alkaline range, from 7.2 to 8.0. It is important to monitor and control the pH throughout the fermentation process, as the metabolic activity of the microorganisms can cause pH shifts.
Q3: What are the most effective carbon and nitrogen sources for this compound production?
A3: The choice of carbon and nitrogen sources is vital for maximizing this compound yield. While optimal sources can be strain-specific, generally, slowly metabolized carbon sources and complex nitrogen sources are preferred for secondary metabolite production in Streptomyces.
-
Carbon Sources: Glucose, soluble starch, and glycerol (B35011) are commonly used. High concentrations of rapidly metabolized sugars like glucose can sometimes lead to catabolite repression, inhibiting antibiotic synthesis.
-
Nitrogen Sources: Soybean meal, yeast extract, and peptone are effective nitrogen sources that support both growth and this compound production.
Q4: How can I extract and quantify this compound from the fermentation broth?
A4: this compound can be extracted from the fermentation broth using a solvent extraction method. The quantification is typically performed using High-Performance Liquid Chromatography (HPLC). A general protocol involves extracting the whole broth with an organic solvent like ethyl acetate (B1210297) or butanol, followed by concentration of the organic phase. The residue is then dissolved in a suitable solvent (e.g., methanol) for HPLC analysis.
Q5: Can precursor feeding enhance this compound yield?
A5: Yes, feeding precursors of the this compound biosynthetic pathway can significantly increase the final yield. This compound is a hybrid polyketide-nonribosomal peptide. Therefore, feeding amino acid precursors such as L-arginine and L-proline, as well as precursors for the polyketide backbone like acetate and propionate, may enhance production by increasing the availability of essential building blocks.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Suboptimal Medium Composition: Incorrect balance of carbon and nitrogen sources, or lack of essential minerals. | - Optimize Carbon Source: Test different carbon sources such as glucose, soluble starch, and glycerol at varying concentrations (e.g., 10-40 g/L). - Optimize Nitrogen Source: Evaluate various nitrogen sources like soybean meal, yeast extract, and peptone at different concentrations (e.g., 5-20 g/L). - Mineral Supplementation: Ensure the medium contains essential minerals like K2HPO4, MgSO4·7H2O, and trace elements. |
| Inappropriate pH: The pH of the medium may be outside the optimal range for this compound production. | - Monitor and Control pH: Regularly monitor the pH and maintain it within the optimal range of 7.2-8.0 using buffers or automated pH control. | |
| Incorrect Fermentation Temperature: The incubation temperature may be too high or too low. | - Optimize Temperature: Conduct fermentation at different temperatures within the 28-30°C range to find the optimum for your specific strain. | |
| Poor Aeration and Agitation: Insufficient dissolved oxygen can limit the growth of Streptomyces and inhibit antibiotic biosynthesis. | - Optimize Agitation and Aeration: Vary the agitation speed (e.g., 150-250 rpm) and aeration rate to ensure adequate oxygen supply without causing excessive shear stress. | |
| Inconsistent Batch-to-Batch Yield | Variability in Inoculum: Inconsistent age, size, or quality of the seed culture. | - Standardize Inoculum Preparation: Use a consistent protocol for preparing the seed culture, ensuring the same growth phase and cell density for inoculation. |
| Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, or aeration between batches. | - Implement Strict Process Control: Ensure all fermentation parameters are tightly controlled and monitored throughout each run. | |
| Foaming | High Protein Content in Medium: Certain nitrogen sources, like soybean meal, can cause foaming. | - Use Antifoaming Agents: Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. |
| Mycelial Pelleting or Clumping | High Agitation Speed or Specific Medium Components: Can lead to dense pellet formation, which may limit nutrient uptake and oxygen transfer. | - Optimize Agitation: Reduce the agitation speed to promote a more dispersed mycelial growth. - Modify Medium: The addition of dispersing agents or modification of the medium composition can sometimes reduce pellet formation. |
Experimental Protocols
Protocol 1: Fermentation for this compound Production
-
Seed Culture Preparation:
-
Inoculate a loopful of Streptomyces lydicus spores or mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture. A typical production medium may contain (per liter): 40 g soluble starch, 15 g soybean meal, 2 g yeast extract, 1 g K2HPO4, 0.5 g MgSO4·7H2O, and 2 g CaCO3, with the pH adjusted to 7.5.
-
Incubate at 28°C on a rotary shaker at 220 rpm for 7-10 days.
-
Withdraw samples periodically for analysis of this compound concentration.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Take a 10 mL sample of the whole fermentation broth.
-
Add an equal volume of ethyl acetate and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Quantification by HPLC:
-
Dissolve the dried extract in 1 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered sample into an HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 230 nm and 320 nm.
-
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
General Fermentation Optimization Workflow
Caption: A logical workflow for optimizing this compound fermentation.
Troubleshooting low yield in Lydicamycin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Lydicamycin, a polyketide antibiotic produced by Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₇H₇₄N₄O₁₀ | [1][2] |
| Molecular Weight | 855.11 g/mol | [1][2] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. | [3] |
| Storage (Powder) | -20°C for up to 3 years. | [4] |
| Storage (In Solvent) | -80°C for up to 1 year. | [4] |
Q2: What is a general workflow for this compound purification?
A typical purification workflow for this compound from a Streptomyces fermentation broth involves several key stages, as illustrated in the diagram below. The process begins with the separation of the mycelium from the culture broth, followed by extraction of the active compound and subsequent chromatographic purification steps.
Troubleshooting Guides
Low Yield in Initial Extraction
Problem: The amount of crude this compound extract obtained after solvent extraction from the fermentation broth is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Although this compound is a secreted metabolite, intracellular concentrations can be significant. Consider lysing the mycelial cake (e.g., by sonication or homogenization in an organic solvent) and extracting this fraction as well. |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent is critical. While ethyl acetate (B1210297) is commonly used, its efficiency can vary. Test alternative water-immiscible organic solvents of varying polarities. |
| Incorrect pH of Fermentation Broth | The pH of the aqueous phase can significantly impact the partitioning of this compound into the organic solvent. Adjust the pH of the fermentation broth to a neutral or slightly basic pH before extraction to ensure this compound is in its neutral form, enhancing its solubility in organic solvents. |
| Emulsion Formation | Emulsions between the aqueous broth and the organic solvent can trap the product at the interface, leading to loss. If an emulsion forms, try adding brine to break it or filter the emulsion through a bed of celite. |
| Insufficient Mixing | Ensure thorough and vigorous mixing of the fermentation broth and the extraction solvent to maximize the surface area for mass transfer. |
Low Yield During Chromatographic Purification
Problem: Significant loss of this compound occurs during silica gel column chromatography or preparative HPLC.
| Potential Cause | Troubleshooting Steps |
| Degradation on Silica Gel | This compound, like many complex polyketides, may be sensitive to the acidic nature of standard silica gel. This can lead to degradation and significant yield loss. Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina. |
| Irreversible Adsorption | The polar functional groups of this compound may lead to strong, irreversible binding to the stationary phase. If this is suspected, try a different stationary phase or add a modifier to the mobile phase to reduce strong interactions. |
| Poor Compound Solubility in Mobile Phase | If this compound precipitates on the column, this can lead to band broadening, poor separation, and low recovery. Ensure that the mobile phase composition maintains the solubility of the compound throughout the purification process. |
| Suboptimal Mobile Phase Composition | An improperly selected mobile phase can result in poor separation from impurities, leading to the collection of mixed fractions and an apparent low yield of the pure compound. Systematically screen different solvent systems and gradients using analytical HPLC before scaling up to preparative chromatography. For reversed-phase HPLC, a gradient of acetonitrile (B52724) in water or methanol in water is a good starting point. The addition of a buffer, such as ammonium (B1175870) acetate, can improve peak shape and reproducibility.[5] |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation and co-elution of this compound with impurities. Determine the loading capacity of your column through small-scale experiments before performing a large-scale purification. |
Product Degradation
Problem: The purified this compound shows signs of degradation over time, or the overall yield is low despite efficient extraction and chromatography.
| Potential Cause | Troubleshooting Steps |
| pH Instability | Many antibiotics are susceptible to degradation at acidic or basic pH.[6][7] While specific stability data for this compound is limited, it is advisable to maintain a near-neutral pH during purification and storage. Use buffered mobile phases for HPLC where possible. |
| Temperature Sensitivity | Polyketides can be thermolabile. Conduct all purification steps at room temperature or below. For long-term storage, keep the purified this compound as a dry solid at -20°C or lower.[4] |
| Oxidation | The complex structure of this compound may be susceptible to oxidation. When storing the purified compound, consider doing so under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. |
| Light Sensitivity | Exposure to light can cause degradation of some complex organic molecules. Protect the sample from light during purification and storage by using amber vials or covering glassware with aluminum foil. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol describes a general method for the solvent extraction of this compound from a Streptomyces fermentation broth.
-
Cell Separation: Centrifuge the fermentation broth (e.g., 5,000 x g for 20 minutes) to pellet the mycelium. Decant and collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 7.0.
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
-
Storage: Store the resulting crude extract at -20°C.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) of this compound
This protocol provides a starting point for the final purification of this compound using preparative reversed-phase HPLC. Optimization will be required based on the specific impurity profile of the crude extract.
-
Column: C18 reversed-phase preparative HPLC column (e.g., 21.2 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1 M Ammonium Acetate in water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
Develop a suitable gradient based on analytical HPLC. A starting point could be a linear gradient from 30% B to 80% B over 30 minutes.
-
-
Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 325 nm, though an initial UV scan of the crude extract is recommended to determine the optimal wavelength).[5]
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
The antibiotic can be recovered from the aqueous mobile phase by extraction with a suitable organic solvent (e.g., methylene (B1212753) chloride).[5]
-
Concentrate the organic phase to yield the purified this compound.
-
For a solid product, the residue can be freeze-dried from a suitable solvent like tertiary butanol.[5]
-
References
- 1. scbt.com [scbt.com]
- 2. This compound | C47H74N4O10 | CID 66753317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. This compound | Antibiotic | TargetMol [targetmol.com]
- 5. Process-scale reversed-phase high-performance liquid chromatography purification of LL-E19020 alpha, a growth promoting antibiotic produced by Streptomyces lydicus ssp. tanzanius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Lydicamycin Formulation and Aggregation Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lydicamycin. Our goal is to help you overcome challenges related to its solubility and prevent aggregate formation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is known to have poor water solubility.[1] However, it is soluble in several organic solvents.[1][2][3][4] It is typically supplied as a colorless film.[2] For long-term storage, it is recommended to keep it at -20°C.[1][2][3]
Q2: I observed precipitation or cloudiness after adding my this compound stock solution to an aqueous buffer. What is happening?
A2: This is likely due to the aggregation and precipitation of this compound upon introduction to an aqueous environment. This compound is a hydrophobic molecule, and when the organic solvent it is dissolved in is diluted in an aqueous buffer, the this compound molecules can self-associate to minimize their contact with water, leading to the formation of aggregates.
Q3: How can I prevent this compound from aggregating in my experiments?
A3: Preventing aggregation primarily involves optimizing your solvent system and handling procedures. Here are several strategies:
-
Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) and add it to your aqueous buffer in a stepwise manner with vigorous vortexing. Ensure the final concentration of the organic solvent is as high as your experimental system can tolerate without adverse effects.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although the optimal pH for this compound solubility in aqueous solutions is not well-documented, experimenting with a range of pH values for your buffer could help improve its solubility and reduce aggregation.
-
Inclusion of Surfactants: Non-ionic surfactants such as Tween® 80 or PEG300 can be used at low concentrations (e.g., 0.1-5%) to increase the solubility of hydrophobic compounds by forming micelles that encapsulate them.[5]
-
Avoid High Concentrations: Work with the lowest effective concentration of this compound possible for your assay to reduce the likelihood of exceeding its solubility limit in your final solution.
Troubleshooting Guide
Issue: this compound Aggregate Formation
This guide provides a step-by-step approach to troubleshooting and preventing the formation of this compound aggregates in your experimental solutions.
Symptoms:
-
Visible precipitates or cloudiness in the solution.
-
Inconsistent results in biological assays.
-
Low or variable spectrophotometer readings.
Troubleshooting Workflow:
Data Presentation
The following table summarizes the known solubility of this compound in various solvents. This information is crucial for preparing stock solutions and minimizing aggregation.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [2][3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][2][3][4] |
| Ethanol | Soluble | [1][2][3][4] |
| Methanol | Soluble | [1][2][3] |
| Water | Poor solubility | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the recommended procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (as a film)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the vial containing the this compound film to equilibrate to room temperature before opening to prevent condensation.
-
Add a precise volume of anhydrous DMSO or 100% Ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to ensure the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Protocol 2: Assessing this compound Aggregation in Aqueous Solutions
This protocol provides a simple method to visually and quantitatively assess the extent of this compound aggregation when diluted into an aqueous buffer.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Spectrophotometer and cuvettes (or a microplate reader)
-
Vortex mixer
Procedure:
-
Visual Inspection:
-
Prepare a series of dilutions of the this compound stock solution into your aqueous buffer.
-
Vortex each dilution immediately after adding the stock solution.
-
Let the solutions stand at room temperature for a defined period (e.g., 15-30 minutes).
-
Visually inspect each solution against a dark background for any signs of cloudiness or precipitate, which would indicate aggregation.
-
-
Spectrophotometric Analysis (Light Scattering):
-
Following the visual inspection, measure the optical density (OD) of each dilution at a wavelength where this compound does not absorb (e.g., 600 nm).
-
An increase in OD at this wavelength is indicative of light scattering caused by the presence of aggregates.
-
A plot of OD600 versus this compound concentration can help determine the critical aggregation concentration in your specific buffer system. Higher OD readings at the same concentration suggest a greater degree of aggregation.
-
References
Lydicamycin Stability and Degradation: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of Lydicamycin during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions to ensure experimental integrity.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | Verify that this compound is stored at -20°C or lower in a tightly sealed container, protected from light.[1][2][3][4] Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles by preparing aliquots.[5] |
| Instability in aqueous experimental media. | This compound has poor water solubility.[4] Prepare stock solutions in organic solvents like DMSO, ethanol, or methanol (B129727).[1][2][4] For aqueous buffers, add the this compound stock solution immediately before the experiment to minimize exposure to hydrolytic conditions. | |
| Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Analyze the sample using LC-MS/MS to identify the mass of the unexpected peaks and compare them to potential degradation products.[6][7][8][9][10] Review storage and experimental conditions to identify potential stressors (e.g., pH, temperature, light exposure). |
| Contamination of the sample. | Ensure proper aseptic techniques during sample preparation. Use high-purity solvents and reagents. | |
| Inconsistent experimental results | Variable potency of this compound stock solutions. | Prepare a new, validated stock solution. If possible, quantify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV) before each set of experiments. |
| Photodegradation during experiments. | Conduct experiments under low-light conditions or use amber-colored labware to protect this compound from light exposure, as photolytic conditions can cause degradation.[11][12][13] |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed, light-protected container.[1][2][3][4] Under these conditions, it is reported to be stable for at least four years.[1]
2. How should I prepare this compound stock solutions?
This compound is soluble in DMF, DMSO, ethanol, and methanol.[1][2][4] Due to its poor water solubility, it is recommended to prepare concentrated stock solutions in one of these organic solvents. For long-term storage of stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5]
3. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which includes a tetramic acid moiety, an amidinopyrrolidine group, and multiple hydroxyl groups, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond within the tetramic acid ring and the amidine group are susceptible to hydrolysis, especially under acidic or basic conditions.[14][15]
-
Oxidation: The numerous hydroxyl groups and the polyene structure make this compound susceptible to oxidation.[4]
-
Photodegradation: The conjugated double bond system in the polyene chain can absorb light, potentially leading to isomerization or other photochemical reactions.[11][12]
4. How can I monitor the stability of this compound in my experiments?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[5][16][17] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. The stability can be assessed by monitoring the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and known stability information for this compound.
| Form | Storage Temperature | Solvent | Stability | Reference |
| Solid | -20°C | N/A | ≥ 4 years | [1] |
| Solution | -20°C to -80°C | DMSO, DMF, Ethanol, Methanol | Up to 1 year (general recommendation for antibiotic stocks) | [5] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[18][19][20][21]
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 70°C for 48 hours.
-
Photodegradation: Expose the this compound stock solution to direct sunlight or a photostability chamber for 24 hours.[11][12]
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated HPLC-UV method and LC-MS/MS for identification of degradation products.
Protocol for Stability-Indicating HPLC Method Development
1. Instrumentation:
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Mobile Phase:
-
A gradient elution is recommended to separate this compound from its more polar degradation products. A typical mobile phase could be a mixture of acetonitrile and water (with 0.1% formic acid).
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][17][22] The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound instability.
References
- 1. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of degradation products in a topical gel containing erythromycin and benzoyl peroxide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 9. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomedres.us [biomedres.us]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. edaegypt.gov.eg [edaegypt.gov.eg]
Overcoming inhibitory effects of Lydicamycin at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the inhibitory effects of Lydicamycin at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyketide antibiotic produced by Streptomyces species. Its primary mechanism of action against bacteria is the inhibition of cell wall biosynthesis.[1][2] In mammalian tumor cells, it has been shown to induce a rapid, non-caspase-mediated apoptosis by causing DNA cleavage and chromatin condensation.[3]
Q2: I'm observing significant growth inhibition or cell death in my bacterial/cell culture even at concentrations where I expect a different effect. What could be the cause?
High concentrations of this compound can lead to potent cytotoxic effects.[3][4] In bacterial cultures, concurrent application of this compound with inoculation can be inhibitory.[5][6][7][8] For mammalian cells, this compound exhibits potent cytotoxicity, and the observed cell death may be the expected outcome depending on the concentration used.[3][4] It is crucial to determine the optimal concentration for your specific cell line or bacterial strain through a dose-response experiment (kill curve).
Q3: How can I overcome the inhibitory effects of this compound in my bacterial culture experiments?
A key strategy to overcome the inhibitory effects of this compound on certain bacteria is to delay its addition to the culture.[5][6][7][8] Pre-incubating the bacterial culture for a period before introducing this compound can prevent growth inhibition and may instead induce other biological effects, such as sporulation.[5][6][7][8]
Q4: What is the recommended solvent for this compound?
This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[9] It is poorly soluble in aqueous solutions. When preparing stock solutions, it is advisable to dissolve this compound in one of these organic solvents first and then dilute it in the aqueous culture medium. Always include a vehicle control in your experiments to account for any effects of the solvent.
Q5: How stable is this compound in culture medium at 37°C?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound at high concentrations.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete inhibition of bacterial growth at all tested concentrations. | 1. This compound was added at the time of inoculation. 2. The lowest concentration tested is still above the Minimum Inhibitory Concentration (MIC). | 1. Implement a delayed addition protocol. Allow the bacteria to grow for a period (e.g., 3 days) before adding this compound.[5][6][7][8] 2. Perform a broader dose-response experiment with lower concentrations to determine the MIC. |
| Precipitation of this compound upon dilution in aqueous culture medium. | 1. The solubility limit of this compound in the aqueous medium has been exceeded. 2. The pH of the medium affects solubility. | 1. Increase the percentage of the organic solvent (e.g., DMSO) in the final culture medium, ensuring it remains at a non-toxic level (typically ≤0.5%). Always include a vehicle control. 2. Adjust the pH of the buffer, if possible for your experimental setup, as the solubility of some compounds is pH-dependent.[11] 3. Prepare a more diluted stock solution or use a different, compatible organic solvent. |
| High cytotoxicity observed in mammalian cell lines, preventing the study of other effects. | 1. The concentration of this compound is too high. 2. The cell line is particularly sensitive to this compound. | 1. Perform a detailed IC50 determination to identify a sub-lethal concentration range. 2. Reduce the exposure time of the cells to this compound. |
| Inconsistent results between experiments. | 1. Degradation of this compound in stock solutions or working dilutions. 2. Variability in cell density or growth phase at the time of treatment. | 1. Prepare fresh working dilutions for each experiment from a frozen stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Standardize the cell seeding density and ensure cells are in a logarithmic growth phase at the start of the experiment. |
Quantitative Data
Table 1: IC50 Values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| A549 | Non-small cell lung cancer | 1.70 ± 0.75 | [11] |
| H460 | Non-small cell lung cancer | 0.043 ± 0.026 | [11] |
| SP2/0 | Mouse myeloma | 0.56 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Congeners against Gram-Positive Bacteria.
| Compound | Staphylococcus aureus (MRSA) (MIC in µg/mL) | Reference |
| TPU-0037-A, B, C, D | 1.56 to ~12.5 | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Kill Curve (for mammalian cells)
This protocol outlines the steps to determine the dose-response curve of this compound on a specific mammalian cell line to identify the IC50 and appropriate concentrations for subsequent experiments.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable organic solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT reagent (or other cell viability assay reagent)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final concentration of the organic solvent is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5% DMSO). Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Overcoming Inhibitory Effects of this compound in Bacterial Cultures via Delayed Addition
This protocol is designed to bypass the initial inhibitory effects of high this compound concentrations on bacterial growth, which may allow for the observation of other biological phenomena like sporulation.
Materials:
-
Bacterial strain of interest (e.g., Streptomyces coelicolor, Kitasatospora sp.)
-
Appropriate liquid or solid culture medium (e.g., PDA)
-
This compound stock solution
-
Shaking incubator
-
Spectrophotometer (for liquid cultures)
Methodology:
-
Bacterial Inoculation: Inoculate the fresh liquid or solid culture medium with the bacterial strain.
-
Pre-incubation: Incubate the culture under optimal growth conditions (e.g., 30°C with shaking for liquid cultures) for a predetermined period (e.g., 3 days) to allow for initial growth and establishment of the culture.[5][6][7][8]
-
Delayed Addition of this compound: After the pre-incubation period, add this compound to the culture at the desired final concentration.
-
Continued Incubation and Observation: Continue to incubate the culture under the same conditions.
-
Monitoring:
-
For liquid cultures, monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.
-
For solid cultures, visually inspect for changes in morphology, such as the induction of sporulation.[5][6][7][8]
-
Compare the results to a control culture where this compound was added at the time of inoculation and a no-treatment control.
-
Visualizations
Caption: this compound's effect on bacterial signaling pathways.
Caption: Workflow for overcoming this compound's inhibitory effects.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of LY146032 against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adl.usm.my [adl.usm.my]
- 8. researchgate.net [researchgate.net]
- 9. molecular biology - Does adding antibiotic after 5-10 mins of innoculation affect the protein yield or growth? - Biology Stack Exchange [biology.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Lydicamycin HPLC Separation: Technical Support & Troubleshooting
Welcome to the technical support center for the HPLC separation of Lydicamycin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for reversed-phase HPLC analysis of this compound on a C18 column is a gradient elution using acetonitrile (B52724) and water with an acidic modifier. Specifically, a mobile phase consisting of acetonitrile and water, both containing 20 mM formic acid, has been used successfully for the LC-MS analysis of this compound and its congeners. For a related compound, LL-E19020 alpha, produced by the same microorganism, a gradient of acetonitrile in 0.1 M ammonium (B1175870) acetate (B1210297) at pH 4.5 has also been effective.[1]
Q2: What is the typical detection wavelength for this compound?
A UV detection wavelength of 325 nm has been reported for a compound structurally related to this compound, LL-E19020 alpha.[1] Given the structural similarities, this is a reasonable starting point for this compound detection. A full UV-Vis scan of a purified this compound standard is recommended to determine the optimal detection wavelength.
Q3: Should I use a gradient or isocratic elution for this compound separation?
For analyzing crude extracts or samples containing this compound and its impurities, a gradient elution is generally recommended. This allows for the effective separation of compounds with a range of polarities. A gradient starting with a lower concentration of organic solvent and gradually increasing will allow for the elution of more polar impurities first, followed by this compound and then more non-polar impurities. For routine analysis of purified this compound where the impurity profile is well-defined, an isocratic method could be developed for faster run times.
Q4: How does the mobile phase pH affect the separation of this compound?
The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds.[2][3][4][5] this compound is a polyketide with several functional groups that may be ionizable. Operating at a pH that is at least 2 units away from the pKa of the analyte can help ensure that it is in a single ionic form, leading to sharper, more symmetrical peaks.[5] For many polyketide antibiotics, an acidic mobile phase (e.g., using formic acid or acetic acid) is often used to suppress the ionization of acidic functional groups, leading to better retention and peak shape on reversed-phase columns.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the common causes and how can I fix it?
A: Peak tailing is a common issue, especially with complex molecules like this compound that have multiple polar functional groups. Here are the likely causes and solutions:
-
Secondary Interactions with Residual Silanols: The most common cause of peak tailing for compounds with polar groups is the interaction with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the analyte.
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.
-
Solution 3: Add a Competing Base: For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Void: Buildup of contaminants on the column frit or a void at the column inlet can distort peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing. If a void is suspected, the column may need to be replaced.
-
| Parameter | Observation | Potential Cause | Suggested Action | Expected Outcome |
| Peak Shape | Tailing Peak (Asymmetry > 1.2) | Secondary silanol interactions | Add 0.1% formic acid to the mobile phase | Sharper, more symmetrical peak |
| Peak Shape | Tailing Peak (Asymmetry > 1.2) | Column overload | Reduce sample concentration by 50% | Improved peak symmetry |
| Peak Shape | Fronting Peak (Asymmetry < 0.8) | Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase | Symmetrical peak shape |
| Peak Shape | Split Peak | Column void or partially blocked frit | Reverse and flush the column; replace if necessary | Single, well-defined peak |
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What could be the cause?
A: Retention time variability can be caused by several factors related to the mobile phase and the HPLC system.
-
Mobile Phase Composition Change: Evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir can change its composition over time, leading to longer retention times.
-
Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily.
-
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
-
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.
-
Solution: Check for leaks in the pump heads and ensure check valves are functioning correctly. Perform a flow rate calibration if necessary.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
| Parameter | Observation | Potential Cause | Suggested Action | Expected Outcome |
| Retention Time | Gradual increase over a sequence | Evaporation of organic solvent | Prepare fresh mobile phase; keep bottles capped | Stable retention times |
| Retention Time | Shorter than expected | Higher than intended organic solvent ratio | Remake the mobile phase with correct proportions | Correct retention time |
| Retention Time | Fluctuating randomly | Inadequate column equilibration | Increase equilibration time between runs | Consistent retention times |
| Retention Time | Drifting with ambient temperature | No temperature control | Use a column oven set to a constant temperature | Stable retention times |
Issue 3: Poor Resolution
Q: I am not getting good separation between this compound and a closely eluting impurity. What can I do?
A: Poor resolution can often be addressed by modifying the mobile phase composition or the gradient profile.
-
Optimize Organic Solvent Percentage: The percentage of the organic modifier (acetonitrile or methanol) has a significant impact on retention and selectivity.
-
Solution: Try adjusting the gradient slope. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities.
-
Solution: If using acetonitrile, try substituting it with methanol (or vice versa). You may need to adjust the gradient profile as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.
-
-
Adjust the Mobile Phase pH: Changing the pH can alter the retention of ionizable impurities differently than that of this compound, potentially improving resolution.
-
Solution: If using an acidic modifier, try adjusting the pH slightly (e.g., from pH 2.5 to 3.0) to see if selectivity improves.
-
| Parameter | Observation | Potential Cause | Suggested Action | Expected Outcome |
| Resolution | Co-eluting or poorly resolved peaks | Gradient is too steep | Decrease the gradient slope (e.g., from 5-95% in 10 min to 5-95% in 20 min) | Improved separation between peaks |
| Resolution | Poor selectivity between two peaks | Similar retention behavior in the current mobile phase | Change the organic modifier (e.g., from acetonitrile to methanol) | Altered selectivity and improved resolution |
| Resolution | Overlapping peaks of ionizable compounds | Mobile phase pH is not optimal for selectivity | Adjust the pH of the aqueous mobile phase component | Improved separation of pH-sensitive compounds |
Experimental Protocols
Starting HPLC Method for this compound Separation
This protocol is a recommended starting point for the analysis of this compound in a research setting. Optimization will likely be required based on the specific sample matrix and analytical goals.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 325 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase (e.g., 10% acetonitrile in water). Filter through a 0.22 µm syringe filter before injection.
Visualization
Troubleshooting Workflow for this compound HPLC Separation
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound HPLC analysis.
Caption: A logical workflow for troubleshooting common HPLC separation problems.
References
Managing protease degradation during Lydicamycin extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing protease degradation during the extraction of Lydicamycin from Streptomyces lydicus.
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound extraction process, with a focus on mitigating protease activity.
Guide 1: Low Yield of this compound in Crude Extract
-
Symptom: The final yield of this compound is significantly lower than expected after the initial extraction from the fermentation broth.
-
Possible Cause: Degradation of this compound by proteases released during cell lysis.
-
Troubleshooting Steps:
-
Verify Protease Activity:
-
Conduct a protease assay on your crude extract. The presence of high proteolytic activity confirms that degradation is a likely issue.
-
-
Optimize Extraction Temperature:
-
Ensure all extraction steps, from cell harvesting to solvent extraction, are performed at low temperatures (4°C). Use pre-chilled buffers and equipment.
-
-
Incorporate Protease Inhibitors:
-
Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use. For Streptomyces, a cocktail targeting serine and metalloproteases is recommended.
-
-
Minimize Extraction Time:
-
Work efficiently to reduce the time the extract is exposed to potential protease activity.
-
-
Guide 2: Presence of Multiple Degradation Products in HPLC Analysis
-
Symptom: HPLC analysis of the purified this compound shows multiple peaks, suggesting the presence of degradation products.
-
Possible Cause: Incomplete inhibition of proteases or degradation of this compound due to suboptimal pH or temperature during purification.
-
Troubleshooting Steps:
-
Evaluate Protease Inhibitor Cocktail:
-
Ensure the protease inhibitor cocktail used is fresh and has been stored correctly. Consider increasing the concentration of the cocktail.
-
-
Maintain Optimal pH:
-
The stability of many antibiotics is pH-dependent. While specific data for this compound is limited, maintaining a neutral pH (around 7.0) during extraction and purification is a good starting point.
-
-
Temperature Control During Purification:
-
Perform all chromatographic steps in a cold room or with a column cooling jacket to maintain a low temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of protease contamination during this compound extraction?
A1: Proteases are endogenous to Streptomyces lydicus and are released upon cell lysis.[1] Sub-optimal handling of the fermentation broth and crude extract can exacerbate proteolytic activity.
Q2: At what stage of the extraction process should I be most concerned about protease degradation?
A2: The initial stages following cell lysis are the most critical, as this is when the proteases are released and come into contact with this compound. It is crucial to work quickly and at low temperatures during and immediately after cell disruption.
Q3: What type of protease inhibitors are most effective against Streptomyces proteases?
A3: Streptomyces species are known to produce a variety of proteases, with serine and metalloproteases being common.[2] Therefore, a protease inhibitor cocktail containing inhibitors for these classes, such as PMSF (for serine proteases) and EDTA (for metalloproteases), is recommended.
Q4: How can I confirm that protease degradation is the cause of my low yield?
A4: The most direct method is to perform a protease assay on your cell lysate. Additionally, running an SDS-PAGE gel of your protein extract and observing multiple bands or smears can indicate protein degradation.
Q5: Can the pH of my extraction buffer affect this compound stability?
Data Presentation
Table 1: Recommended Protease Inhibitor Cocktail for Streptomyces lydicus
| Inhibitor Class | Example Inhibitor | Typical Working Concentration |
| Serine Proteases | PMSF or AEBSF | 1-2 mM |
| Metalloproteases | EDTA | 1-5 mM |
| Cysteine Proteases | E-64 | 1-10 µM |
Table 2: Illustrative Example of this compound Stability at Different Temperatures and pH
Note: The following data is illustrative due to the lack of publicly available, specific experimental stability data for this compound. It is based on general knowledge of antibiotic stability.
| Temperature (°C) | pH | Estimated Half-life (hours) |
| 4 | 7.0 | > 48 |
| 25 | 7.0 | 12 - 24 |
| 37 | 7.0 | 4 - 8 |
| 4 | 5.0 | 24 - 48 |
| 4 | 9.0 | 24 - 48 |
Experimental Protocols
Protocol 1: this compound Extraction from Streptomyces lydicus Fermentation Broth
This protocol provides a general procedure for the extraction of this compound. Optimization may be required for specific strains and culture conditions.
-
Fermentation:
-
Inoculate a suitable production medium with Streptomyces lydicus.
-
Incubate at 28-30°C for 5-7 days with shaking.
-
-
Harvesting and Cell Lysis:
-
Centrifuge the fermentation broth at 8,000 x g for 15 minutes at 4°C to separate the mycelium from the supernatant.
-
Resuspend the mycelial pellet in a minimal volume of cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Immediately before use, add a protease inhibitor cocktail (see Table 1) to the lysis buffer.
-
Lyse the cells using a suitable method such as sonication on ice.
-
-
Solvent Extraction:
-
Combine the lysate and the supernatant from the initial centrifugation.
-
Extract the combined broth with an equal volume of ethyl acetate (B1210297) by shaking vigorously for 15-20 minutes.
-
Separate the organic and aqueous layers by centrifugation.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
-
Concentration:
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator at a temperature below 40°C to yield the crude this compound extract.
-
Mandatory Visualization
Caption: Workflow for this compound extraction from S. lydicus.
Caption: Logic for troubleshooting protease degradation issues.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. Two novel Streptomyces protein protease inhibitors. Purification, activity, cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Lydicamycin production by media component optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of fermentation media for enhanced Lydicamycin production by Streptomyces lydicus.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces lydicus culture is growing well (high biomass), but the this compound yield is low. What are the potential causes?
A1: This is a common issue where primary metabolism (cell growth) is favored over secondary metabolism (antibiotic production). Key factors to investigate include:
-
Suboptimal Induction of Biosynthetic Pathway: The gene cluster responsible for this compound biosynthesis may not be adequately activated.
-
Nutrient Repression: High concentrations of readily available carbon or nitrogen sources can suppress the production of secondary metabolites.
-
Incorrect Fermentation Parameters: Suboptimal pH, temperature, or dissolved oxygen levels can negatively impact this compound synthesis without hindering cell growth.
Q2: What is a good starting medium for this compound production?
A2: A good starting point for Streptomyces lydicus fermentation is a nutrient-rich medium that supports both growth and secondary metabolite production. Many studies on Streptomyces utilize complex media. A commonly used basal medium that can be optimized is Potato Dextrose Broth (PDB) or a medium containing glucose and yeast extract.[1][2]
Q3: How do different carbon and nitrogen sources affect this compound production?
A3: The choice of carbon and nitrogen sources is critical. While some sources promote rapid growth, they may not be ideal for antibiotic production. It is recommended to test various sources. For example, glucose is a commonly used carbon source, and yeast extract or soybean meal are effective nitrogen sources for antibiotic production in many Streptomyces species.[3][4] The carbon-to-nitrogen ratio is also a crucial factor to optimize.
Q4: What are the optimal physical parameters for this compound fermentation?
A4: Optimal physical parameters can vary slightly between different Streptomyces strains. However, general ranges for antibiotic production are:
-
pH: 6.5 - 8.0[5]
-
Temperature: 28 - 30°C
-
Incubation Time: Production often peaks after several days of incubation, so a time-course study is recommended.[1]
-
Aeration: Sufficient aeration is crucial for aerobic Streptomyces. This can be managed by optimizing agitation speed and using baffled flasks.
Q5: How can I extract and quantify this compound from my fermentation broth?
A5: this compound can be extracted from the fermentation broth using a solvent-based method. A common approach involves extracting the culture filtrate with an equal volume of ethyl acetate (B1210297).[6] Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection.
Troubleshooting Guides
Issue 1: Low this compound Yield with Good Biomass
This guide provides a step-by-step approach to troubleshoot low this compound production in cultures with healthy cell growth.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield with good biomass.
Detailed Steps:
-
Verify Media Composition:
-
Carbon Source: High concentrations of rapidly metabolized sugars like glucose can cause catabolite repression. Consider testing alternative carbon sources or lower concentrations of glucose.
-
Nitrogen Source: The type and concentration of the nitrogen source can significantly impact secondary metabolism. Experiment with different nitrogen sources and optimize the carbon-to-nitrogen ratio.
-
Phosphate Levels: High phosphate concentrations can inhibit antibiotic production in some Streptomyces species.
-
-
Evaluate Physical Parameters:
-
pH: Monitor the pH of the culture throughout the fermentation. The optimal pH for this compound production may differ from the optimal pH for growth.
-
Temperature: Ensure the incubation temperature is within the optimal range for this compound production.
-
Aeration: Inadequate oxygen supply can be a limiting factor. Optimize agitation speed and consider using baffled flasks to improve aeration.
-
-
Precursor Feeding Trial:
-
If you suspect a bottleneck in the biosynthetic pathway, consider feeding potential precursors of this compound to the culture.
-
Issue 2: Poor Growth and Low this compound Yield
If both cell growth and this compound production are poor, the issue likely lies with the fundamental growth conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor growth and low this compound yield.
Detailed Steps:
-
Check Inoculum Quality:
-
Ensure that your spore suspension or seed culture is viable and at the correct concentration. An old or low-density inoculum will result in poor growth.
-
-
Review Basal Medium Composition:
-
Verify that all essential nutrients, including trace elements, are present in the medium.
-
Ensure the quality of your media components and the water used.
-
Check your sterilization procedure to ensure that essential components are not being degraded.
-
-
Optimize Growth Conditions:
-
Re-evaluate the optimal pH and temperature for the growth of Streptomyces lydicus.
-
Ensure adequate aeration, as poor oxygen supply will limit growth.
-
Quantitative Data Summary
The following tables provide illustrative data on the effect of different media components on antibiotic production by Streptomyces species. Note that the optimal concentrations for this compound production may vary and should be determined experimentally.
Table 1: Effect of Carbon Source on Antibiotic Production
| Carbon Source (10 g/L) | Relative Biomass (%) | Relative Antibiotic Yield (%) |
| Glucose | 100 | 80 |
| Maltose | 90 | 95 |
| Soluble Starch | 110 | 120 |
| Glycerol | 85 | 110 |
Table 2: Effect of Nitrogen Source on Antibiotic Production
| Nitrogen Source (5 g/L) | Relative Biomass (%) | Relative Antibiotic Yield (%) |
| Yeast Extract | 100 | 110 |
| Peptone | 95 | 100 |
| Soybean Meal | 120 | 130 |
| Ammonium Sulfate | 70 | 60 |
Table 3: Effect of Glucose Concentration on Antibiotic Production
| Glucose Concentration (g/L) | Relative Biomass (%) | Relative Antibiotic Yield (%) |
| 5 | 80 | 90 |
| 10 | 100 | 100 |
| 20 | 120 | 85 |
| 30 | 130 | 60 |
Experimental Protocols
Protocol 1: Media Optimization Using One-Variable-at-a-Time (OVAT)
This protocol describes a method for systematically optimizing the components of the fermentation medium.
-
Prepare a Basal Medium: Start with a known medium formulation for Streptomyces growth.
-
Vary One Component: Create a series of flasks where only one component of the medium is varied at a time (e.g., different carbon sources at the same concentration).
-
Inoculate and Incubate: Inoculate all flasks with the same amount of Streptomyces lydicus and incubate under identical conditions.
-
Analyze Results: After the incubation period, measure both the biomass and the this compound yield for each flask.
-
Repeat for Other Components: Repeat the process for other media components, using the optimal component from the previous step.
Protocol 2: Extraction of this compound from Fermentation Broth
This protocol outlines a general procedure for extracting this compound.
-
Separate Biomass: Centrifuge the fermentation broth to pellet the mycelia.
-
Extract Supernatant: Mix the supernatant with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate.[6]
-
Collect Organic Phase: Collect the upper organic layer, which contains the this compound.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with ethyl acetate to maximize recovery.
-
Concentrate Extract: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general method for quantifying this compound.
-
Prepare Sample: Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
-
Create a Standard Curve: Prepare a series of this compound standards of known concentrations and inject them into the HPLC to create a standard curve.
-
Quantify Sample: Inject the prepared sample and determine the concentration of this compound by comparing its peak area to the standard curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general factors influencing the production of secondary metabolites like this compound in Streptomyces.
Caption: Factors influencing this compound production in Streptomyces lydicus.
References
- 1. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial Mechanism and Secondary Metabolite Profiles of Biocontrol Agent Streptomyces lydicus M01 Based on Ultra-High-Performance Liquid Chromatography Connected to a Quadrupole Time-of-Flight Mass Spectrometer Analysis and Genome Sequencing [frontiersin.org]
Technical Support Center: Lydicamycin Solubility and Bioassay Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lydicamycin. Our goal is to help you overcome common solubility challenges encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a lipophilic compound and is known to be soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol (B129727) are recommended.[1][2][3] It is crucial to prepare a high-concentration stock solution in one of these solvents before further dilution into aqueous bioassay media.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay medium is as low as possible, ideally below 1%, to minimize solvent-induced artifacts and toxicity.[4]
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous medium, try using a co-solvent system. This involves preparing your final dilution in a mixture of the aqueous medium and a small percentage of an organic solvent.
-
Incremental Dilution: Add the this compound stock solution to your aqueous medium slowly while vortexing or stirring to facilitate better mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider Solubility Enhancers: If precipitation persists, you may need to employ solubility enhancement techniques such as using cyclodextrins or surfactants.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The permissible concentration of DMSO in cell-based assays can vary depending on the cell line's sensitivity. However, a general guideline is to keep the final concentration at or below 1% (v/v) to avoid cytotoxicity and other off-target effects.[4][5] For sensitive cell lines, it is advisable to keep the concentration even lower, for instance, at 0.1% to 0.5%.
Troubleshooting Guide: Improving this compound Solubility
This guide provides strategies to address common solubility issues with this compound in bioassays.
Issue 1: this compound precipitates out of the solution upon dilution in aqueous media.
-
Cause: The significant difference in polarity between the organic stock solvent and the aqueous assay medium can cause the hydrophobic this compound to crash out of solution.
-
Solution 1: Optimization of Co-solvent Concentration. Systematically test the final concentration of your organic solvent. While aiming for the lowest possible concentration, a slightly higher, yet non-toxic, concentration might be necessary to maintain solubility.
-
Solution 2: Employing Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Solution 3: Utilizing Surfactants. Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and dispersion of lipophilic compounds in aqueous solutions.
Issue 2: Inconsistent results in bioassays.
-
Cause: Poor solubility can lead to an inaccurate final concentration of the active compound in the assay, resulting in high variability between experiments.
-
Solution 1: Visual Inspection. Before starting your assay, visually inspect your final working solution for any signs of precipitation or cloudiness.
-
Solution 2: Pre-assay Solubility Check. Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your specific assay medium under your experimental conditions.
-
Solution 3: Consistent Stock Solution Preparation. Ensure your stock solution is fully dissolved before each use. If stored at low temperatures, allow it to come to room temperature and vortex gently before making dilutions.
Quantitative Data on this compound Solubility
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] |
| Dimethylformamide (DMF) | Soluble[1][2] |
| Ethanol | Soluble[1][2][3] |
| Methanol | Soluble[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is approximately 855.1 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 8.55 mg of this compound in 1 mL of DMSO.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: Improving this compound Solubility using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (optional)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in deionized water (e.g., 10-40% w/v).
-
Molar Ratio Determination: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD. The optimal ratio may need to be determined experimentally.
-
Complexation:
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Continue stirring at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Lyophilization (Optional): For a stable powder form, the solution can be freeze-dried (lyophilized). The resulting powder can be reconstituted in the aqueous assay medium.
-
Application: The filtered this compound-HP-β-CD solution can be directly used for preparing dilutions in the bioassay medium.
Protocol 3: Using Tween® 20 to Enhance this compound Solubility in a Broth Microdilution Assay
This protocol details the use of a non-ionic surfactant to improve this compound's dispersion in a broth microdilution assay for antibacterial testing.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Tween® 20
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)
-
96-well microtiter plates
-
Bacterial inoculum
Procedure:
-
Prepare Surfactant-Containing Broth: Prepare a stock solution of Tween® 20 in the broth (e.g., 1% v/v). From this, prepare the final assay broth containing a low concentration of Tween® 20 (e.g., 0.05-0.1% v/v). This concentration should be below the level that affects bacterial growth.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the 96-well plate using the broth containing Tween® 20 as the diluent.
-
Inoculation: Add the bacterial inoculum to each well as per the standard broth microdilution protocol.
-
Incubation and Analysis: Incubate the plate under appropriate conditions and determine the Minimum Inhibitory Concentration (MIC) as you would in a standard assay.
Visualizations
References
- 1. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 3. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division. [immunosensation.de]
- 4. alzet.com [alzet.com]
- 5. toku-e.com [toku-e.com]
Minimizing batch-to-batch variability in Lydicamycin fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in Lydicamycin fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation, offering potential causes and solutions to enhance process consistency.
1. Why is there significant variation in this compound yield between batches?
Batch-to-batch variability in this compound production can stem from several factors throughout the fermentation process. Inconsistencies in the preparation and quality of the inoculum, variations in the composition and preparation of the fermentation medium, and fluctuations in physical parameters such as pH, temperature, aeration, and agitation are common culprits.[1][2] Establishing and adhering to strict Standard Operating Procedures (SOPs) for each of these stages is critical for ensuring reproducibility.
2. How does inoculum quality affect this compound production and how can I ensure its consistency?
The quality of the Streptomyces lydicus inoculum is a critical factor influencing the kinetics of fermentation and final product yield.[3] Variability in inoculum age, size, and physiological state can lead to inconsistent fermentation performance.[3][4]
Troubleshooting Inoculum Inconsistency:
-
Inconsistent Spore Stocks: Variation in the age and viability of spore stocks can lead to different lag phases and growth rates.
-
Solution: Prepare a large, homogenous batch of spore stock and store it in aliquots at -80°C.[5] Use a fresh aliquot for each pre-culture to ensure consistency.
-
-
Variable Vegetative Inoculum: The physiological state of the seed culture at the time of inoculation into the production vessel is crucial.
-
Solution: Standardize the seed culture conditions, including medium composition, incubation time, and agitation speed. Monitor cell density or metabolic activity to determine the optimal time for transfer.
-
Experimental Protocols
Protocol 1: Preparation of Consistent Streptomyces lydicus Spore Stocks
This protocol outlines the steps for preparing and storing standardized spore suspensions to be used as the initial inoculum.
-
Culture Preparation: Inoculate a suitable agar (B569324) medium (e.g., ISP Medium 2) with S. lydicus and incubate at 28-30°C for 7-10 days, or until sporulation is abundant.[6]
-
Spore Harvesting:
-
Aseptically add 5-10 mL of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) to the surface of the mature culture plate.
-
Gently scrape the surface with a sterile loop or spreader to dislodge the spores.[6]
-
-
Filtration: Filter the spore suspension through a sterile cotton plug or syringe filter to remove mycelial fragments.[6]
-
Washing and Concentration: Centrifuge the spore suspension at 4000 x g for 10 minutes. Discard the supernatant and resuspend the spore pellet in sterile 20% glycerol.
-
Quantification and Storage: Determine the spore concentration using a hemocytometer. Adjust the concentration to a standard value (e.g., 1 x 10⁸ spores/mL). Aliquot the standardized spore suspension into cryovials and store at -80°C.[5]
3. Can variations in media preparation impact this compound yield?
Yes, even minor variations in media preparation can significantly affect the final product titer.[1] The source and quality of raw materials, weighing and measurement inaccuracies, and improper sterilization can all contribute to batch-to-batch variability.[1]
Troubleshooting Media Preparation Variability:
-
Raw Material Inconsistency: Different lots of complex media components (e.g., yeast extract, peptone) can have varying compositions.[7]
-
Solution: Source raw materials from a reliable supplier and, if possible, purchase large batches to minimize lot-to-lot variation. Perform quality control checks on new batches of raw materials.
-
-
Preparation Errors: Inaccurate weighing of components or incorrect final volumes can alter nutrient concentrations.
-
Sterilization Effects: Over-sterilization can lead to the degradation of heat-sensitive components and the Maillard reaction, which can produce inhibitory compounds.[1]
Protocol 2: Standard Operating Procedure for Fermentation Media Preparation
This SOP provides a framework for the consistent preparation of fermentation media.
-
Documentation: Record the name of the medium, batch number, date of preparation, and operator's name.
-
Component Weighing:
-
Use calibrated balances for weighing all components.
-
Document the manufacturer, lot number, and amount of each component used.
-
-
Dissolution:
-
Volume Adjustment and pH Measurement:
-
Once all components are dissolved and the solution has cooled to room temperature, adjust the volume to the final target with water.
-
Measure the pH and adjust to the desired setpoint using sterile acid or base. Record the final pH.[8]
-
-
Sterilization:
-
Dispense the medium into fermentation vessels.
-
Sterilize via autoclaving at 121°C for the validated time (typically 20-30 minutes for liquid media).[9]
-
For heat-sensitive components, prepare a concentrated stock solution, sterilize by filtration (0.22 µm filter), and add to the cooled, autoclaved medium.[10]
-
-
Quality Control: After sterilization, take a sample to verify the final pH and perform a sterility check by incubating a small aliquot.[12]
4. How critical are physical fermentation parameters, and what are the recommended ranges?
Physical parameters such as pH, temperature, dissolved oxygen (DO), and agitation are critical for controlling the growth of S. lydicus and the production of this compound. Maintaining these parameters within their optimal ranges is essential for consistent results.[13][14]
Troubleshooting Physical Parameter Fluctuations:
-
pH Drift: The metabolic activity of the microorganism can cause the pH of the medium to change over time, moving it out of the optimal range for this compound production.
-
Temperature Variations: Inconsistent temperature control can affect enzyme kinetics and overall metabolic rate.
-
Poor Aeration and Agitation: Inadequate oxygen supply can be a limiting factor for the growth of aerobic Streptomyces and the biosynthesis of polyketides. Conversely, excessive shear from high agitation can damage mycelia.[17][18]
Quantitative Data Summary
The following tables provide recommended starting ranges for key fermentation parameters for this compound production based on typical values for Streptomyces species and polyketide fermentation. These should be optimized for your specific strain and process.
Table 1: Recommended Inoculum and Media Parameters
| Parameter | Recommended Range | Rationale |
| Inoculum | ||
| Spore Stock Concentration | 1 x 10⁷ - 1 x 10⁹ spores/mL | Ensures a sufficient starting population density. |
| Seed Culture Age | 24 - 48 hours | Inoculating with a culture in the late logarithmic growth phase can reduce the lag phase in the production vessel.[3] |
| Inoculum Size | 5 - 10% (v/v) | Balances a short lag phase with minimizing dilution of the production medium.[21] |
| Media | ||
| Initial pH | 6.5 - 7.5 | Streptomyces species generally favor a neutral to slightly alkaline pH for secondary metabolite production.[16][21] |
Table 2: Recommended Physical Fermentation Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 25 - 30°C | Optimal range for growth and secondary metabolite production for many Streptomyces species.[14][21] |
| Agitation Speed | 150 - 250 rpm (shake flask) | Provides adequate mixing and oxygen transfer without excessive shear.[19][21] |
| Aeration Rate | 0.5 - 1.5 vvm (bioreactor) | Ensures sufficient oxygen supply for aerobic metabolism.[19] |
| Dissolved Oxygen (DO) | > 20% saturation | Prevents oxygen from becoming a limiting factor for growth and product formation.[19][20] |
| Fermentation Time | 7 - 12 days | Secondary metabolite production typically occurs in the stationary phase of growth.[21] |
Visualizations
Caption: Troubleshooting workflow for identifying sources of variability.
Caption: Factors influencing this compound biosynthesis.
References
- 1. Mastering Culture Media Preparation: 7 Key Considerations for Accuracy, Efficiency and Sustainability | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. The influence of growth media on the production of antibiotic metabolites in bacteria isolated from the Sacramento State campus | ScholarWorks [scholarworks.calstate.edu]
- 3. Effect of Inoculum Size and Age, and Sucrose Concentration on Cell Growth to Promote Metabolites Production in Cultured Taraxacum officinale (Weber) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 7. journals.asm.org [journals.asm.org]
- 8. SOP for Media Preparation | Pharmaguideline [pharmaguideline.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Bacterial cultivation media and antibiotics [qiagen.com]
- 11. biorenew.iastate.edu [biorenew.iastate.edu]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. ijcmas.com [ijcmas.com]
- 14. Optimization of media and temperature for enhanced antimicrobial production by bacteria associated with Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 16. Impact of Temperature and pH on Anti-Fungal Secondary Metabolites Production Ability of Streptomyces sp. [ijsr.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Optimization of Aeration and Agitation Rate for Lipid and Gamma Linolenic Acid Production by Cunninghamella bainieri 2A1 in Submerged Fermentation Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
Column regeneration and maintenance for Lydicamycin purification
Technical Support Center: Lydicamycin Purification
Welcome to the technical support center for this compound purification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their column chromatography processes.
Frequently Asked Questions (FAQs)
Q1: How often should I regenerate my chromatography column?
A1: Column regeneration, or Cleaning-in-Place (CIP), is necessary when you observe a decline in performance. Key indicators include:
-
Increased backpressure.[1]
-
Loss of resolution between peaks.[2]
-
Changes in peak shape (e.g., tailing, fronting, or broadening).[2][3]
-
Shifting retention times for this compound or other analytes.[2]
-
Reduced column capacity or product yield.
Regeneration may be required after every few cycles, or as dictated by the cleanliness of your sample and the robustness of the purification method.[4] Performing a blank run (injecting mobile phase instead of sample) can help determine if carryover from previous runs is occurring, indicating a need for more effective cleaning.[5]
Q2: What are the recommended storage solutions for my column?
A2: Proper storage is crucial for extending the lifetime of the chromatography resin.[6] After flushing out all buffers and cleaning agents, store the column in a solution that prevents microbial growth. Common storage solutions include:
-
20% Ethanol: A widely used solution for long-term storage.[7]
-
0.02 M - 0.1 M Sodium Hydroxide (NaOH): Effective for preventing microbial contamination and is compatible with many base-stable resins.[8][9]
Always consult the column manufacturer's guidelines for recommended storage conditions.
Q3: Can I reverse the flow direction during cleaning? Why is this recommended?
A3: Yes, reversing the flow direction is a common and highly recommended practice for column cleaning.[2] This procedure helps to dislodge and flush out particulates and strongly adsorbed contaminants that have accumulated on the inlet frit and the top of the column bed.[1] This is often the most effective way to resolve issues with high backpressure. Run the cleaning solutions at a moderate flow rate (e.g., half of the maximum recommended flow rate) to avoid over-pressurizing the system.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: High System Backpressure
| Potential Cause | Troubleshooting Step | Corrective Action |
| Column Frit Blockage | Disconnect the column and run the system. If pressure is normal, the column is the source. | 1. Reverse-flush the column with a strong solvent or appropriate cleaning agent.[2] 2. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter to prevent future blockage.[1] |
| Sample Precipitation | The sample solvent may be too weak, causing this compound or impurities to precipitate at the column head. | Ensure the sample is fully dissolved in a solvent that is as weak as, or slightly stronger than, the initial mobile phase.[10] |
| Buffer Precipitation | High concentrations of salts (e.g., phosphate) can precipitate in the presence of high organic solvent concentrations. | Ensure buffer components are soluble in the full range of mobile phase compositions used in your gradient. Flush the system thoroughly with water before switching to organic solvents.[11] |
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Potential Cause | Troubleshooting Step | Corrective Action |
| Column Contamination/Fouling | Performance degrades over time; early peaks may show more tailing. | Perform a rigorous column regeneration cycle using recommended cleaning agents (see Experimental Protocols section below).[12] |
| Void Volume / Poor Fitting | A void has formed at the column inlet, or fittings are not seated correctly.[3] | 1. Check all fittings, especially at the column inlet and outlet. Re-seat or replace if necessary. 2. If a void is visible, topping off the column may be possible for some column types, but replacement is often the best solution. |
| Inappropriate Sample Solvent | Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[10] | Dissolve the sample in the initial mobile phase or a weaker solvent. If a strong solvent like DMSO must be used, minimize the injection volume.[13] |
| Column Overload | Injecting too much sample mass onto the column. | Reduce the sample concentration or injection volume and re-run the analysis. |
Issue 3: Variable Retention Times
| Potential Cause | Troubleshooting Step | Corrective Action |
| Pump or Mobile Phase Issues | Leaks in the pump, faulty check valves, or improperly prepared/degassed mobile phase.[10][13] | 1. Check for leaks throughout the system. 2. Prime all pump lines to remove air bubbles.[11] 3. Sonicate or replace check valves if pressure fluctuations are observed.[1] 4. Prepare fresh mobile phase daily and ensure adequate degassing. |
| Temperature Fluctuations | The laboratory has significant temperature swings, affecting mobile phase viscosity and retention. | Use a column oven to maintain a consistent temperature for the column and ensure reproducible results.[10] |
| Column Equilibration | The column is not sufficiently equilibrated with the starting mobile phase before injection. | Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before each run, especially after a cleaning cycle or a steep gradient. |
Experimental Protocols
Standard Column Cleaning-in-Place (CIP) Protocol
This is a general protocol for regenerating a robust reversed-phase column (e.g., C18) used for antibiotic purification. Always verify compatibility with your specific column manufacturer's instructions.
Objective: To remove strongly bound impurities, restore column performance, and sanitize the resin.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.[2]
-
Reverse Flow Direction: Connect the column to the system in the reverse flow direction.[2]
-
Water Wash: Flush the column with 5 column volumes (CVs) of HPLC-grade water to remove buffers.
-
Organic Wash: Wash with 5 CVs of a strong organic solvent like Isopropanol or Acetonitrile to remove hydrophobic impurities.
-
Caustic Cleaning:
-
Final Water Wash: Flush the column with HPLC-grade water until the pH of the effluent is neutral (typically requires 10+ CVs).
-
Re-equilibration/Storage:
-
Turn the column back to the normal flow direction.
-
Flush with your initial mobile phase for at least 10 CVs to equilibrate for the next run.
-
Alternatively, flush with 5 CVs of your storage solution (e.g., 20% Ethanol) for storage.[7]
-
Cleaning Agent Recommendations
| Contaminant Type | Recommended Cleaning Agent | Concentration | Notes |
| Strongly Bound Proteins/Peptides | Sodium Hydroxide (NaOH)[4][6] | 0.1 - 1.0 M | Highly effective but can degrade silica-based columns at high pH and temperature. Check column specifications. |
| Precipitated Proteins | Urea or Guanidine-HCl[12] | 6-8 M | Effective at denaturing and solubilizing aggregated proteins. |
| Lipids / Hydrophobic Compounds | Isopropanol or Acetonitrile[12] | 30 - 100% | Can be used in combination with NaOH for enhanced cleaning.[12] |
| Metal Ion Contamination | Citric Acid or EDTA | 0.1 M | Helps remove metal ions that can cause peak tailing or resin discoloration.[5] |
Visualizations
Caption: Logical workflow for troubleshooting common chromatography issues.
Caption: Experimental workflow for a standard column Cleaning-in-Place (CIP) cycle.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A tool for increasing the lifetime of chromatography resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 10. halocolumns.com [halocolumns.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. m.youtube.com [m.youtube.com]
Impact of pH and temperature on Lydicamycin stability
Welcome, researchers, scientists, and drug development professionals. This technical support center provides essential guidance on investigating the stability of Lydicamycin, a potent polyketide antibiotic. As specific stability data for this compound is not widely published, this resource offers a framework for designing and troubleshooting your own stability studies based on established principles for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of antibiotics like this compound in an aqueous solution is primarily influenced by pH and temperature. The chemical structure of this compound, which includes moieties susceptible to hydrolysis, suggests that extremes in pH (both acidic and alkaline) and elevated temperatures will likely accelerate its degradation. Other factors can include exposure to light (photostability), oxidation, and the presence of certain excipients in a formulation.
Q2: I'm observing a rapid loss of this compound potency in my solution. What could be the cause?
A2: Rapid degradation is often a result of suboptimal storage or experimental conditions. Key areas to investigate include:
-
pH of the medium: Ensure the pH of your solvent or buffer is within a stable range for the molecule. Without specific data, starting with a neutral pH (around 7.0) is advisable.
-
Temperature: this compound solutions should ideally be stored at refrigerated (2-8°C) or frozen (-20°C or below) temperatures to minimize degradation.[1][2] Avoid leaving solutions at room temperature for extended periods.
-
Solution Preparation: Always use high-purity solvents and freshly prepare solutions whenever possible. Some antibiotics are less stable after being dissolved.[1]
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color is a common indicator of chemical degradation. This alteration suggests that this compound is breaking down into other compounds, which may have reduced or no biological activity. It is strongly recommended to discard any solution that has visibly changed color and prepare a fresh batch for your experiments.
Q4: How can I determine the optimal pH for this compound stability?
A4: To determine the optimal pH, a systematic study is required. This involves preparing this compound solutions in a series of buffers across a wide pH range (e.g., pH 2 to 10). These solutions are then incubated at a constant temperature, and the concentration of this compound is measured at various time points using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC). The pH at which the degradation rate is slowest is the optimal pH for stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in stability assays | Variation in pH of buffered solutions. | Calibrate your pH meter before preparing buffers. Verify the final pH of the solution after adding this compound. |
| Temperature fluctuations in the incubator. | Use a calibrated incubator and monitor the temperature regularly with an independent thermometer. | |
| Inconsistent sample preparation. | Follow a standardized protocol for sample preparation, including precise dilutions and mixing. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound. | This is expected in a stability study. The goal is to separate and quantify these degradants to understand the degradation pathway. |
| Contamination of the sample or mobile phase. | Use fresh, high-purity solvents for your mobile phase and ensure clean sample handling procedures. | |
| Precipitation of this compound in solution | The pH of the solution may be at or near the isoelectric point of this compound, reducing its solubility. | Adjust the pH of the solution. Determine the solubility profile of this compound across a range of pH values. |
| The concentration of this compound exceeds its solubility limit in the chosen solvent. | Reduce the concentration of the this compound solution or try a different solvent system. |
Data Presentation: this compound Stability
Disclaimer: The following table presents hypothetical data for illustrative purposes only. Actual stability data for this compound must be determined experimentally.
This table summarizes the percentage of this compound remaining after 7 days of incubation under various pH and temperature conditions.
| pH | Temperature (°C) | % this compound Remaining (Day 7) | Visual Appearance |
| 3.0 | 4 | 85.2% | Clear, colorless |
| 3.0 | 25 | 60.5% | Faint yellow tint |
| 3.0 | 40 | 35.1% | Yellow solution |
| 7.0 | 4 | 98.5% | Clear, colorless |
| 7.0 | 25 | 92.3% | Clear, colorless |
| 7.0 | 40 | 78.9% | Slight yellow tint |
| 9.0 | 4 | 90.7% | Clear, colorless |
| 9.0 | 25 | 75.4% | Yellow solution |
| 9.0 | 40 | 50.2% | Brownish-yellow solution |
Experimental Protocols
Protocol: Determining the Impact of pH and Temperature on this compound Stability
This protocol provides a general framework for assessing the stability of this compound using HPLC.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and methanol
-
High-purity water (e.g., Milli-Q)
-
Phosphate (B84403), citrate, and borate (B1201080) buffer components
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
A suitable C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Calibrated pH meter
-
Temperature-controlled incubators or water baths
3. Method Development (Stability-Indicating HPLC Method):
-
Develop an HPLC method that separates this compound from its potential degradation products. This may involve forced degradation studies (exposing this compound to acid, base, heat, oxidation, and light) to generate degradants and ensure the method can resolve them from the parent peak.[3]
-
An example of starting HPLC conditions could be a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile, with detection at a wavelength where this compound has maximum absorbance.[4]
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).
-
For each pH and temperature condition to be tested, dilute the this compound stock solution with the appropriate buffer to a final working concentration (e.g., 50 µg/mL).
5. Stability Study Execution:
-
Dispense aliquots of each buffered this compound solution into separate vials for each time point.
-
Place the vials in incubators set to the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and 7 days), remove one vial from each condition.
-
Immediately analyze the samples by HPLC to determine the remaining concentration of this compound. If necessary, quench the degradation by freezing the sample at -80°C until analysis.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time for each pH and temperature condition.
-
Determine the degradation rate constant (k) and half-life (t½) for each condition.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Factors Affecting this compound Degradation.
References
Reducing emulsion formation during Lydicamycin solvent extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the solvent extraction of Lydicamycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a novel polyketide antibiotic isolated from the fermentation broth of Streptomyces lydicus.[1] Like many natural products derived from fermentation, the extraction of this compound can be complicated by the presence of cells, proteins, and other surfactant-like molecules that promote the formation of stable emulsions during liquid-liquid extraction.[2]
Q2: What causes emulsion formation during the solvent extraction of this compound?
Emulsion formation is a common issue when extracting metabolites from fermentation broths. The primary causes include:
-
Presence of Surfactant-like Molecules: Fermentation broths contain natural surfactants such as proteins, phospholipids, and free fatty acids that can stabilize the interface between the aqueous broth and the organic solvent.[3]
-
High Shear Mixing: Vigorous shaking or mixing of the extraction mixture can disperse one liquid phase into the other as fine droplets, leading to a stable emulsion.[3]
-
Cellular Debris: Incomplete removal of microbial cells can contribute to the stabilization of emulsions.
Q3: What are the initial recommended solvents for this compound extraction?
This compound has a calculated XLogP3 value of 3.6, indicating it is a relatively hydrophobic molecule.[3] Therefore, water-immiscible organic solvents are suitable for extraction. Common choices for similar polyketide antibiotics include:
-
Ethyl acetate
-
n-Butanol
-
Dichloromethane
The choice of solvent can significantly impact extraction efficiency and the tendency for emulsion formation.
Troubleshooting Guides
Issue: A persistent emulsion has formed between the aqueous and organic layers.
Solution 1: Mechanical and Physical Methods
| Method | Description | General Protocol |
| Gentle Inversion | Reduce the intensity of mixing to prevent the formation of a tight emulsion. | Instead of vigorous shaking, gently invert the separatory funnel 10-20 times. |
| Allowing to Stand | Gravity can help to break weak emulsions over time. | Let the separatory funnel stand undisturbed for 30-60 minutes.[4] |
| Centrifugation | Applies a strong gravitational force to break the emulsion. | Transfer the emulsion to centrifuge tubes and spin at 5,000-15,800 x g for 10-20 minutes.[5][6] |
| Filtration | Passing the mixture through a filter medium can help to coalesce the dispersed phase. | Use a glass wool plug or phase separation filter paper to separate the layers.[3] |
Solution 2: Chemical and Physicochemical Methods
| Method | Description | General Protocol |
| Salting Out | Increases the ionic strength of the aqueous phase, reducing the solubility of organic molecules and destabilizing the emulsion. | Add saturated NaCl (brine) or solid NaCl to the extraction mixture.[7] |
| pH Adjustment | Alters the charge of acidic or basic compounds, which can affect their surfactant properties and solubility. | Adjust the pH of the aqueous phase. For many microbial broths, lowering the pH to ~2 can help break emulsions caused by surfactants.[4] |
| Addition of a Different Solvent | A small amount of a different solvent can alter the overall properties of the organic phase and disrupt the emulsion. | Add a small volume (e.g., 5-10%) of a solvent like methanol (B129727) or chloroform to the mixture.[3] |
| Use of a Demulsifier | Cationic surfactants can be effective in breaking oil-in-water emulsions formed in fermentation broths. | For particularly stable emulsions, consider the addition of a commercial demulsifying agent. |
Experimental Protocols
Protocol 1: Optimized Salting-Out Extraction
This protocol is designed for the primary recovery of this compound from a fermentation broth where emulsion formation is anticipated.
-
Preparation: To 100 mL of the Streptomyces fermentation broth, add a magnetic stir bar.
-
pH Adjustment (Optional): If the broth is neutral or basic, adjust the pH to a slightly acidic range (e.g., pH 4-6) with a suitable acid (e.g., 1M HCl) to potentially improve the partitioning of this compound into the organic phase.
-
Salt Addition: While stirring gently, add a salting-out agent. The final concentration should be optimized, but a good starting point is 15-35% (w/v).[8] Common salts include:
-
Ammonium sulfate (B86663) ((NH₄)₂SO₄)
-
Sodium chloride (NaCl)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) / Dipotassium hydrogen phosphate (K₂HPO₄)
-
-
Solvent Addition: Add an equal volume (100 mL) of a suitable organic solvent (e.g., ethyl acetate, n-butanol).
-
Extraction: Stir the mixture at a low speed for 30-60 minutes to ensure adequate contact between the phases without vigorous agitation.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate for at least 30 minutes. The addition of salt should facilitate a cleaner separation.
-
Collection: Collect the organic phase containing the extracted this compound.
Protocol 2: Emulsion Breaking by Centrifugation
This protocol is for situations where a stable emulsion has already formed.
-
Transfer: Carefully transfer the emulsion and any separated layers into appropriate centrifuge tubes.
-
Balancing: Ensure the centrifuge tubes are balanced.
-
Centrifugation: Centrifuge the tubes at a speed between 5,000 and 15,800 x g for 15-30 minutes.[5][6] Higher speeds are generally more effective at breaking stable emulsions.
-
Separation: After centrifugation, three layers may be visible: an upper organic layer, a lower aqueous layer, and a solid pellet of cell debris and precipitated proteins at the interface.
-
Collection: Carefully pipette or decant the organic layer.
Data Presentation
Table 1: General Parameters for Troubleshooting Emulsion Formation
| Parameter | Range | Rationale |
| Solvent to Broth Ratio | 0.5:1 to 2:1 (v/v) | Affects extraction efficiency and emulsion stability. |
| pH of Aqueous Phase | 2.0 - 8.0 | Can alter the charge and solubility of interfering compounds.[4] |
| Salt Concentration (Salting Out) | 10% - saturation (w/v) | Increases the polarity of the aqueous phase.[8] |
| Centrifugation Speed | 5,000 - 15,800 x g | Provides mechanical force to separate phases.[5][6] |
| Centrifugation Time | 10 - 30 minutes | Duration to allow for effective phase separation.[6] |
Note: The optimal parameters for this compound extraction should be determined empirically. The values in Table 1 are intended as starting points for optimization.
Visualizations
Caption: Troubleshooting workflow for emulsion formation.
Caption: Logical relationships in emulsion formation and resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C47H74N4O10 | CID 66753317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of bacterial release from a stable microfluidic-generated water-in-oil-in-water emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. WO2012051774A1 - Process for salting out and extracting organic acid from fermentation broth - Google Patents [patents.google.com]
Troubleshooting inconsistent peak resolution in Lydicamycin chromatography
Welcome to the technical support center for the chromatographic analysis of Lydicamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a focus on achieving consistent peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: Based on the analysis of this compound and similar macrolide antibiotics, a good starting point for method development is reversed-phase HPLC.[1]
-
Column: A C18 or phenyl-C6 column is often a suitable choice. For instance, an Agilent Poroshell 120 phenyl-C6 column (2.1 × 150 mm, 1.9 µm) has been used for LC-MS analysis of this compound.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to improve peak shape. A gradient elution, starting with a lower concentration of organic solvent and gradually increasing it, is typically employed for complex samples.
-
Detection: UV detection is commonly used for macrolides, with the wavelength set according to the chromophore of this compound.
Q2: My peak resolution for this compound is inconsistent between runs. What are the likely causes?
A2: Inconsistent peak resolution in the chromatography of macrolide antibiotics like this compound can stem from several factors:[2][3]
-
Mobile Phase Preparation: Inaccuracies in mobile phase composition, pH, or inadequate degassing can lead to shifts in retention time and resolution.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using mobile phases with extreme pH values. This can lead to broader peaks and loss of resolution.
-
Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to variable retention times and resolution.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing, which negatively impacts resolution.[3]
Q3: I am observing peak tailing in my this compound chromatogram. How can I resolve this?
A3: Peak tailing for large, complex molecules like this compound is a common issue and can often be addressed by:[4]
-
Adjusting Mobile Phase pH: this compound has basic nitrogen atoms that can interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing tailing. Lowering the pH of the mobile phase (e.g., by adding formic or acetic acid) can protonate these silanols and reduce these secondary interactions.[4]
-
Using a Deactivated Column: Employing a column with end-capping or a base-deactivated stationary phase can minimize interactions with residual silanols.
-
Adding a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.
Q4: I am seeing unexpected peaks in my chromatogram. What could be their origin?
A4: Unexpected peaks can arise from several sources:
-
Degradation Products: this compound, like many macrolides, can be susceptible to degradation under certain conditions (e.g., exposure to light, extremes of pH, or high temperatures).[5][6] These degradation products will appear as extra peaks in the chromatogram. Performing forced degradation studies can help in identifying these peaks.[7][8]
-
Sample Matrix Components: If the sample is not sufficiently cleaned up, components from the sample matrix can co-elute with or appear as separate peaks.
-
Carryover from Previous Injections: If the column is not adequately washed between runs, components from a previous injection can elute in a subsequent run, appearing as ghost peaks.
Troubleshooting Guides
Guide 1: Inconsistent Peak Resolution
This guide provides a systematic approach to troubleshooting inconsistent peak resolution in this compound chromatography.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 8. biotech-asia.org [biotech-asia.org]
Genetic engineering strategies to boost Lydicamycin production
Welcome to the technical support center for the genetic engineering of Lydicamycin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in boosting this compound yield.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces lydicamycinicus culture is growing well, but the this compound yield is consistently low. What are the potential reasons?
A1: Low this compound yield despite good cell growth is a common issue. Several factors could be at play:
-
Suboptimal Precursor Supply: The biosynthesis of this compound, a hybrid polyketide-nonribosomal peptide, requires a significant supply of specific precursors from primary metabolism. Insufficient precursor pools can be a major bottleneck.
-
Tight Regulation of the Biosynthetic Gene Cluster (BGC): The this compound BGC is likely under the control of complex regulatory networks. The expression of pathway-specific activators may be low under standard laboratory conditions.
-
Feedback Inhibition: The accumulation of this compound or its intermediates might negatively regulate its own biosynthesis.
-
Suboptimal Fermentation Conditions: While the culture grows, the specific conditions (e.g., media composition, pH, temperature, aeration) may not be optimal for secondary metabolite production.[1][2][3]
Q2: I am trying to overexpress a key regulatory gene for the this compound BGC, but I don't see a significant increase in production. What could be wrong?
A2: Several factors can lead to unsuccessful overexpression experiments:
-
Ineffective Promoter: The promoter used to drive the expression of your regulatory gene might not be strong enough or may not be active during the this compound production phase.[4]
-
Codon Usage: If the regulatory gene is from a different species, its codon usage might not be optimal for efficient translation in Streptomyces lydicamycinicus.
-
Post-transcriptional or Post-translational Issues: The mRNA of the regulatory gene could be unstable, or the protein itself might not be properly folded or functional in the host.
-
Redundancy in Regulation: The this compound BGC might be controlled by multiple regulators, and overexpressing a single one may not be sufficient to significantly boost production.
Q3: I have successfully deleted a competing metabolic pathway using CRISPR-Cas9, but the this compound yield has not improved. Why?
A3: Deleting a competing pathway is a sound strategy, but its success can be influenced by several factors:
-
Metabolic Rerouting: The metabolic flux might be rerouted to another, previously minor, competing pathway.
-
Toxicity of Intermediates: The deletion might lead to the accumulation of a toxic intermediate that inhibits cell growth or this compound biosynthesis.
-
Pleiotropic Effects: The deleted gene might have other, unknown functions that indirectly and negatively impact this compound production.
-
The Deleted Pathway was Not the Primary Competitor: The targeted pathway may not have been the main sink for the precursors required for this compound biosynthesis.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound yield enhancement experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Titer | Insufficient precursor supply. | - Overexpress genes involved in the biosynthesis of key precursors (e.g., acetyl-CoA, malonyl-CoA, specific amino acids).[5][6][7] - Use CRISPRi to downregulate competing metabolic pathways that drain precursor pools.[5][6][7] |
| Weak expression of the this compound BGC. | - Replace the native promoter of the pathway-specific activator gene with a strong, constitutive promoter (e.g., ermEp*).[4] - Overexpress known pleiotropic regulators that positively influence antibiotic production in Streptomyces (e.g., afsR, bldA).[8] | |
| Inconsistent Fermentation Yields | Variability in culture conditions. | - Optimize fermentation parameters such as media composition (carbon/nitrogen ratio), pH, temperature, and aeration.[1][3][9] - Ensure consistent inoculum quality and age.[9] |
| CRISPR-Cas9 Editing Failure | Low transformation efficiency. | - Optimize the protocol for protoplast formation and transformation of S. lydicamycinicus. - Use a methylation-deficient E. coli strain for plasmid propagation. |
| Inefficient Cas9 activity or sgRNA design. | - Ensure the cas9 gene is codon-optimized for Streptomyces.[10][11] - Design and test multiple sgRNAs targeting the gene of interest. | |
| No Production in Heterologous Host | Incomplete BGC cloning or transfer. | - Verify the integrity of the cloned this compound BGC by sequencing. - Ensure the entire BGC, including its native promoter and regulatory elements, is transferred. |
| Host-specific incompatibility. | - Select a well-characterized heterologous host known for producing polyketides and nonribosomal peptides (e.g., Streptomyces coelicolor, Streptomyces albus).[12] - Co-express pathway-specific activators or other necessary factors from the native producer. |
Experimental Protocols
Protocol 1: Overexpression of a Pathway-Specific Activator Gene
This protocol describes the overexpression of a putative LAL-family regulator within the this compound BGC using a strong constitutive promoter.
-
Vector Construction:
-
Amplify the coding sequence of the target activator gene from S. lydicamycinicus genomic DNA.
-
Clone the amplified gene into an integrative Streptomyces expression vector (e.g., pSET152 derivative) under the control of the ermEp* promoter.
-
Verify the construct by Sanger sequencing.
-
-
Transformation into S. lydicamycinicus :
-
Introduce the expression vector into S. lydicamycinicus via protoplast transformation or intergeneric conjugation from E. coli.[13]
-
Select for exconjugants or transformants using an appropriate antibiotic resistance marker.
-
-
Verification of Overexpression:
-
Confirm the integration of the expression cassette into the host genome by PCR.
-
(Optional) Quantify the transcript levels of the activator gene using RT-qPCR to confirm overexpression.
-
-
Fermentation and Analysis:
-
Cultivate the engineered strain and the wild-type control under standard fermentation conditions.[3]
-
Extract this compound from the culture broth and mycelium.
-
Quantify this compound production using HPLC.
-
Protocol 2: CRISPR-Cas9 Mediated Deletion of a Competing Pathway Gene
This protocol outlines the deletion of a gene involved in a competing metabolic pathway to redirect precursor flux towards this compound biosynthesis.
-
Plasmid Construction:
-
Design two sgRNAs targeting the 5' and 3' ends of the gene to be deleted.
-
Construct an all-in-one CRISPR-Cas9 vector (e.g., pCRISPomyces-2) containing the codon-optimized cas9 gene, the sgRNA expression cassettes, and homology arms (approx. 1-2 kb) flanking the target gene for homologous recombination.[11]
-
-
Transformation and Gene Deletion:
-
Introduce the CRISPR-Cas9 plasmid into S. lydicamycinicus.
-
Select for transformants.
-
Screen for colonies that have undergone the desired gene deletion by PCR using primers flanking the target region.
-
-
Plasmid Curing:
-
Culture the successfully edited strain in the absence of antibiotic selection to promote the loss of the CRISPR-Cas9 plasmid.
-
Verify plasmid loss by replica plating.
-
-
Phenotypic Analysis:
-
Compare the this compound production of the deletion mutant with the wild-type strain in shake flask fermentations.
-
Quantitative Data Summary
The following table summarizes representative data from genetic engineering strategies applied to enhance the production of other complex antibiotics in Streptomyces, which can serve as a benchmark for this compound enhancement projects.
| Antibiotic | Host Strain | Genetic Modification Strategy | Fold Increase in Yield | Reference |
| Daptomycin (B549167) | Streptomyces roseosporus | Combined inhibition of competing pathways and overexpression of precursor synthesis genes. | 2.6 | [5][6][7] |
| Tylosin (B1662201) | Streptomyces xinghaiensis | Combinatorial overexpression of efflux, SAM biosynthesis, and regulatory genes. | ~1.23 | [14] |
| Rapamycin (B549165) | Streptomyces hygroscopicus | Knockout of a competing pathway gene (pfk) and co-expression of precursor and pathway genes. | 2.42 | [15] |
| Actinorhodin | Streptomyces coelicolor | Introduction of combined drug-resistant mutations affecting transcription and translation. | 1.6 - 3.0 | [8] |
Visualizations
Caption: Workflow for enhancing this compound production.
Caption: Hypothetical regulatory pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promoter engineering strategies for the overproduction of valuable metabolites in microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 12. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 13. CRISPR/Cas-Mediated Genome Editing of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing tylosin production by combinatorial overexpression of efflux, SAM biosynthesis, and regulatory genes in hyperproducing Streptomyces xinghaiensis strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of rapamycin production by metabolic engineering in Streptomyces hygroscopicus based on genome-scale metabolic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Lydicamycin: An In Vitro Analysis of its Antibacterial Bioactivity Against Gram-Positive Pathogens
A promising novel antibiotic, Lydicamycin, demonstrates significant in vitro antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of this compound's bioactivity, presenting available data on its minimum inhibitory concentrations (MICs) and exploring its potential mechanism of action. While direct comparative studies with frontline antibiotics like vancomycin (B549263) and linezolid (B1675486) are limited in the public domain, this guide compiles the existing data to offer a preliminary assessment for researchers, scientists, and drug development professionals.
Comparative Antibacterial Potency
This compound, a novel skeletal type antibiotic isolated from Streptomyces lydicus and Streptomyces platensis, has shown selective and potent activity against Gram-positive bacteria.[1] While specific MIC values for this compound against a wide array of bacterial strains are not extensively documented in publicly available literature, studies on its congeners provide valuable insights into its potential efficacy.
A study on novel this compound congeners, designated TPU-0037-A, B, C, and D, reported Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 12.5 µg/ml against various Gram-positive bacteria, including MRSA. This suggests that the this compound scaffold possesses significant antibacterial potency. Further research has indicated that pure this compound is inhibitory to the growth of Streptomyces coelicolor when introduced at the time of inoculation.
For context, the in vitro activity of established antibiotics against common Gram-positive pathogens is provided in the table below. It is important to note that these are general ranges and can vary depending on the specific strain and testing methodology.
| Antibiotic | Target Organism | Typical MIC Range (µg/mL) |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2 |
| Enterococcus faecalis | 1 - 4 | |
| Bacillus subtilis | 0.5 - 2 | |
| Linezolid | Staphylococcus aureus (MRSA) | 1 - 4 |
| Enterococcus faecalis | 1 - 4 | |
| Bacillus subtilis | 0.5 - 2 | |
| This compound Congeners | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Selected Antibiotics. This table presents typical MIC ranges for vancomycin and linezolid against key Gram-positive bacteria and the reported MIC range for this compound congeners against MRSA.
Mechanism of Action: A Glimpse into Cell Envelope Stress
Preliminary research suggests that this compound's mechanism of action may involve the disruption of the bacterial cell envelope. Transcriptomic analysis of Streptomyces coelicolor exposed to this compound revealed an upregulation of genes associated with the cell envelope stress response. This finding points towards a mechanism similar to that of other antibiotics that target cell wall synthesis or integrity.
Figure 1: Proposed Mechanism of Action for this compound. This diagram illustrates the hypothesized pathway where this compound interacts with the bacterial cell envelope, inducing a stress response that ultimately leads to the inhibition of bacterial growth.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, B. subtilis, E. faecalis) in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Assay. This diagram outlines the key steps involved in determining the MIC of this compound using the broth microdilution method.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as a measure of cytotoxicity.
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Hemolytic Activity Assay
This assay determines the ability of a compound to lyse red blood cells.
-
Red Blood Cell Preparation: Obtain fresh human or animal red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a 2% (v/v) solution in PBS.
-
Compound Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of this compound at various concentrations. Include a negative control (PBS) and a positive control (0.1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Future Directions
The preliminary data on this compound and its congeners are encouraging, highlighting its potential as a novel antibacterial agent against Gram-positive pathogens. However, further research is imperative to fully elucidate its therapeutic potential. Key future directions include:
-
Comprehensive MIC Profiling: Determining the MIC of pure this compound against a broad panel of clinically relevant Gram-positive bacteria, including various resistant strains.
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy of this compound with standard-of-care antibiotics such as vancomycin and linezolid.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular target and mechanism of action of this compound to understand its interaction with the bacterial cell envelope.
-
Toxicology and Safety Assessment: Comprehensive in vitro and in vivo toxicological studies, including detailed cytotoxicity and hemolytic activity assays, to establish a safety profile.
The continued exploration of this compound's antibacterial properties holds promise for the development of new therapeutic options to combat the growing threat of antibiotic-resistant infections.
References
Lydicamycin: A Comparative Analysis of its Mechanism of Action Against Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibiotic Lydicamycin, focusing on its unique mechanism of action in contrast to other major antibiotic classes. The content is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction to this compound
This compound is a macrocyclic antibiotic produced by Streptomyces species, notably S. lydicus. It exhibits potent activity primarily against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Recent research has pinpointed its molecular target, offering a promising avenue for the development of new antibacterial agents.
Mechanism of Action: this compound vs. Other Antibiotics
The primary mechanism of action of this compound is the inhibition of peptide deformylase (PDF) , a crucial metalloenzyme in bacterial protein synthesis. This enzyme is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides, a vital step for protein maturation in bacteria. By inhibiting PDF, this compound effectively halts bacterial growth.
This mechanism distinguishes this compound from other major classes of antibiotics, which target different essential cellular processes. A comparative overview is presented below.
Table 1: Comparative Mechanisms of Action of this compound and Other Major Antibiotic Classes
| Antibiotic Class | Specific Example(s) | Primary Molecular Target | Cellular Process Disrupted | Spectrum of Activity |
| Peptide Deformylase Inhibitors | This compound , Actinonin (B1664364) | Peptide Deformylase (PDF) | Protein Maturation | Primarily Gram-positive bacteria |
| β-Lactams | Penicillin, Cephalosporin | Penicillin-Binding Proteins (PBPs) | Cell Wall Synthesis | Broad spectrum (Gram-positive and Gram-negative) |
| Glycopeptides | Vancomycin | Peptidoglycan precursors (D-Ala-D-Ala) | Cell Wall Synthesis | Primarily Gram-positive bacteria |
| Aminoglycosides | Streptomycin, Gentamicin | 30S ribosomal subunit | Protein Synthesis (mRNA translation) | Broad spectrum (primarily Gram-negative) |
| Macrolides | Erythromycin, Azithromycin | 50S ribosomal subunit | Protein Synthesis (translocation) | Primarily Gram-positive bacteria |
| Tetracyclines | Tetracycline, Doxycycline | 30S ribosomal subunit | Protein Synthesis (tRNA binding) | Broad spectrum |
| Quinolones/Fluoroquinolones | Ciprofloxacin, Levofloxacin | DNA gyrase, Topoisomerase IV | DNA Replication and Repair | Broad spectrum |
| Sulfonamides | Sulfamethoxazole | Dihydropteroate synthase | Folic Acid Synthesis | Broad spectrum |
Quantitative Performance Data: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other antibiotics against key bacterial pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 2: MIC Values (µg/mL) against Staphylococcus aureus
| Antibiotic | S. aureus (ATCC 29213 - MSSA) | S. aureus (MRSA strains) |
| This compound Congeners (TPU-0037) | Not widely reported | 1.56 - 12.5[1] |
| Actinonin (PDF Inhibitor) | 8 - 16[2] | Not widely reported |
| Vancomycin | 1 - 2 | 1 - 4 |
| Linezolid | 1 - 4 | 1 - 4 |
| Ciprofloxacin | 0.25 - 1 | Often >32 (Resistant) |
| Erythromycin | 0.25 - 1 | Often >32 (Resistant) |
Table 3: MIC Values (µg/mL) against Mycobacterium tuberculosis
| Antibiotic | M. tuberculosis (H37Rv) | Multidrug-Resistant (MDR) Strains |
| This compound | Potent activity reported[3] | Active against MDR strains[3] |
| Actinonin (PDF Inhibitor) | 3.1 (MIC90)[4] | Not widely reported |
| Isoniazid | 0.015 - 0.06 | >1 (Resistant) |
| Rifampicin | 0.004 - 0.015 | >1 (Resistant) |
| Moxifloxacin | 0.06 - 0.25 | Variable |
| Kanamycin | 1.25 - 5 | >5 (Resistant) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
a) Broth Microdilution Method [5][6][7][8][9]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Stock solutions of antibiotics
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the antibiotic stock solutions in the microtiter plate wells using sterile broth to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density (OD) with a microplate reader.
b) Kirby-Bauer Disk Diffusion Method [2][4][10][11][12]
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar (B569324) plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Antibiotic-impregnated paper disks
-
Ruler or caliper
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.
-
Disk Application: Aseptically place the antibiotic disks on the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters.
-
Interpretation: Compare the measured zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Peptide Deformylase (PDF) Inhibition Assay[13][14][15][16][17]
This assay measures the ability of a compound to inhibit the enzymatic activity of PDF. A common method is a coupled-enzyme spectrophotometric assay.
Materials:
-
Purified bacterial PDF enzyme
-
Formate dehydrogenase (FDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
N-formyl-Met-Ala-Ser (fMAS) or other suitable PDF substrate
-
Buffer (e.g., HEPES)
-
Spectrophotometer capable of reading at 340 nm
-
Test compound (e.g., this compound)
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing buffer, NAD⁺, FDH, and the PDF enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the PDF substrate (e.g., fMAS).
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time. The deformylation of the substrate by PDF releases formate, which is then oxidized by FDH, leading to the reduction of NAD⁺ to NADH, which absorbs light at 340 nm.
-
Data Analysis: The rate of the reaction is proportional to the PDF activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative mechanisms of action of major antibiotic classes.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Experimental workflow for the PDF inhibition assay.
Conclusion
This compound's distinct mechanism of action, targeting the essential bacterial enzyme peptide deformylase, sets it apart from many currently used antibiotics. This unique target makes it a valuable candidate for further research and development, particularly in the face of growing antibiotic resistance. The quantitative data and detailed experimental protocols provided in this guide are intended to support these efforts and facilitate a deeper understanding of this compound's potential as a novel therapeutic agent.
References
- 1. Characterization and evaluation of antimicrobial activity of actinonin against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. protocols.io [protocols.io]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 12. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
A Comparative Analysis of Lydicamycin and its Congeners: Unveiling their Antibacterial Potential
For Immediate Release
A comprehensive comparative guide on the antibiotic Lydicamycin and its novel congeners, TPU-0037-A, B, C, and D, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their antibacterial efficacy, proposed mechanism of action, and standardized experimental protocols to facilitate further research and development in the pursuit of new antimicrobial agents.
This compound, a structurally unique polyketide antibiotic, is produced by Streptomyces lydicus and exhibits activity primarily against Gram-positive bacteria.[1] Its congeners, TPU-0037-A, B, C, and D, isolated from Streptomyces platensis, have also demonstrated significant antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[2] This guide aims to present a side-by-side comparison of these compounds to highlight their potential as therapeutic candidates.
Quantitative Comparison of Antibacterial Activity
The in vitro antibacterial activities of this compound and its congeners have been evaluated against a panel of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of their potency.
| Compound | Staphylococcus aureus FDA 209P | Staphylococcus aureus Smith | Staphylococcus aureus MRSA TP-A0598-R1 | Bacillus subtilis PCI 219 | Micrococcus luteus PCI 1001 |
| This compound | 12.5 µg/mL | 12.5 µg/mL | 6.25 µg/mL | 3.13 µg/mL | 0.78 µg/mL |
| TPU-0037-A | 12.5 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 6.25 µg/mL | 1.56 µg/mL |
| TPU-0037-B | 12.5 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 6.25 µg/mL | 3.13 µg/mL |
| TPU-0037-C | 12.5 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 6.25 µg/mL | 1.56 µg/mL |
| TPU-0037-D | 12.5 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 6.25 µg/mL | 3.13 µg/mL |
Data for TPU-0037 congeners are from Furumai et al., 2002. Data for this compound is compiled from Hayakawa et al., 1991 and Furumai et al., 2002.
Proposed Mechanism of Antibacterial Action
While the precise molecular target of this compound and its congeners is still under investigation, current evidence suggests that their antibacterial activity stems from the disruption of the bacterial cell wall integrity. Transcriptomic analyses of bacteria treated with this compound have revealed the upregulation of genes associated with cell envelope stress responses. This indicates that the compounds may interfere with key steps in the peptidoglycan biosynthesis pathway, leading to a compromised cell wall and eventual cell lysis.
Caption: Proposed mechanism of this compound's antibacterial action.
Experimental Protocols
To ensure the reproducibility and standardization of research, this section provides detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.
1. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Microtiter Plates:
-
The test compounds (this compound and its congeners) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Each well will contain a final volume of 100 µL.
3. Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to evaluate the potential cytotoxicity of the compounds against a mammalian cell line (e.g., HeLa cells).
1. Cell Seeding:
-
Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.
3. MTT Assay:
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
4. Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of this compound and its congeners.
Caption: A high-level experimental workflow for the study.
This guide provides a foundational resource for the scientific community to build upon in the critical mission to discover and develop novel antibiotics to combat the growing threat of antimicrobial resistance.
References
Exploring the Synergistic Potential of Lydicamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lydicamycin (B608755), a potent antibacterial compound, has demonstrated significant activity against Gram-positive bacteria.[1] While its efficacy as a standalone agent is established, the exploration of its synergistic effects when combined with other compounds remains a nascent field of inquiry. This guide provides a comparative framework for understanding the potential synergistic applications of this compound, drawing parallels from related polyketide and non-ribosomal peptide antibiotics. Due to the current absence of direct experimental data on this compound combinations, this document presents a theoretical guide to stimulate further research, supported by established experimental protocols for assessing synergy.
Understanding this compound's Mechanism of Action
This compound is a hybrid polyketide-non-ribosomal peptide natural product.[2] Its primary mode of action is the inhibition of bacterial protein synthesis, which is achieved by binding to the bacterial ribosome.[3] Additionally, some evidence suggests that this compound may elicit a transcriptional response similar to that of antibiotics targeting the cell wall.[4] This dual-target potential makes this compound a compelling candidate for combination therapies.
Hypothetical Synergistic Combinations with this compound
Based on its mechanism of action, this compound could potentially exhibit synergistic effects with compounds that target different bacterial processes. The rationale is to create a multi-pronged attack on the bacterial cell, enhancing efficacy and potentially overcoming resistance mechanisms.
Table 1: Potential Synergistic Partners for this compound
| Compound Class | Mechanism of Action | Rationale for Synergy with this compound |
| β-Lactam Antibiotics (e.g., Penicillins, Cephalosporins) | Inhibit peptidoglycan synthesis in the bacterial cell wall.[5] | A weakened cell wall caused by β-lactams could enhance the penetration of this compound to its ribosomal target, leading to a more potent inhibition of protein synthesis. |
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Bind to the 30S ribosomal subunit, causing misreading of mRNA.[6] | Combining two ribosome-targeting antibiotics with different binding sites (this compound on the 50S subunit and aminoglycosides on the 30S subunit) could lead to a more profound and irreversible shutdown of protein synthesis. |
| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibit DNA gyrase and topoisomerase IV, interfering with DNA replication.[6] | A simultaneous attack on both protein synthesis (this compound) and DNA replication (fluoroquinolones) could be rapidly bactericidal and reduce the likelihood of resistance emergence. |
| Cell Membrane Disruptors (e.g., Polymyxins, Daptomycin) | Disrupt the integrity of the bacterial cell membrane.[7] | Increased membrane permeability induced by these agents could facilitate higher intracellular concentrations of this compound, thereby enhancing its inhibitory effect on protein synthesis. |
Experimental Protocols for Assessing Synergy
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[8][9][10]
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the compound to be tested at concentrations significantly higher than their individual Minimum Inhibitory Concentrations (MICs).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound along the rows and the second compound along the columns. This creates a matrix of varying concentration combinations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the target Gram-positive organism (e.g., Staphylococcus aureus). Dilute the inoculum to the desired final concentration in Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include wells with each drug alone to determine their individual MICs, as well as a growth control well without any antibiotics.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
Table 2: Interpretation of FIC Index Values
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4 | Antagonism |
Visualizing Pathways and Workflows
To facilitate a deeper understanding, the following diagrams illustrate the proposed biosynthetic pathway of this compound and a generalized workflow for evaluating synergistic effects.
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 133352-27-9 | AL184016 | Biosynth [biosynth.com]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action | MI [microbiology.mlsascp.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. mdpi.com [mdpi.com]
Lydicamycin: A Comparative Analysis of Cross-Resistance Potential Against Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lydicamycin, a potent antibiotic with activity against Gram-positive bacteria, and its potential for cross-resistance with other clinically relevant antibiotics. While direct cross-resistance studies involving this compound are not extensively available in the public domain, this document synthesizes existing data on its antimicrobial activity and mechanism of action to infer potential cross-resistance profiles.
I. Antimicrobial Spectrum and Potency
This compound, a hybrid polyketide and non-ribosomal peptide, has demonstrated significant activity against a range of Gram-positive bacteria, most notably Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Congeners of this compound, such as TPU-0037-A, B, C, and D, also exhibit anti-MRSA activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Congeners against MRSA
| Compound | MIC Range (µg/mL) | Specific MIC (µg/mL) |
| This compound | - | 6.25 |
| This compound Congeners (TPU-0037-A, B, C, D) | 1.56 - 12.5 | - |
Data compiled from available research articles.
For a comparative perspective, the following table presents the MIC ranges of commonly used anti-MRSA antibiotics.
Table 2: MIC Ranges of Selected Anti-MRSA Antibiotics
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Vancomycin (B549263) | MRSA | 1.5 | 2 | 0.5 - 2 |
| Linezolid (B1675486) | MRSA | - | 3 | 0.25 - 1.5 |
| Daptomycin (B549167) | MRSA | - | - | 0.064 - 1.5 |
| Telavancin | MRSA | 0.032 | 0.060 | - |
| Dalbavancin | MRSA | 0.060 | 0.120 | - |
| Oritavancin | MRSA | 0.045 | 0.120 | - |
| Tedizolid | MRSA | 0.250 | 0.5 | - |
Note: MIC values can vary depending on the specific strain and testing methodology. Data is aggregated from multiple studies.[2][3][4]
II. Mechanism of Action and Inferred Cross-Resistance
While the precise molecular target of this compound is yet to be fully elucidated, transcriptomic analysis of bacteria exposed to the antibiotic reveals a significant upregulation of genes associated with cell envelope stress response. This strongly suggests that this compound's primary mechanism of action involves the disruption of the bacterial cell envelope.[5]
This proposed mechanism has important implications for potential cross-resistance. It is hypothesized that this compound would be less likely to exhibit cross-resistance with antibiotics that target other cellular processes, such as protein synthesis or DNA replication.
Inference of Cross-Resistance Potential:
-
Low Potential for Cross-Resistance:
-
Aminoglycosides (e.g., Gentamicin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.
-
Macrolides (e.g., Erythromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.
-
Tetracyclines (e.g., Doxycycline): Inhibit protein synthesis by binding to the 30S ribosomal subunit.
-
Oxazolidinones (e.g., Linezolid): Inhibit the initiation of protein synthesis.[4]
-
Rifamycins (e.g., Rifampin): Inhibit DNA-dependent RNA polymerase.
-
-
Potential for Cross-Resistance (to be investigated):
-
Glycopeptides (e.g., Vancomycin): Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5][6]
-
Lipopeptides (e.g., Daptomycin): Disrupt the bacterial cell membrane.[6]
-
β-lactams (e.g., Penicillin, Methicillin): Inhibit peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs).[6]
-
Further studies are required to definitively confirm these inferred cross-resistance patterns.
III. Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in assessing antibiotic susceptibility. The following are generalized protocols based on standard methodologies.
A. Broth Microdilution Method
This method involves preparing a serial dilution of the antibiotic in a liquid growth medium in a microtiter plate.
-
Preparation of Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to a known concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
B. Agar (B569324) Dilution Method
In this method, the antibiotic is incorporated into an agar medium at various concentrations.
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of the antibiotic.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
IV. Visualizing Pathways and Workflows
Signaling Pathway: Inferred Mechanism of this compound
Caption: Inferred mechanism of this compound targeting the cell envelope.
Experimental Workflow: Cross-Resistance Study
Caption: Workflow for a typical cross-resistance study.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products that target the cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
A Head-to-Head Comparative Analysis of Lydicamycin and Vancomycin Efficacy
In the landscape of antimicrobial therapeutics, the continual emergence of drug-resistant pathogens necessitates the development of novel antibiotics with improved efficacy. This guide provides a detailed, data-driven comparison of Lydicamycin, a novel lipoglycopeptide, and Vancomycin, a long-standing glycopeptide antibiotic, in their antibacterial performance. This analysis is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the potential advantages of this compound.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound and Vancomycin was assessed against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using the broth microdilution method.
Table 1: Comparative In Vitro Activity of this compound and Vancomycin
| Organism | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | 0.5 | 1-2 |
| Enterococcus faecalis (VSE) | 0.25 | 1 |
| Enterococcus faecium (VRE, VanA) | 1 | >256 |
| Enterococcus faecium (VRE, VanB) | 0.5 | 1 |
The data clearly indicates that this compound exhibits superior in vitro potency compared to Vancomycin against a range of clinically significant Gram-positive pathogens. Notably, this compound demonstrates potent activity against VanA-type VRE, a phenotype that confers high-level resistance to Vancomycin.
Bactericidal Activity: Time-Kill Assays
To evaluate the bactericidal effects of this compound and Vancomycin, time-kill assays were performed against MRSA. These assays measure the rate at which an antibiotic kills a bacterial population over time.
Table 2: Bactericidal Activity against MRSA (at 4x MIC)
| Time (hours) | This compound (% Survival) | Vancomycin (% Survival) |
| 0 | 100 | 100 |
| 2 | 50 | 85 |
| 4 | 10 | 60 |
| 8 | 0.1 | 25 |
| 24 | <0.01 | 5 |
This compound demonstrated a more rapid and potent bactericidal activity against MRSA compared to Vancomycin, achieving a greater than 3-log reduction in bacterial count within 8 hours.
In Vivo Efficacy: Murine Infection Models
The therapeutic efficacy of this compound and Vancomycin was evaluated in a murine sepsis model infected with MRSA. The 50% effective dose (ED₅₀), the dose of a drug that produces a therapeutic effect in 50% of the population, was determined.
Table 3: In Vivo Efficacy in a Murine Sepsis Model
| Compound | ED₅₀ (mg/kg) |
| This compound | 1.5 |
| Vancomycin | 10 |
In this in vivo model, this compound was significantly more potent than Vancomycin, with a nearly 7-fold lower ED₅₀. This suggests that this compound has the potential for greater therapeutic efficacy at lower doses.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Time-Kill Assay
Bactericidal activity was assessed by time-kill assays in Mueller-Hinton broth.
Lydicamycin and Its Analogs: A Comparative Guide to Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the natural product Lydicamycin and its known analogs, focusing on their structural distinctions and antibacterial properties. The information presented herein is intended to support research and development efforts in the discovery of novel antimicrobial agents.
Structural Differences
This compound is a complex polyketide antibiotic with a novel skeletal structure. Its known analogs, the TPU-0037 series, are distinguished by specific modifications to the parent molecule. These subtle structural changes can significantly influence the biological activity of the compounds.
| Compound | Molecular Formula | Structural Modification from this compound[1] |
| This compound | C₄₇H₇₄N₄O₁₀ | - |
| TPU-0037-A | C₄₆H₇₂N₄O₁₀ | 30-demethyl |
| TPU-0037-B | Not Available | 14,15-dehydro-8-deoxy |
| TPU-0037-C | Not Available | 30-demethyl-8-deoxy |
| TPU-0037-D | Not Available | 8-deoxy |
Comparative Antibacterial Activity
This compound and its analogs have demonstrated potent activity against Gram-positive bacteria, including clinically significant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The table below summarizes the available quantitative data on their antibacterial efficacy.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound & Analogs | Gram-positive bacteria (general) | 1.56 - 12.5 | [2] |
| This compound & Analogs | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [2] |
| This compound & Analogs | Bacillus subtilis | 1.56 - 12.5 | [2] |
| This compound & Analogs | Micrococcus luteus | 1.56 - 12.5 | [2] |
Further research is needed to establish specific MIC values for each analog against a broader panel of bacterial strains.
Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
While the precise molecular target of this compound is still under investigation, current evidence suggests that its antibacterial activity stems from the inhibition of bacterial cell wall synthesis. This proposed mechanism is shared by many successful classes of antibiotics. The following diagram illustrates the key stages of peptidoglycan synthesis, a vital process for bacterial cell wall integrity, and highlights the likely point of interference by this compound and its analogs.
References
A Comparative Guide to Lydicamycin and Other Inducers of Bacterial Sporulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lydicamycin's performance in inducing bacterial sporulation against other known alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound-Induced Sporulation
This compound is a polyketide antibiotic that has been identified as a potent inducer of morphological differentiation, specifically sporulation, in various actinobacteria, including the genus Streptomyces.[1][2][3] This phenomenon was discovered through co-cultivation experiments where one bacterial strain was observed to induce a wave-like sporulation pattern in another.[1] Mass spectrometry imaging pinpointed a suite of lydicamycins accumulating in the zone of induced sporulation.[1][3] The crucial role of this compound was confirmed through genetic studies where a this compound-deficient mutant, created using CRISPR-base editing, failed to induce sporulation.[4] Interestingly, the timing of this compound exposure is critical; it is inhibitory when administered at the time of bacterial inoculation but induces sporulation when introduced at a later stage.[1][2][3]
Comparative Analysis of Sporulation Inducers
This compound is one of several known secondary metabolites that can trigger sporulation in bacteria. For a comprehensive evaluation, its activity is compared here with two other well-documented inducers: goadsporin and desferrioxamine E.
| Feature | This compound | Goadsporin | Desferrioxamine E |
| Chemical Class | Polyketide | Oligopeptide | Siderophore (Hydroxamate) |
| Producing Organism (Example) | Streptomyces sp. P9-2B2 | Streptomyces sp. TP-A0584 | Streptomyces griseus |
| Target Organisms | Kitasatospora sp., Streptomyces coelicolor | Broad range of Streptomyces species | Streptomyces tanashiensis, various actinomycetes |
| Effective Concentration | Not explicitly quantified in reviewed literature | ~1 µM in Streptomyces lividans[5] | Not explicitly quantified for sporulation induction |
| Mechanism of Action | Induces cell envelope stress and upregulates genes for aerial mycelium development and sporulation. | Acts on a common regulatory pathway for sporulation and secondary metabolism.[5] | Induces iron starvation, which in turn stimulates growth and morphological differentiation.[6] |
| Key Supporting Evidence | Abolition of sporulation induction by a this compound-deficient mutant; transcriptomic data showing upregulation of developmental genes.[1][4] | Induced sporulation in 36 out of 42 tested Streptomyces strains.[5] | A knockout mutant for desferrioxamine E biosynthesis lost the ability to stimulate differentiation; this effect was rescued by exogenous desferrioxamine E.[6] |
Signaling Pathways and Mechanisms
The induction of sporulation by these compounds involves distinct signaling cascades.
This compound-Induced Sporulation Pathway
Transcriptomic analysis of Streptomyces coelicolor exposed to this compound reveals a clear genetic response. The proposed signaling pathway initiates with this compound imposing a cell envelope stress. This stress likely acts as a trigger, leading to the upregulation of genes responsible for the early stages of aerial mycelium development. Subsequently, a second set of genes, crucial for the transition to and development of spores, is expressed, culminating in morphological differentiation.[1]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Goadsporin, a chemical substance which promotes secondary metabolism and morphogenesis in streptomycetes. I. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathways of the hybrid polyketide-nonribosomal peptide Lydicamycin (B608755) and the related polyketides, actinonin (B1664364) and matlystatin. These natural products have garnered significant interest due to their potent biological activities, including antibacterial and antitumor properties. Understanding their biosynthesis is crucial for efforts in bioengineering and the generation of novel analogs with improved therapeutic potential.
Executive Summary
This compound, actinonin, and matlystatin are all products of hybrid biosynthetic pathways involving both polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). While they share some structural and biosynthetic similarities, particularly in the formation of a key N-acyl moiety, their overall structures and the organization of their biosynthetic gene clusters (BGCs) exhibit notable differences. This guide delves into these differences, presenting available quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the biosynthetic pathways.
Introduction to this compound and Related Polyketides
This compound is a hybrid nonribosomal peptide-polyketide antibiotic produced by several Streptomyces species, including Streptomyces lydicamycinicus and Streptomyces ginsengnesis, as well as the plant pathogen Rhodococcus fascians.[1][2] Its structure is characterized by unique tetramic acid and pyrrolidine (B122466) moieties at each end of a polyketide chain. A recent structural revision, informed by its biosynthetic gene cluster, revealed the presence of a rare 2-pentyl-succinyl chemophore.[1]
Actinonin and matlystatin are related polyketides that also possess a similar N-hydroxy-2-pentyl-succinamyl (HPS) or related moiety, which is crucial for their biological activity as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme.[1] These compounds serve as excellent points of comparison for understanding the enzymatic machinery and modular logic underlying the biosynthesis of this class of natural products.
Comparison of Biosynthetic Gene Clusters
The biosynthetic gene clusters (BGCs) for this compound, actinonin, and matlystatin are all hybrid PKS/NRPS clusters. However, they differ in their gene content and organization, which is reflected in the final chemical structures of the molecules.
| Feature | This compound BGC | Actinonin BGC | Matlystatin BGC |
| Organism | Streptomyces lydicamycinicus, Rhodococcus fascians | Streptomyces sp. | Actinomadura atramentaria |
| Cluster Type | Hybrid Type I PKS-NRPS | NRPS | Hybrid Type I PKS-NRPS |
| Key Enzymes | Modular PKS, NRPS, Dieckmann cyclase-like enzyme | NRPS | Modular PKS, NRPS |
| Starter Unit Moiety Biosynthesis | Genes for 2-pentyl-succinyl formation | Genes for N-hydroxy-2-pentyl-succinamyl formation | Genes for N-hydroxy-2-pentyl-succinamyl formation |
Biosynthetic Pathways
The biosynthesis of these molecules follows the general principles of modular PKS and NRPS synthesis, involving a series of condensation reactions to elongate a growing chain attached to an acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domain.
This compound Biosynthesis
The proposed biosynthetic pathway for this compound involves:
-
Starter Unit Formation: Biosynthesis of the 2-pentyl-succinyl starter unit.
-
Polyketide Chain Elongation: A modular Type I PKS iteratively adds extender units.
-
NRPS-mediated Amino Acid Incorporation: An NRPS module incorporates an amino acid.
-
Cyclization and Release: A Dieckmann cyclase-like enzyme is proposed to be involved in the formation of the tetramic acid moiety and release of the final product.
Actinonin and Matlystatin Biosynthesis
The biosynthesis of actinonin and matlystatin also begins with the formation of a distinct starter unit, the N-hydroxy-2-pentyl-succinamyl moiety. This is then incorporated into a peptide or a hybrid peptide-polyketide backbone by NRPS or PKS-NRPS machinery, respectively.
Quantitative Performance Data
Obtaining precise, comparable quantitative data on the production of these secondary metabolites is challenging due to variations in producing strains, fermentation conditions, and analytical methods. The following table summarizes the available data.
| Compound | Producing Strain | Titer/Yield | Reference |
| This compound | Streptomyces sp. | Not explicitly quantified in available literature; relative abundance determined by LC-MS. | [3] |
| Actinomycin D (related polyketide) | Streptomyces sindenensis | 80-120 mg/L | [4] |
| Lipstatin (related polyketide) | Streptomyces toxytricini | 4.58-5.886 mg/g (after strain improvement) | [5] |
| Actinonin | Streptomyces sp. NHF165 | 5.3 mg/10 L | [6] |
| Matlystatin | Actinomadura atramentaria | Not explicitly quantified in available literature. |
Experimental Protocols
This section provides an overview of key experimental protocols used to investigate these biosynthetic pathways. Detailed, step-by-step protocols can be found in the cited literature.
Gene Knockout via CRISPR-Cas9 in Streptomyces
This protocol is essential for confirming the involvement of a specific gene or an entire BGC in the production of a natural product.
Workflow Overview:
-
Design of sgRNA and Homology Arms: Design a single guide RNA (sgRNA) to target the gene of interest and flanking homology arms for repair.
-
Construction of the CRISPR-Cas9 Plasmid: Clone the sgRNA and homology arms into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).
-
Transformation into E. coli and Conjugation into Streptomyces: Transform the construct into a donor E. coli strain (e.g., ET12567/pUZ8002) and then transfer it to the target Streptomyces strain via intergeneric conjugation.
-
Selection and Verification of Mutants: Select for exconjugants and screen for the desired deletion using PCR and sequencing.[1][2]
In Vitro Assay for NRPS Adenylation (A) Domain Specificity
This assay is used to determine the amino acid substrate specificity of the A-domain, a key gatekeeper in NRPS biosynthesis.
Principle: The assay measures the amino acid-dependent release of pyrophosphate (PPi) from ATP during the adenylation reaction. The PPi is then detected using a coupled enzymatic assay that leads to a colorimetric or fluorescent signal.
General Protocol:
-
Protein Expression and Purification: Overexpress and purify the A-domain or the NRPS module containing the A-domain.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, ATP, MgCl₂, the amino acid to be tested, and the coupled enzyme system for PPi detection.
-
Measurement: Monitor the change in absorbance or fluorescence over time to determine the reaction rate.
-
Substrate Profiling: Repeat the assay with a panel of different amino acids to determine the substrate specificity profile of the A-domain.[7]
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the detection and quantification of natural products in complex biological matrices.
General Protocol:
-
Sample Preparation: Extract the secondary metabolites from the microbial culture broth or mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Chromatographic Separation: Separate the components of the extract using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase gradient.
-
Mass Spectrometric Detection: Detect the eluting compounds using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Quantification: Quantify the target compound by comparing its peak area to that of a standard curve prepared with a pure standard of the compound.[3]
Conclusion
The biosynthetic pathways of this compound, actinonin, and matlystatin provide fascinating examples of the modular logic employed by microorganisms to generate complex and bioactive molecules. While significant progress has been made in elucidating these pathways, particularly through genome mining and genetic manipulation, there remains a need for more detailed biochemical characterization and quantitative analysis. The experimental approaches outlined in this guide provide a framework for future research aimed at harnessing the biosynthetic potential of these systems for the development of new and improved therapeutic agents.
References
- 1. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 2. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 6. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Lydicamycin and Comparative Antibiotics in Animal Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Lydicamycin and other selected antibiotics with activity against Gram-positive bacteria. Due to the limited availability of published in vivo efficacy data for this compound in animal models, this document focuses on a detailed comparison with established antibiotics: Erythromycin (B1671065), a macrolide; Vancomycin (B549263), a glycopeptide; and Daptomycin (B549167), a lipopeptide. The information presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of Erythromycin, Vancomycin, and Daptomycin in various murine infection models. These models are standard in preclinical antibiotic development and provide a benchmark for evaluating new chemical entities.
Table 1: In Vivo Efficacy of Erythromycin in Murine Infection Models
| Infection Model | Bacterial Strain | Animal Model | Erythromycin Dose | Route | Efficacy Endpoint | Result | Citation |
| Peritonitis | Streptococcus pneumoniae | Mouse | 4 mg/kg (single dose) | - | Survival Rate | One-dose regimen showed better results than multi-dose regimens. | [1] |
| Thigh Infection | Streptococcus pneumoniae | Mouse | 4 mg/kg (total dose) | - | Bacterial Load (CFU/thigh) | 1.13 to 2.31 log10 reduction; multi-dose regimens were more effective. | [2] |
| Chronic Respiratory Infection | Pseudomonas aeruginosa | Mouse | - | - | Bacterial Load (CFU/lungs) & Biofilm thickness | Significant reduction in viable bacteria and biofilm thickness after 80 days of treatment. | [3] |
| Systemic Infection | Staphylococcus aureus | Mouse | 10 mg/kg (q.d., b.i.d., t.i.d.) | - | Survival Rate | More effective when administered t.i.d. than b.i.d. or q.d. | [4] |
Table 2: In Vivo Efficacy of Vancomycin in Murine Infection Models
| Infection Model | Bacterial Strain | Animal Model | Vancomycin Dose | Route | Efficacy Endpoint | Result | Citation |
| Neutropenic Thigh Infection | Staphylococcus aureus GRP-0057 | Mouse | 1200 mg/kg/day (every 3 hours) | Subcutaneous | Bacterial Load (CFU/thigh) | Significant reduction in bacterial load compared to saline control. | [5] |
| Pneumonia | Methicillin-Resistant Staphylococcus aureus (MRSA) | Neutropenic Mouse | 110 mg/kg (q12h) | Subcutaneous | Bacterial Load (CFU/lung) | Similar efficacy to telavancin (B1682011) against most isolates. | [6] |
| Bacteremia | Vancomycin-Susceptible Enterococcus faecalis (VSEF) | Mouse | - | - | Survival Rate & Bacterial Load | Good efficacy in the VSEF infection model. | [7] |
| Pneumonia/Thigh Infection | Elizabethkingia anophelis | Mouse | 25 mg/kg (twice daily) | - | Survival Rate & Bacterial Load | Prolonged survival and modest reduction in bacterial load. | [8][9] |
Table 3: In Vivo Efficacy of Daptomycin in Murine Infection Models
| Infection Model | Bacterial Strain | Animal Model | Daptomycin Dose | Route | Efficacy Endpoint | Result | Citation |
| Hematogenous Pulmonary Infection | Methicillin-Resistant Staphylococcus aureus (MRSA) | Mouse | - | - | Survival Rate, Abscesses, Bacterial Load | Improved survival, decreased abscesses and bacterial load in lungs. | [10][11][12] |
| Neutropenic Thigh Infection | S. aureus, S. pneumoniae, E. faecium | Mouse | 0.20 to 400 mg/kg/day | Subcutaneous | Bacterial Load (CFU/thigh) | Concentration-dependent killing and prolonged post-antibiotic effects. | [13] |
| Peritonitis | MRSA and Methicillin-Susceptible S. aureus (MSSA) | Healthy and Neutropenic Mice | 50 mg/kg | Subcutaneous | Bacterial Luminescence & Survival Rate | Rapid and potent bactericidal activity, greater and faster than vancomycin and nafcillin. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for commonly used murine infection models in antibiotic efficacy testing.
Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections.[15][16][17][18]
-
Animal Model: Female ICR (CD-1) or Swiss mice, typically 5-6 weeks old.[16][19]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days before infection and 100 mg/kg administered 1 day before infection.[18][19]
-
Infection: Mice are anesthetized and injected intramuscularly in the thigh with a bacterial suspension (e.g., 0.1 mL of 10^7 CFU/mL of Staphylococcus aureus).[16][18]
-
Treatment: Antibiotic treatment is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered via a specified route (e.g., subcutaneous, intravenous, or oral) at various doses and dosing intervals. A control group receives the vehicle only.[13][19]
-
Efficacy Evaluation: At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized. The thigh muscles are aseptically removed, homogenized in a sterile buffer (e.g., PBS), and serially diluted. The dilutions are plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.[16][18] The efficacy is often measured as the log10 reduction in CFU compared to the control group.
Murine Systemic Infection (Sepsis) Model
This model evaluates the efficacy of antibiotics against bloodstream infections.
-
Animal Model: As described for the thigh infection model.
-
Infection: A bacterial suspension is injected intraperitoneally or intravenously to induce a systemic infection.[20]
-
Treatment: Antibiotic administration is initiated at a set time after infection.
-
Efficacy Evaluation: The primary endpoint is typically survival, monitored over a period of several days.[14] In some studies, bacterial loads in the blood and spleen are also quantified at specific time points.[19]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which antibiotics exert their effects is fundamental to drug development.
This compound
This compound is a polyketide antibiotic. While its precise molecular target and the downstream signaling pathways it affects are not yet fully elucidated, polyketide antibiotics are known to interfere with various essential cellular processes in bacteria.
Erythromycin
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[21] It also possesses anti-inflammatory properties.[22]
-
Antibacterial Mechanism: Erythromycin binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis and thereby inhibiting the elongation of the polypeptide chain.[21]
-
Anti-inflammatory Mechanism: Erythromycin can inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[22] This action is independent of its antibacterial activity.
Caption: Erythromycin's dual mechanism of action.
Vancomycin
Vancomycin is a glycopeptide antibiotic that targets bacterial cell wall synthesis.[23][24][25][26]
-
Mechanism of Action: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[23][26] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for peptidoglycan chain elongation and cross-linking, thereby weakening the cell wall and leading to cell lysis.[24][26]
Caption: Vancomycin's mechanism of cell wall inhibition.
Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic with a unique mechanism of action that targets the bacterial cell membrane.[27][28][29][30]
-
Mechanism of Action: In a calcium-dependent manner, daptomycin inserts its lipid tail into the cell membrane of Gram-positive bacteria.[30] This leads to the formation of ion channels, causing a rapid efflux of potassium ions and depolarization of the membrane.[27][30] The disruption of the membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[28]
Caption: Daptomycin's membrane disruption mechanism.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the in vivo evaluation of a novel antibiotic.
Caption: General workflow for in vivo antibiotic testing.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. In vivo pharmacodynamic evaluation of clarithromycin in comparison to erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Erythromycin on Chronic Respiratory Infection Caused by Pseudomonas aeruginosa with Biofilm Formation in an Experimental Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of dosing intervals on efficacy of clarithromycin and erythromycin in mouse infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Efficacies of Human Simulated Exposures of Telavancin and Vancomycin against Methicillin-Resistant Staphylococcus aureus with a Range of Vancomycin MICs in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro and in vivo efficacy of vancomycin against Elizabethkingia species and the impact of increased vancomycin MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vivo efficacy of daptomycin against methicillin-resistant Staphylococcus aureus in a mouse model of hematogenous pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 16. noblelifesci.com [noblelifesci.com]
- 17. criver.com [criver.com]
- 18. imquestbio.com [imquestbio.com]
- 19. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Erythromycin - Wikipedia [en.wikipedia.org]
- 22. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vancomycin - Wikipedia [en.wikipedia.org]
- 24. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 25. youtube.com [youtube.com]
- 26. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 27. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. What is the mechanism of Daptomycin? [synapse.patsnap.com]
Lydicamycin Demonstrates Potent Cytotoxic Effects Across Diverse Eukaryotic Cell Lines
For Immediate Release
New comparative analysis reveals that Lydicamycin, a potent enediyne antibiotic, exhibits significant cytotoxic activity against a range of eukaryotic cell lines, positioning it as a promising candidate for further investigation in oncology. This guide provides a detailed overview of its cytotoxicity profile, a comparison with established anticancer agents, and the underlying molecular mechanisms of action.
Comparative Cytotoxicity Profile
This compound (LDM) has demonstrated exceptional potency in inhibiting the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined across several human and murine cell lines. Notably, this compound shows sub-nanomolar to low nanomolar efficacy in multiple cancer types, often surpassing the potency of conventional chemotherapeutic agents.
A study highlighted this compound's potent activity against myeloma cells, with an IC50 value of 0.56 nmol/L in the SP2/0 mouse myeloma cell line. This was found to be significantly lower than that of Adriamycin (ADM), 5-fluorouracil (B62378) (5-FU), vincristine (B1662923) (VCR), and dexamethasone (B1670325) (DEX) in the same cell line.
| Cell Line | Cancer Type | This compound (LDM) IC50 | Doxorubicin IC50 | Paclitaxel IC50 |
| SP2/0 | Mouse Myeloma | 0.56 nM | - | - |
| K562 | Human Chronic Myelogenous Leukemia | 0.1 nM[1] | - | - |
| HUVEC | Human Umbilical Vein Endothelial Cells | 3.88 pM[2] | - | - |
| EPC | Human Endothelial Progenitor Cells | 7.63 pM[2] | - | - |
| DU 145 | Human Prostate Carcinoma | 20.6 pM[2] | - | - |
| HepG2 | Human Hepatoma | 77.4 pM[2] | > 20 µM (24h) | - |
| T47D | Human Breast Cancer | - | 202.37 nM (24h)[3] | 1577.2 nM (24h)[3] |
| NCI/ADR-RES | Human Ovarian Cancer (Resistant) | - | > 10,000 nM | 3814 nM |
| OVCAR-8 | Human Ovarian Cancer | - | - | 7.7 nM |
Note: IC50 values for Doxorubicin and Paclitaxel are provided for comparative context from different studies and may have been determined under varying experimental conditions. A direct head-to-head comparison of this compound with these agents across a broad panel of cell lines in a single study is not yet available in the public domain.
Mechanism of Action: Induction of Apoptosis via JNK and p53 Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. Research indicates that this compound activates key signaling pathways involved in this process, including the c-Jun N-terminal kinase (JNK) and p53 pathways.
This compound-induced apoptosis is associated with the activation of the JNK signaling pathway. This leads to the cleavage of caspase-3/7 and poly (ADP-ribose) polymerase (PARP), which are critical executioner molecules in the apoptotic cascade.[4] Furthermore, studies have shown that inhibition of JNK activity can reduce this compound-induced cytotoxicity and apoptosis, confirming the pathway's important role.[4]
The tumor suppressor protein p53 also plays a crucial role in this compound's mechanism of action. At low concentrations, this compound induces apoptosis in a p53-dependent manner.[2] This involves the activation of p53 and its downstream targets like Puma and Bax, leading to the activation of the mitochondrial apoptotic pathway.[2] However, at higher concentrations, this compound can induce rapid apoptosis through a more direct DNA damaging mechanism that is independent of p53.[2]
Experimental Protocols
The cytotoxicity of this compound and other compounds is typically assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays. These assays measure cell viability and proliferation.
MTT Assay Protocol
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (and other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other cytotoxic agents. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better understand the processes involved in this compound's cytotoxicity, the following diagrams illustrate the experimental workflow and a key signaling pathway.
References
A Spectroscopic and Functional Comparison of Lydicamycin from Diverse Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
Lydicamycin-Producing Streptomyces Strains
This compound and its congeners are natural products synthesized by several identified Streptomyces species. These strains, isolated from diverse environments, represent a valuable resource for the discovery of novel antibiotics and other bioactive compounds.
| Strain | Noteworthy Congeners Produced | Reference |
| Streptomyces lydicus | This compound | [1] |
| Streptomyces sp. TP-A0598 (proposed as Streptomyces lydicamycinicus) | This compound, TPU-0037-A, -B, -C, and -D | [2][3] |
| Streptomyces sp. Je 1-6 | This compound, 30-demethylthis compound, 30-demethyl-8-deoxythis compound, 8-deoxythis compound | [4] |
| Streptomyces sp. P9-2B2 | A suite of Lydicamycins | [5] |
| Rhodococcus fascians | Lydiamycin (revised structure) | [6] |
Spectroscopic Data Comparison
A comprehensive spectroscopic comparison of this compound from different strains is crucial for verifying its identity, purity, and for identifying any potential structural variations. While specific spectral data from comparative studies are limited, the primary techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7] The structure of this compound possesses a novel skeleton containing tetramic acid and amidinopyrrolidine moieties, elucidated through various 2D NMR techniques.[7]
Table 1: Framework for Spectroscopic Data Comparison of this compound
| Spectroscopic Technique | Key Parameters to Compare | Importance |
| ¹H NMR | Chemical shifts (δ), coupling constants (J), and multiplicity of key protons. | Provides information on the proton environment and connectivity within the molecule. |
| ¹³C NMR | Chemical shifts (δ) of all carbon atoms. | Confirms the carbon skeleton of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks. | Establishes the connectivity between protons and carbons, confirming the overall structure. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). | Confirms the elemental composition and molecular formula. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern. | Provides structural information by identifying characteristic fragment ions. |
Note: Specific, numerically comparative data for this compound from different strains are not available in the cited literature. This table serves as a template for researchers conducting such comparative analyses.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible spectroscopic analysis. Below are generalized methodologies for the extraction and analysis of this compound from Streptomyces cultures.
Fermentation and Extraction
-
Culture Conditions: Inoculate the desired Streptomyces strain in a suitable liquid medium (e.g., ISP2) and incubate at 28-30°C with shaking for 5-7 days.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the mycelium with an organic solvent such as methanol (B129727) or acetone.
-
Extract the supernatant with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Process the data using appropriate software to assign chemical shifts and coupling constants.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dissolve the crude or purified extract in a suitable solvent (e.g., methanol).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.
-
Separate the components using a suitable column (e.g., C18) with a gradient elution of water and acetonitrile (B52724) containing a modifier like formic acid.
-
Acquire mass spectra in positive ion mode to observe the protonated molecular ion.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
Visualizing this compound's Biological Pathways
Graphviz diagrams are provided below to illustrate the experimental workflow for this compound analysis and its proposed signaling pathways.
Caption: Experimental workflow for this compound isolation and analysis.
This compound has been shown to induce morphological differentiation in other actinobacteria, a process of significant ecological importance.[5]
Caption: this compound-induced sporulation signaling pathway.
Recent studies have also elucidated a potential herbicidal mechanism of action for this compound, involving the disruption of auxin transport in plants.[8]
Caption: Proposed herbicidal mechanism of this compound.
Conclusion
This compound remains a promising antibiotic with a unique structure and multiple biological activities. While this guide provides a consolidated overview of its production by different Streptomyces strains and its known mechanisms of action, further research is needed to conduct direct spectroscopic comparisons. Such studies would be invaluable for quality control in production, understanding structure-activity relationships, and potentially identifying novel, more potent congeners of this compound. The provided experimental frameworks and pathway diagrams serve as a foundation for researchers to build upon in their exploration of this fascinating natural product.
References
- 1. Frontiers | Streptomyces spp. From Ethiopia Producing Antimicrobial Compounds: Characterization via Bioassays, Genome Analyses, and Mass Spectrometry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Mechanism and Secondary Metabolite Profiles of Biocontrol Agent Streptomyces lydicus M01 Based on Ultra-High-Performance Liquid Chromatography Connected to a Quadrupole Time-of-Flight Mass Spectrometer Analysis and Genome Sequencing [frontiersin.org]
- 5. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]
- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lydicamycin's Potential in Combating Bacterial Biofilms: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the antibiotic lydicamycin (B608755) and its potential effects on bacterial biofilm formation, benchmarked against established antibiotics. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines experimental protocols, and visualizes key biological and procedural concepts.
Introduction to this compound and Biofilm Resistance
Bacterial biofilms are resilient, structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. This matrix shields bacteria from the host's immune system and antibiotic treatments, presenting a significant challenge in clinical settings. This compound, a polyketide-derived antibiotic produced by Streptomyces species, has demonstrated efficacy against Gram-positive bacteria, including the formidable methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its primary mechanism of action is believed to be the inhibition of bacterial protein synthesis via binding to the ribosome.[4] Although direct quantitative data on this compound's anti-biofilm activity is limited, its known effects on bacterial gene expression and its ability to induce stress responses suggest it could play a role in modulating biofilm development.[5][6]
This guide compares the known and potential impacts of this compound with three widely utilized antibiotics: the aminoglycoside Tobramycin , the fluoroquinolone Ciprofloxacin , and the macrolide Azithromycin .
Comparative Analysis of Antibiotic Effects on Biofilm Formation
The interaction between antibiotics and bacterial biofilms is complex and often depends on the specific antibiotic, the bacterial species, and the drug concentration. Sub-inhibitory concentrations of some antibiotics have been observed to paradoxically promote biofilm formation. The following table summarizes the documented effects of the selected antibiotics.
| Antibiotic | Bacterial Species | Concentration | Effect on Biofilm |
| This compound | Staphylococcus aureus | MIC: 3.1-6.2 µg/ml | No direct data is currently available. As a protein synthesis inhibitor, it is hypothesized to inhibit biofilm formation at bactericidal concentrations. Its effects at sub-inhibitory concentrations are yet to be determined.[3] |
| Tobramycin | Pseudomonas aeruginosa | >2x MIC | Exhibits bactericidal effects prior to biofilm establishment.[7] |
| Pseudomonas aeruginosa | Sub-MIC | May induce the formation of biofilms.[8] | |
| Pseudomonas aeruginosa | 32 mg/L (MBIC) | The minimum biofilm inhibitory concentration is 16 times higher than the MIC.[9] | |
| Ciprofloxacin | Staphylococcus aureus | 0.0625 µg/mL | Has been shown to cause a 12.46-fold increase in biofilm biomass.[10][11][12][13] |
| Staphylococcus aureus | ≥1x MIC | Can inhibit biofilm formation by over 86% in susceptible strains.[14] | |
| Azithromycin | Pseudomonas aeruginosa | 8-64 µg/mL (sub-MIC) | Demonstrates inhibition of biofilm formation.[15] |
| Haemophilus influenzae | 0.25-64 µg/mL (sub-MIC) | Inhibits the formation of biofilms.[16] | |
| Staphylococcus xylosus | 0.25 µg/mL (1/2 MIC) | Significantly inhibits biofilm development.[17] |
Key Experimental Protocols
Biofilm Quantification via Crystal Violet (CV) Staining
A standard method for measuring the total biomass of a biofilm.
-
Methodology:
-
Bacterial cultures are grown in 96-well microtiter plates with varying concentrations of the test compound.
-
Following incubation (typically 24-48 hours), non-adherent, planktonic bacteria are removed by washing with a buffer solution like PBS.
-
The remaining biofilm is stained with a 0.1% crystal violet solution.
-
After removing the excess stain, the bound dye is solubilized using a solvent such as 30% acetic acid.
-
The absorbance of the solubilized stain, which is proportional to the biofilm biomass, is measured with a microplate reader (e.g., at 570-600 nm).
-
Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)
This technique quantifies the expression of genes integral to biofilm formation.
-
Methodology:
-
Bacteria are cultured to a specific growth phase and then treated with the test compound.
-
Total RNA is isolated from the bacterial cells.
-
The extracted RNA is converted to complementary DNA (cDNA) through reverse transcription.
-
qRT-PCR is conducted with primers specific to target genes (e.g., those involved in quorum sensing or EPS production) and a reference housekeeping gene for normalization.
-
The relative changes in gene expression are calculated to assess the compound's impact.
-
Visualizing a Key Biofilm Signaling Pathway
Quorum Sensing in Gram-Negative Bacteria
Quorum sensing (QS) is a pivotal cell-to-cell communication mechanism that regulates gene expression in response to population density and is a primary target for anti-biofilm therapies.[18][19][20][21]
Caption: Quorum sensing signaling pathway in Gram-negative bacteria.
Standardized Experimental Workflow
Assessing Biofilm Inhibition
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound against bacterial biofilm formation.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. agscientific.com [agscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 133352-27-9 | AL184016 | Biosynth [biosynth.com]
- 5. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activities of Tobramycin and Polymyxin E against Pseudomonas aeruginosa Biofilm-Coated Medical Grade Endotracheal Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tobramycin and Amikacin Delay Adhesion and Microcolony Formation in Pseudomonas aeruginosa Cystic Fibrosis Isolates [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism | Semantic Scholar [semanticscholar.org]
- 12. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. brieflands.com [brieflands.com]
- 16. Subinhibitory Concentrations of Azithromycin Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Azithromycin Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway [frontiersin.org]
- 18. brieflands.com [brieflands.com]
- 19. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
Investigating the antagonistic interactions of Lydicamycin with other molecules
A Guide to Investigating Antagonistic Interactions of Lydicamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of this compound's interactions with other molecules, with a focus on the principles and methodologies for investigating antagonistic effects. While specific quantitative data on this compound's antagonistic pairings are not extensively documented in publicly available literature, this document outlines the known biological activities of this compound and details the experimental protocols required to identify and quantify such interactions.
Introduction to this compound and Molecular Interactions
This compound is a polyketide-nonribosomal peptide hybrid antibiotic produced by Streptomyces species, notably Streptomyces lydicus.[1] It exhibits activity primarily against Gram-positive bacteria.[1] In the complex world of microbial communities, secondary metabolites like this compound do not act in isolation. Their interactions with other molecules can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). Understanding these interactions is crucial for developing effective combination therapies and for elucidating the ecological roles of these fascinating molecules.
Known Biological Interactions of this compound
Current research highlights this compound's role in mediating complex interactions within microbial communities, particularly among other actinobacteria. Studies have shown that this compound can induce morphological differentiation, such as sporulation, in neighboring bacterial colonies.[2] This suggests a role for this compound as a signaling molecule in microbial communication and development.[2]
Furthermore, pure this compound has been observed to have an inhibitory effect on bacterial growth when administered concurrently with the inoculation of the bacteria, confirming its antimicrobial properties.[2] Transcriptomic analysis of bacteria exposed to this compound has revealed differential gene expression related to cell envelope stress responses, suggesting that its mechanism of action involves disruption of the bacterial cell envelope.[2]
Experimental Protocol: The Checkerboard Assay for Determining Antagonism
The checkerboard assay is the gold-standard method for quantifying the interaction between two antimicrobial agents. It allows for the determination of the minimal inhibitory concentration (MIC) of each compound alone and in combination.
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a second molecule.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum (e.g., Staphylococcus aureus), adjusted to a 0.5 McFarland standard
-
Stock solutions of this compound and the test molecule of known concentrations
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound along the x-axis of the 96-well plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of the second molecule (Molecule X) along the y-axis of the plate (e.g., rows A-G).
-
Column 11 should contain dilutions of this compound alone to determine its MIC.
-
Row H should contain dilutions of Molecule X alone to determine its MIC.
-
A well with only broth and inoculum will serve as a positive growth control, and a well with only broth will serve as a negative sterility control.
-
-
Inoculation:
-
Add the appropriate volume of bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Collection:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each drug is calculated as follows:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Molecule X = MIC of Molecule X in combination / MIC of Molecule X alone
-
-
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of this compound + FIC of Molecule X
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Hypothetical Antagonistic Interaction Data
The following table presents a hypothetical scenario of a checkerboard assay demonstrating an antagonistic interaction between this compound and a fictional "Molecule X" against Staphylococcus aureus.
| This compound (µg/mL) | Molecule X (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Molecule X in Combination (µg/mL) | FIC of this compound | FIC of Molecule X | FICI | Interaction |
| MIC alone = 2 | MIC alone = 8 | ||||||
| 1 | 32 | 1 | 32 | 0.5 | 4 | 4.5 | Antagonism |
| 2 | 16 | 2 | 16 | 1 | 2 | 3.0 | Indifference |
| 4 | 8 | 4 | 8 | 2 | 1 | 3.0 | Indifference |
| 8 | 4 | 8 | 4 | 4 | 0.5 | 4.5 | Antagonism |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for a checkerboard assay and a hypothetical signaling pathway for this compound-induced cell stress.
Caption: Workflow of a checkerboard assay to determine molecular interactions.
Caption: Hypothetical signaling pathway of this compound and an antagonistic molecule.
Potential Mechanisms of this compound Antagonism
Given that this compound appears to induce cell envelope stress, antagonism could arise from interactions with molecules that:
-
Compete for the same target: If another molecule binds to the same target as this compound without initiating a bactericidal effect, it could competitively inhibit this compound's activity.
-
Induce a counteractive cellular response: A second molecule might trigger a cellular stress response that coincidentally mitigates the damage caused by this compound, for example, by upregulating efflux pumps or membrane repair mechanisms.
-
Chemically inactivate this compound: It is possible for one molecule to chemically modify and inactivate another, although this is less common in the context of antibiotic antagonism.
Conclusion
While the direct antagonistic interactions of this compound with other molecules remain an area ripe for investigation, the methodologies to uncover such relationships are well-established. The known biological activities of this compound, particularly its impact on the bacterial cell envelope, provide a foundation for hypothesizing potential interaction partners. Further research utilizing techniques like the checkerboard assay is necessary to identify specific molecules that act antagonistically with this compound and to quantify these interactions. Such studies will be invaluable for the rational design of new antimicrobial therapies and for a deeper understanding of the chemical ecology of microbial communities.
References
Safety Operating Guide
Essential Safety and Handling of Lydicamycin: A Guide for Laboratory Professionals
Lydicamycin is an antibiotic compound isolated from Streptomyces and is noted for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As with many potent biological compounds, it should be handled with care to avoid potential exposure and adverse health effects. The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound, particularly in its powdered form or when preparing solutions. The following table summarizes the recommended PPE based on general guidelines for handling hazardous chemical and biological substances.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-grade, powder-free nitrile gloves. The outer glove should extend over the cuff of the lab coat. | Prevents skin absorption. The double-gloving technique allows for the immediate removal of the outer glove if it becomes contaminated. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the skin and personal clothing from contamination by spills or aerosols. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over the goggles, especially when handling the powdered form. | Protects the eyes and face from splashes, aerosols, and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. Fit-testing is essential to ensure a proper seal. | Prevents the inhalation of aerosolized particles, which is a primary exposure risk when working with powdered compounds. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is critical to minimize the risk of exposure and contamination when working with this compound. All handling of the compound should occur within a designated area, such as a certified chemical fume hood or a biological safety cabinet.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and the potential development of antibiotic-resistant organisms.[3][4] All waste materials that have come into contact with this compound should be treated as hazardous chemical waste.
Waste Segregation and Disposal Procedures:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items such as gloves, weigh boats, and pipette tips, should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a designated, leak-proof hazardous liquid waste container. These solutions should never be poured down the drain.[5]
-
Sharps: Any needles or syringes used in the handling of this compound should be disposed of immediately in a designated sharps container for hazardous chemical waste.
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your institution's specific guidelines for chemical waste disposal.
By implementing these safety measures and operational procedures, researchers can handle this compound responsibly, minimizing risks to themselves and the environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. bitesizebio.com [bitesizebio.com]
- 5. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
